Rhamnetin 3-galactoside
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H22O12 |
|---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O12/c1-31-9-5-12(26)15-13(6-9)32-20(8-2-3-10(24)11(25)4-8)21(17(15)28)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16+,18+,19-,22+/m1/s1 |
InChI Key |
PHEWILLIAJUBQE-UVHBULKNSA-N |
Isomeric SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)O)O |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Rhamnetin 3-galactoside: A Comprehensive Technical Guide on its Natural Sources, Discovery, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhamnetin 3-galactoside is a naturally occurring flavonoid glycoside, a class of secondary metabolites found throughout the plant kingdom. As a derivative of the flavonol rhamnetin, it is characterized by a galactose sugar moiety attached to the rhamnetin backbone. Flavonoids are of significant interest to the scientific community due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This technical guide provides an in-depth overview of the natural sources, historical discovery, and analytical methodologies for this compound, aimed at supporting further research and development in the fields of phytochemistry, pharmacology, and drug discovery.
Natural Sources of this compound
This compound and its derivatives have been identified in a variety of plant species. The primary sources are concentrated in the genera Rhamnus, Euphorbia, and Typha.
Table 1: Natural Sources and Quantitative Data of this compound and Related Glycosides
| Plant Species | Family | Plant Part | Compound | Concentration/Yield | Citation(s) |
| Rhamnus petiolaris | Rhamnaceae | Berries | Rhamnetin 3-O-[3''-O-(p-coumaroyl)-alpha-L-rhamnopyranosyl(1-->3)- alpha-L-rhamnopyranosyl(1-->6)]-beta-D-galactopyranoside | Not specified | |
| Typha angustifolia L. | Typhaceae | Herbs | This compound | Not specified | [1] |
| Euphorbia prostrata | Euphorbiaceae | Whole Plant | This compound | Reported as present | [2] |
| Euphorbia hypericifolia | Euphorbiaceae | Whole Plant | This compound | Reported as present | [2] |
| Opuntia ficus-indica | Cactaceae | Cladodes, Pulps, Peels | Isorhamnetin-3-O-rutinoside | Cladodes: 703.33 ± 28.45 mg/100 g DW; Pulps: 271.39 ± 25.59 mg/100 g DW; Peels: 254.51 ± 31.03 mg/100 g DW | [3] |
| Opuntia ficus-indica | Cactaceae | Cladodes, Pulps, Peels | Isorhamnetin-3-O-glucoside | Cladodes: 149.71 ± 10.13 mg/100 g DW; Pulps: 184.14 ± 14.91 mg/100 g DW; Peels: 223.66 ± 14.44 mg/100 g DW | [3] |
| Hippophae rhamnoides (Sea Buckthorn) | Elaeagnaceae | Berries | Isorhamnetin-3-O-rutinoside | 96.4–228 mg/100 g DW | [3] |
| Hippophae rhamnoides (Sea Buckthorn) | Elaeagnaceae | Berries | Isorhamnetin-3-O-glucoside | 62.0–217.0 mg/100 g DW | [3] |
Discovery and Historical Context
The discovery of rhamnetin, the aglycone of this compound, can be traced back to the work of Austrian chemist Josef Herzig (1853–1924)[4]. However, the specific first isolation and characterization of this compound is not definitively documented in readily available literature.
Early phytochemical investigations of the Rhamnus genus, dating back to at least 1986, led to the isolation of several free flavonoid aglycones, including isorhamnetin, a closely related compound to rhamnetin, from Rhamnus lycioides[5]. A more complex derivative, rhamnetin 3-O-[3''-O-(p-coumaroyl)-alpha-L-rhamnopyranosyl(1-->3)- alpha-L-rhamnopyranosyl(1-->6)]-beta-D-galactopyranoside, was isolated from the berries of Rhamnus petiolaris and reported in 1994. The identification of these related and more complex structures suggests that the simpler this compound was likely known to researchers in the field around or before this time.
The timeline below illustrates the logical progression from the discovery of the core flavonoid structure to the identification of its various glycosidic forms.
Figure 1. Logical timeline of the discovery of rhamnetin and its glycosides.
Experimental Protocols
The isolation and characterization of this compound from natural sources typically involve a series of chromatographic and spectroscopic techniques.
General Extraction and Isolation Workflow
The general workflow for obtaining purified this compound from a plant matrix is outlined below.
Figure 2. General workflow for the extraction and isolation of this compound.
Detailed Methodologies
1. Extraction:
-
Plant Material: Dried and powdered plant material (e.g., 1 kg of Typha angustifolia herbs) is used as the starting material.
-
Solvent Extraction: The powdered material is typically extracted with a polar solvent such as methanol or ethanol at room temperature or under reflux for several hours. This process is often repeated multiple times to ensure complete extraction.
-
Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2. Fractionation:
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Flavonoid glycosides, being polar, are typically enriched in the ethyl acetate and n-butanol fractions.
3. Chromatographic Purification:
-
Column Chromatography: The enriched fraction is subjected to column chromatography on a stationary phase like silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents, for example, a mixture of chloroform and methanol or ethyl acetate and methanol, to separate the components based on their polarity.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC on a C18 column. A common mobile phase is a gradient of acetonitrile and water, often with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
4. Structure Elucidation:
-
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): This technique is used to determine the purity of the isolated compound and to obtain its UV-Vis spectrum, which is characteristic of the flavonoid structure.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is employed to determine the molecular weight of the compound and to obtain fragmentation patterns that provide information about the structure of the aglycone and the sugar moiety.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR spectroscopy are the most powerful tools for the complete structural elucidation of the compound. The chemical shifts and coupling constants of the protons and carbons in the molecule allow for the unambiguous determination of the aglycone structure, the identity and configuration of the sugar, and the point of glycosylation.
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of the flavonoid backbone, followed by modifications to create the rhamnetin aglycone, and finally, the attachment of a galactose unit.
Phenylpropanoid and Flavonoid Biosynthesis Pathway
The core C6-C3-C6 skeleton of flavonoids is synthesized from phenylalanine. A series of enzymatic reactions leads to the formation of naringenin, a key intermediate. Further modifications, including hydroxylations and methylations, produce the rhamnetin aglycone.
Biosynthesis of UDP-Galactose
The galactose moiety is transferred from an activated sugar donor, UDP-galactose. UDP-galactose is synthesized from UDP-glucose through the action of the enzyme UDP-glucose 4-epimerase.
Final Glycosylation Step
The final step in the biosynthesis of this compound is the transfer of the galactose unit from UDP-galactose to the 3-hydroxyl group of the rhamnetin aglycone. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT).
Figure 3. Biosynthetic pathway of this compound.
Conclusion
This compound is a flavonoid of significant interest due to its presence in various medicinal plants and its potential pharmacological activities. This technical guide has provided a comprehensive overview of its natural sources, the historical context of its discovery, detailed experimental protocols for its isolation and characterization, and its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this and other related flavonoid glycosides. The continued exploration of these natural compounds holds promise for the discovery of novel therapeutic agents.
References
- 1. This compound | CAS:62858-07-5 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | C22H22O12 | CID 10344991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients [mdpi.com]
- 4. Rhamnetin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Rhamnetin 3-galactoside Biosynthetic Pathway in Plants
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the biosynthetic pathway of Rhamnetin 3-galactoside, a flavonoid glycoside found in various plant species[1][2]. Flavonoids, a class of secondary metabolites, are of significant interest to the food and biomedical industries due to their numerous beneficial effects, including antimicrobial, anti-inflammatory, and anticancer activities[3]. This guide delves into the core enzymatic steps, presents available quantitative data, outlines detailed experimental protocols for enzyme characterization, and provides visual diagrams of the pathway and experimental workflows.
The Core Biosynthetic Pathway
This compound biosynthesis is an extension of the general flavonoid pathway, which originates from the phenylpropanoid pathway. The synthesis proceeds through a series of enzymatic reactions to produce the flavonol quercetin. Quercetin then undergoes two key modifications: a methylation to form rhamnetin, followed by a glycosylation to yield this compound.
-
Formation of the Flavonol Core (Quercetin): The pathway begins with phenylalanine and proceeds through intermediates like naringenin chalcone and naringenin. A series of hydroxylations and the action of flavonol synthase (FLS) lead to the formation of quercetin[4].
-
Methylation of Quercetin: Rhamnetin is 7-O-methylquercetin, meaning a methyl group is transferred to the hydroxyl group at the 7th position of the quercetin A ring[5][6]. This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT)[7][8][9]. O-methylation is a crucial modification that can increase the hydrophobicity, stability, and bioavailability of flavonoids[8].
-
Glycosylation of Rhamnetin: The final step is the attachment of a galactose molecule to the 3-hydroxyl group of rhamnetin. This glycosylation is catalyzed by a UDP-glycosyltransferase (UGT), which utilizes UDP-galactose as the sugar donor[10]. Glycosylation enhances the solubility and stability of flavonoid compounds[10][11].
The overall biosynthetic pathway is visualized below.
Key Enzymes: Properties and Quantitative Data
The final two steps in the biosynthesis are catalyzed by an O-methyltransferase and a UDP-glycosyltransferase. While the specific enzymes responsible for this compound formation have not been fully characterized in all plants, data from homologous enzymes acting on similar substrates provide valuable insights.
Plant OMTs are classified into two main sub-groups: caffeoyl coenzyme A OMTs (CCoAOMTs) and caffeic acid OMTs (COMTs)[7][8]. Flavonoid OMTs (FOMTs) typically belong to the COMT class[9]. These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the flavonoid[9]. While a plant-derived Q7OMT has not been extensively studied, a 7-O-methyltransferase from Streptomyces avermitilis (SaOMT-2) has been shown to effectively methylate the 7-hydroxyl group of quercetin[12][13].
Table 1: Substrate Specificity of a Representative Flavonoid 7-O-Methyltransferase (SaOMT-2)
| Substrate | Relative Activity (%) | Product |
|---|---|---|
| Daidzein | 100 | 7-O-methyldaidzein |
| Quercetin | ~80 | Rhamnetin (7-O-methylquercetin) |
| Naringenin | ~75 | Sakuranetin |
| Kaempferol | ~60 | 7-O-methylkaempferol |
| Isorhamnetin | ~40 | 7,3'-di-O-methylquercetin |
Data adapted from Hahn et al. (2006), showing relative methylation rates by E. coli expressing SaOMT-2[12].
The glycosylation of flavonoids is catalyzed by UDP-glycosyltransferases (UGTs), which belong to family GT-1 of the CAZy classification system[11]. These enzymes transfer a sugar moiety from an activated UDP-sugar donor to the flavonoid aglycone[10]. Several flavonol 3-O-galactosyltransferases have been identified in plants[14]. For instance, MrUGT78W1 from Morella rubra was identified as a functional UDP-galactosyltransferase that produces quercetin 3-O-galactoside[14]. The kinetic parameters of this enzyme provide a model for the expected properties of a Rhamnetin 3-O-Galactosyltransferase.
Table 2: Kinetic Properties of a Representative Flavonol 3-O-Galactosyltransferase (MrUGT78W1)
| Substrate | Sugar Donor | K_m_ (µM) | V_max_ (pkat/mg protein) | k_cat_/K_m_ (s⁻¹ M⁻¹) |
|---|---|---|---|---|
| Quercetin | UDP-Galactose | 11.5 ± 1.1 | 148.9 ± 3.8 | 13,000 |
| Kaempferol | UDP-Galactose | 12.3 ± 1.8 | 115.6 ± 5.6 | 9,400 |
| Myricetin | UDP-Galactose | 21.3 ± 1.9 | 100.2 ± 3.9 | 4,700 |
Data adapted from Sun et al. (2021) for the enzyme MrUGT78W1 from Morella rubra[14].
Experimental Protocols for Enzyme Characterization
The functional characterization of the enzymes in the this compound pathway involves gene identification, heterologous protein expression, and in vitro enzymatic assays coupled with analytical product verification.
References
- 1. This compound | 62858-07-5 | MCA85807 [biosynth.com]
- 2. This compound | C22H22O12 | CID 10344991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diversity and regioselectivity of O-methyltransferases catalyzing the formation of O-methylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Showing Compound Rhamnetin (FDB002829) - FooDB [foodb.ca]
- 6. Rhamnetin - Wikipedia [en.wikipedia.org]
- 7. maxapress.com [maxapress.com]
- 8. maxapress.com [maxapress.com]
- 9. Biosynthesis and antifungal activity of fungus-induced O-methylated flavonoids in maize - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Discovery of UDP-Glycosyltransferases and BAHD-Acyltransferases Involved in the Biosynthesis of the Antidiabetic Plant Metabolite Montbretin A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Regiospecific flavonoid 7-O-methylation with Streptomyces avermitilis O-methyltransferase expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of UDP-rhamnosyltransferases and UDP-galactosyltransferase involved in flavonol glycosylation in Morella rubra - PMC [pmc.ncbi.nlm.nih.gov]
Rhamnetin 3-galactoside: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of Rhamnetin 3-galactoside, a naturally occurring flavonoid glycoside. The information presented herein is intended to support research and development efforts in the fields of pharmacology, medicinal chemistry, and drug discovery.
Chemical Structure and Properties
This compound is a flavonoid, specifically a glycoside of the flavonol rhamnetin. The galactose moiety is attached at the 3-position of the rhamnetin backbone.
Chemical Structure:
Figure 1: 2D structure of this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | [1] |
| Synonyms | Rhamnetin-3-O-galactoside, 62858-07-5 | [1][2] |
| Molecular Formula | C22H22O12 | [2] |
| Molecular Weight | 478.4 g/mol | [2] |
| Physical Form | Powder | [2] |
| Purity | ≥ 98% | [2] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [3] |
| Melting Point | Not explicitly available in the provided search results. | |
| XLogP3-AA | 0.7 | [1] |
| Hydrogen Bond Donor Count | 7 | [1] |
| Hydrogen Bond Acceptor Count | 12 | [1] |
Biological Activities and Signaling Pathways
This compound and its aglycone, rhamnetin, have been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. These activities are mediated through the modulation of several key signaling pathways.
Anti-inflammatory Activity
Rhamnetin and its glycosides have demonstrated potent anti-inflammatory properties. The primary mechanism involves the inhibition of pro-inflammatory mediators and the modulation of key signaling cascades.
Signaling Pathway:
The anti-inflammatory effects of rhamnetin are significantly mediated by the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
-
NF-κB Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus, where they induce the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes (iNOS, COX-2). Rhamnetin and its glycosides can inhibit the phosphorylation of IKK and IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene expression.[4][5][6][7]
-
MAPK Pathway: The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in inflammation.[8][9] Rhamnetin has been shown to suppress the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli, leading to a reduction in the production of inflammatory mediators.[8]
Diagram 1: this compound's role in anti-inflammatory signaling.
Antioxidant Activity
Flavonoids are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions.
Mechanism of Action:
The antioxidant activity of this compound is primarily due to the hydroxyl groups on its aromatic rings, which can donate a hydrogen atom to free radicals, thereby neutralizing them. Additionally, it can enhance the activity of endogenous antioxidant enzymes.
References
- 1. This compound | C22H22O12 | CID 10344991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Lifeasible [lifeasible.com]
- 3. This compound | CAS:62858-07-5 | Manufacturer ChemFaces [chemfaces.com]
- 4. mdpi.com [mdpi.com]
- 5. globalsciencebooks.info [globalsciencebooks.info]
- 6. mdpi.com [mdpi.com]
- 7. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity of rhamnetin and a model of its binding to c-Jun NH2-terminal kinase 1 and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Rhamnetin and its Glycosides
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct in vitro studies on Rhamnetin 3-galactoside are limited in publicly available scientific literature. This guide provides a comprehensive overview of the in vitro mechanisms of its aglycone, Rhamnetin, and related glycosides, such as Rhamnetin 3-O-α-rhamnoside. The biological activities of flavonoid glycosides are often attributed to their aglycone form, which is released upon hydrolysis. Therefore, the mechanisms detailed for Rhamnetin are considered highly relevant to the potential actions of this compound.
Executive Summary
Rhamnetin, a naturally occurring O-methylated flavonoid, demonstrates a wide range of pharmacological activities in vitro, including anti-inflammatory, antioxidant, and anticancer effects.[1] These effects are primarily mediated through the modulation of key cellular signaling pathways. As a glycoside, this compound is expected to exhibit similar biological activities, potentially with altered bioavailability and potency, upon enzymatic hydrolysis to its aglycone, Rhamnetin. This document synthesizes the current understanding of the in vitro mechanisms of action of Rhamnetin and its related glycosides, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Core Mechanisms of Action
Anti-inflammatory Activity
Rhamnetin and its glycosides exert potent anti-inflammatory effects by targeting key signaling pathways and reducing the production of pro-inflammatory mediators.
2.1.1 Inhibition of the NF-κB Signaling Pathway
A central mechanism of the anti-inflammatory action of Rhamnetin and its rhamnoside counterpart is the inhibition of the IKKβ/NF-κB signaling pathway.[2] In inflammatory conditions, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the transcription factor NF-κB (p65 subunit) to translocate from the cytoplasm to the nucleus, where it initiates the transcription of pro-inflammatory genes.
Rhamnetin 3-O-α-rhamnoside has been shown to inhibit the phosphorylation of IKKα/β and IκBα, thereby preventing the nuclear translocation of NF-κB p65.[2] This leads to a downstream reduction in the expression of NF-κB target genes, such as cyclooxygenase-2 (COX-2), and the release of inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2]
2.1.2 Modulation of MAPK Signaling
Rhamnetin also mediates its anti-inflammatory effects through the modulation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38 MAPK, Extracellular signal-Regulated Kinase (ERK), and c-Jun N-terminal Kinase (JNK).[3] These pathways are crucial in regulating the cellular response to inflammatory stimuli like lipopolysaccharide (LPS). Rhamnetin has been found to bind with high affinity to JNK1 and p38 MAPK, suppressing their activation in LPS-stimulated macrophages.[3]
2.1.3 Reduction of Inflammatory Mediators
In vitro studies have consistently demonstrated that Rhamnetin significantly suppresses the production of key inflammatory mediators in a dose-dependent manner. In LPS- and pathogen-stimulated macrophages, Rhamnetin inhibits the release of nitric oxide (NO), TNF-α, IL-6, and macrophage inflammatory proteins (MIP-1 and MIP-2).[3][4]
Quantitative Data: Anti-inflammatory Effects of Rhamnetin and its Glycosides
| Compound | Cell Line | Stimulant | Target | Effect | Concentration(s) | Citation |
| Rhamnetin | RAW 264.7 | CRAB | NO Production | 22.3% - 77.5% inhibition | 3.1 µM - 50 µM | [4] |
| Rhamnetin | RAW 264.7 | CRAB | IL-6 Production | 5.4% - 74.4% inhibition | 3.1 µM - 50 µM | [4] |
| Rhamnetin | RAW 264.7 | E. coli | NO Production | 11.6% - 78.2% inhibition | 1.6 µM - 50 µM | [4] |
| Rhamnetin | RAW 264.7 | E. coli | IL-6 Production | 12.9% - 92.5% inhibition | 6.3 µM - 50 µM | [4] |
| Rhamnetin 3-O-α-rhamnoside | HepG2 | Thioacetamide | TNF-α Release | Significant reduction | 0.02 mM, 0.04 mM | [2] |
| Rhamnetin 3-O-α-rhamnoside | HepG2 | Thioacetamide | IL-6 Release | Significant reduction | 0.02 mM, 0.04 mM | [2] |
Antioxidant Activity
Rhamnetin demonstrates significant antioxidant properties by directly scavenging reactive oxygen species (ROS) and enhancing the expression of endogenous antioxidant enzymes.
2.2.1 ROS Scavenging and Modulation of Oxidative Stress
In models of thioacetamide-induced oxidative stress in HepG2 cells, Rhamnetin 3-O-α-rhamnoside has been shown to dose-dependently decrease intracellular ROS levels.[2] This direct antioxidant effect helps to mitigate cellular damage.
2.2.2 Upregulation of Antioxidant Enzymes
Beyond direct scavenging, Rhamnetin can enhance the cellular antioxidant defense system. Studies have shown that Rhamnetin treatment increases the expression of key antioxidant enzymes such as Catalase (CAT) and Manganese Superoxide Dismutase (Mn-SOD).[5] This suggests a mechanism that involves the activation of transcription factors like Nrf2, which is a master regulator of the antioxidant response.[6]
Quantitative Data: Antioxidant Effects of Rhamnetin Glycosides
| Compound | Cell Line | Stressor | Effect | Concentration(s) | Citation |
| Rhamnetin 3-O-α-rhamnoside | HepG2 | Thioacetamide | Dose-dependent decrease in ROS | 0.02, 0.04, 0.06 mM | [2] |
Anticancer Activity
Rhamnetin exhibits anticancer effects through the induction of apoptosis, cell cycle arrest, and modulation of cancer-related signaling pathways.[7]
2.3.1 Induction of Apoptosis
Rhamnetin has been shown to induce apoptosis in various cancer cell lines, including human breast cancer (MCF-7) and prostate cancer cells.[5][8] The pro-apoptotic mechanism involves:
-
Mitochondrial (Intrinsic) Pathway: Rhamnetin modulates the Bax/Bcl-2 ratio, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and caspase-3.[7]
-
Extrinsic Pathway: It can upregulate death receptors like Fas, leading to the activation of caspase-8.[7]
-
p53-Dependent Pathway: In MCF-7 cells, Rhamnetin treatment significantly increases the expression of the tumor suppressor protein p53.[8]
2.3.2 Modulation of the miR-34a/Notch-1 Axis
A key mechanism in breast cancer cells involves the upregulation of p53, which in turn promotes the expression of microRNA-34a (miR-34a).[8] miR-34a then suppresses its downstream target, Notch-1, a protein often implicated in cancer cell proliferation and survival. This cascade ultimately contributes to the inhibition of cell proliferation and induction of apoptosis.[8]
2.3.3 Inhibition of Pro-Survival Pathways
Rhamnetin has been found to suppress pro-survival signaling pathways that are often hyperactivated in cancer, such as the PI3K/Akt/mTOR pathway.[6][7] By inhibiting the phosphorylation of Akt, Rhamnetin can prevent the nuclear exclusion of pro-apoptotic transcription factors like FoxO3a, allowing them to initiate the transcription of apoptotic genes like Bim.[6]
Quantitative Data: Anticancer Effects of Rhamnetin
| Compound | Cell Line | Effect | Concentration(s) | Citation |
| Rhamnetin | MCF-7 | Significant increase in p53 expression | 20 µM, 25 µM | [8] |
| Rhamnetin | MCF-7 | Dose- and time-dependent inhibition of cell proliferation | Not specified | [8] |
| Rhamnetin | MCF-7 | Dose- and time-dependent induction of caspase-3/9 activity | Not specified | [8] |
| Isorhamnetin-3-O-rhamnoside | MCF-7 | 51% inhibition of cell proliferation | 160 µM | [9] |
Signaling Pathway and Workflow Visualizations
Signaling Pathway Diagrams
Caption: Rhamnetin inhibits the NF-κB pathway by preventing IKK-mediated IκBα degradation.
Caption: Rhamnetin induces apoptosis via the p53/miR-34a/Notch-1 signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for assessing the in vitro anti-inflammatory and antioxidant effects.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human hepatocellular carcinoma (HepG2) or murine macrophage (RAW 264.7) cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment Protocol: Cells are seeded in appropriate plates (e.g., 96-well for viability, 6-well for protein analysis). After reaching 70-80% confluency, the medium is replaced. Cells are pre-treated with various concentrations of this compound (e.g., 0.02, 0.04, 0.06 mM) for a specified time (e.g., 1-2 hours). Subsequently, an inflammatory stimulus such as Thioacetamide (TAA) or Lipopolysaccharide (LPS) is added, and cells are incubated for a further period (e.g., 16-24 hours).[2][4]
Western Blot Analysis
-
Objective: To quantify the expression levels of key signaling proteins.
-
Procedure:
-
Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE on 10-12% polyacrylamide gels.
-
Transfer: Proteins are transferred onto a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-IKKα/β, IκBα, p-IκBα, NF-κB p65, COX-2, p53, GAPDH).
-
Secondary Antibody: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band densities are quantified using image analysis software and normalized to a loading control like GAPDH.[2][8]
-
Cytokine and Nitric Oxide Measurement
-
Objective: To measure the levels of secreted pro-inflammatory mediators.
-
Procedure (ELISA for TNF-α, IL-6):
-
Culture supernatants from treated cells are collected.
-
The concentrations of TNF-α and IL-6 are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[2]
-
-
Procedure (Griess Assay for Nitric Oxide):
-
Culture supernatants are mixed with an equal volume of Griess reagent.
-
After a short incubation period, the absorbance is measured at approximately 540 nm.
-
The nitrite concentration is calculated from a sodium nitrite standard curve.[4]
-
Intracellular ROS Measurement
-
Objective: To quantify intracellular reactive oxygen species.
-
Procedure:
-
After treatment, cells are washed with PBS.
-
Cells are incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), in serum-free medium for 20-30 minutes at 37°C.
-
After incubation, cells are washed again to remove excess probe.
-
The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microplate reader or visualized by fluorescence microscopy.[2]
-
Conclusion
The in vitro evidence strongly supports that Rhamnetin, the aglycone of this compound, is a potent modulator of cellular signaling pathways involved in inflammation, oxidative stress, and cancer. Its mechanism of action is multifaceted, involving the inhibition of the pro-inflammatory NF-κB and MAPK pathways, enhancement of endogenous antioxidant defenses, and induction of apoptosis in cancer cells via the p53/miR-34a/Notch-1 axis. While data on this compound itself is sparse, it is scientifically plausible that it serves as a pro-drug, releasing the active Rhamnetin aglycone in a cellular environment. Further research is imperative to directly characterize the activity of this compound, including its rate of hydrolysis, cellular uptake, and comparative potency against its aglycone. Such studies will be crucial for its potential development as a therapeutic agent.
References
- 1. Rhamnetin: a review of its pharmacology and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-inflammatory activity of rhamnetin and a model of its binding to c-Jun NH2-terminal kinase 1 and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhamnetin, a Natural Flavonoid, Ameliorates Organ Damage in a Mouse Model of Carbapenem-Resistant Acinetobacter baumannii-Induced Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medscidiscovery.com [medscidiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rhamnetin induces apoptosis in human breast cancer cells via the miR-34a/Notch-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Isorhamnetin-3-O-Rhamnoside by a Three-Enzyme (Rhamnosyltransferase, Glycine Max Sucrose Synthase, UDP-Rhamnose Synthase) Cascade Using a UDP-Rhamnose Regeneration System - PMC [pmc.ncbi.nlm.nih.gov]
Rhamnetin 3-Galactoside: A Technical Guide on its Antioxidant and Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhamnetin 3-galactoside, a flavonoid glycoside found in various medicinal plants, is emerging as a compound of significant interest due to its potential therapeutic properties.[1][2] This technical guide provides a comprehensive overview of the antioxidant and anti-inflammatory activities of this compound and its aglycone, rhamnetin. We delve into the molecular mechanisms, present quantitative data from relevant studies, detail key experimental protocols, and visualize the complex signaling pathways involved. This document serves as a foundational resource for researchers exploring the potential of this compound in the development of novel therapeutic agents for oxidative stress and inflammation-related pathologies.
Introduction to this compound
This compound is a naturally occurring O-methylated flavonoid, a class of secondary metabolites known for their wide range of pharmacological activities.[3] It is the 3-O-glycoside of rhamnetin, which itself is a metabolite of the well-studied flavonoid, quercetin. Structurally, it consists of the rhamnetin aglycone linked to a galactose sugar moiety.[1] Flavonoids, in general, are recognized for their potent antioxidant and anti-inflammatory effects.[3] The glycosylation of flavonoids can significantly impact their bioavailability, solubility, and biological activity. While research on this compound is still developing, studies on the aglycone rhamnetin and closely related isorhamnetin glycosides provide substantial evidence for its therapeutic potential.[4][5]
Antioxidant Properties
The antioxidant capacity of flavonoids like this compound is a cornerstone of their therapeutic potential, enabling them to counteract the detrimental effects of reactive oxygen species (ROS).
Mechanisms of Antioxidant Action
Rhamnetin and its glycosides exert their antioxidant effects through several mechanisms:
-
Direct Radical Scavenging: The phenolic hydroxyl groups in the flavonoid structure can donate hydrogen atoms to free radicals, thereby neutralizing them and terminating the oxidative chain reactions. Numerous in vitro studies have demonstrated the strong radical-scavenging properties of isorhamnetin glycosides using assays like DPPH and ABTS.[4][6]
-
Upregulation of Endogenous Antioxidant Enzymes: A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8] Activation of Nrf2 leads to the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), catalase (CAT), and superoxide dismutase (SOD).[7][9] Isorhamnetin has been shown to protect against oxidative stress by activating Nrf2 and inducing the expression of its target genes.[8] Isorhamnetin-3-O-galactoside has been observed to augment the nuclear level of Nrf2 in response to CCl4-induced hepatic damage.[7]
Quantitative Antioxidant Data
The following table summarizes quantitative data on the antioxidant activity of rhamnetin and related isorhamnetin glycosides. Data for this compound specifically is limited in the current literature; therefore, data from its aglycone and structurally similar compounds are included for comparative purposes.
| Compound/Extract | Assay | Result | Reference |
| Isorhamnetin-3-O-rhamnoside | Antioxidant Activity | Moderate | [10] |
| Rhamnetin (100 µg/kg) | Malondialdehyde (MDA) Level | Decreased elevated MDA levels in vivo | [9] |
| Rhamnetin (100 & 200 µg/kg) | Superoxide Dismutase (SOD) Activity | Increased reduced SOD activity in vivo | [9] |
| Rhamnetin (100 & 200 µg/kg) | Catalase (CAT) Activity | Increased reduced CAT activity in vivo | [9] |
| Isorhamnetin Glycosides | DPPH & ONOO- scavenging | Significant activity | [4] |
Nrf2 Signaling Pathway
The Nrf2 pathway is a primary regulator of cellular defense against oxidative stress.[11] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles (like certain flavonoids), Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of antioxidant genes.
Anti-inflammatory Properties
Chronic inflammation is a key driver of numerous diseases. This compound and its congeners have demonstrated significant anti-inflammatory activity by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects are primarily mediated through the inhibition of pro-inflammatory signaling cascades:
-
Inhibition of NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2.[12] Isorhamnetin 3-O-galactoside has been shown to inhibit the HMGB1-mediated activation of NF-κB.[4] It can prevent the degradation of the inhibitory protein IκBα, thereby blocking the translocation of NF-κB to the nucleus.[7]
-
Modulation of MAPK Pathway: Mitogen-Activated Protein Kinases (MAPKs), including p38, JNK, and ERK, are crucial in transducing extracellular signals to cellular responses, including inflammation.[4] Rhamnetin and isorhamnetin 3-O-galactoside can suppress the phosphorylation of these kinases, thus down-regulating the inflammatory response.[4][7][13]
-
Reduction of Pro-inflammatory Mediators: By inhibiting the NF-κB and MAPK pathways, these compounds effectively reduce the production of key inflammatory molecules such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2).[4][7][14]
Quantitative Anti-inflammatory Data
The following table summarizes key quantitative findings on the anti-inflammatory effects of rhamnetin and isorhamnetin glycosides.
| Compound | Model / Stimulant | Target / Effect | Concentration / Dose | Result | Reference |
| Isorhamnetin 3-O-galactoside | Human Endothelial Cells | HMGB1 Release | 5 µM | Significant inhibition | [4] |
| Isorhamnetin 3-O-galactoside | Mice / HMGB1 | NF-κB Activation & TNF-α Production | 4.8 mg/mouse | Inhibition | [4] |
| Isorhamnetin 3-O-galactoside | Mice / CCl4 | iNOS & COX-2 Expression | 100 mg/kg | Attenuated increases | [7] |
| Isorhamnetin 3-O-galactoside | Mice / CCl4 | JNK, ERK, p38 Phosphorylation | 100 mg/kg | Reduced increases | [7] |
| Rhamnetin | RAW 264.7 Cells / E. coli | NO Production | 1.6 µM | 11.6% inhibition | [14] |
| Rhamnetin | RAW 264.7 Cells / E. coli | NO Production | 50 µM | 78.2% inhibition | [14] |
| Rhamnetin | RAW 264.7 Cells / E. coli | IL-6 Production | 6.3 µM | 12.9% inhibition | [14] |
| Rhamnetin | RAW 264.7 Cells / E. coli | IL-6 Production | 50 µM | 92.5% inhibition | [14] |
Inflammatory Signaling Pathways
The canonical NF-κB pathway is activated by pro-inflammatory stimuli like Lipopolysaccharide (LPS) or TNF-α. This leads to the phosphorylation and subsequent degradation of the IκBα inhibitor, allowing the p50/p65 NF-κB dimer to enter the nucleus and promote the transcription of inflammatory genes. This compound is thought to interfere with the IκBα degradation step.
The MAPK cascade involves a series of protein kinase phosphorylations that regulate cellular processes like inflammation and apoptosis. This compound can inhibit the phosphorylation of key kinases in this pathway, thereby reducing the expression of inflammatory mediators.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antioxidant and anti-inflammatory properties of compounds like this compound.
General Experimental Workflow (In Vitro Anti-inflammatory Assay)
The following diagram illustrates a typical workflow for assessing the anti-inflammatory effects of a test compound on macrophage cells.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare serial dilutions of this compound and a positive control (e.g., Ascorbic Acid) in a suitable solvent.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. A blank well should contain the solvent instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay quantifies the anti-inflammatory effect of a compound by measuring its ability to inhibit NO production.
-
Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of approximately 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of this compound. Incubate for 1-2 hours.
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Calculation: The concentration of nitrite (a stable product of NO) is determined using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-only treated cells.
Conclusion and Future Directions
This compound, along with its aglycone rhamnetin, exhibits promising antioxidant and anti-inflammatory properties. The available evidence strongly suggests that its mode of action involves direct radical scavenging and, more significantly, the modulation of key cellular signaling pathways, including the Nrf2, NF-κB, and MAPK cascades. These activities lead to an enhanced endogenous antioxidant defense and a reduction in the production of pro-inflammatory mediators.
While the current body of research is encouraging, further investigation is required. Future studies should focus on:
-
Elucidating the specific antioxidant and anti-inflammatory activities of purified this compound to differentiate its effects from its aglycone.
-
Conducting comprehensive pharmacokinetic and bioavailability studies to understand its absorption, distribution, metabolism, and excretion.
-
Evaluating its efficacy and safety in more complex preclinical models of inflammatory and oxidative stress-related diseases.
The data presented in this guide underscores the potential of this compound as a lead compound for the development of novel therapeutics to combat a range of pathological conditions underpinned by inflammation and oxidative damage.
References
- 1. This compound | C22H22O12 | CID 10344991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Lifeasible [lifeasible.com]
- 3. Rhamnetin: a review of its pharmacology and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isorhamnetin-3-O-galactoside Protects against CCl4-Induced Hepatic Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isorhamnetin protects against oxidative stress by activating Nrf2 and inducing the expression of its target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medscidiscovery.com [medscidiscovery.com]
- 10. mdpi.com [mdpi.com]
- 11. Effects of Medicinal Plants and Phytochemicals in Nrf2 Pathways during Inflammatory Bowel Diseases and Related Colorectal Cancer: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. globalsciencebooks.info [globalsciencebooks.info]
- 13. Anti-inflammatory activity of rhamnetin and a model of its binding to c-Jun NH2-terminal kinase 1 and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rhamnetin, a Natural Flavonoid, Ameliorates Organ Damage in a Mouse Model of Carbapenem-Resistant Acinetobacter baumannii-Induced Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Rhamnetin 3-Galactoside: A Comprehensive Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhamnetin 3-galactoside, a flavonoid glycoside found in various medicinal plants, is emerging as a compound of significant interest in the pharmaceutical and nutraceutical industries. This technical guide provides an in-depth overview of the potential therapeutic applications of this compound, with a focus on its anti-inflammatory, antioxidant, hepatoprotective, and anticancer properties. The document summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols for assays used to evaluate its efficacy, and visualizes the core signaling pathways modulated by this compound. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.
Introduction
Flavonoids are a diverse group of polyphenolic compounds ubiquitously present in plants, renowned for their broad spectrum of biological activities. Among these, this compound, a glycosidic form of the O-methylated flavonoid rhamnetin, has garnered attention for its potential health benefits. Its glycosidic structure often enhances its stability and bioavailability compared to its aglycone counterpart. This document synthesizes the current scientific knowledge on this compound and its aglycone, rhamnetin, to provide a technical foundation for further research and development. While some studies focus on the closely related compound Isothis compound, the findings provide valuable insights into the potential mechanisms and applications of rhamnetin glycosides.
Therapeutic Applications and Mechanisms of Action
This compound and its related compounds exhibit a range of therapeutic effects, primarily attributed to their potent anti-inflammatory and antioxidant activities. These properties underpin their potential applications in various disease models.
Anti-inflammatory Effects
Rhamnetin and its glycosides have demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.
-
Inhibition of Pro-inflammatory Mediators: Rhamnetin has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and macrophage inflammatory proteins (MIP-1, MIP-2) in lipopolysaccharide (LPS)-stimulated macrophages[1]. It also inhibits the production of nitric oxide (NO), a key inflammatory mediator, by downregulating the expression of inducible nitric oxide synthase (iNOS)[1][2]. Similarly, Isothis compound has been found to reduce the expression of iNOS and cyclooxygenase-2 (COX-2)[3][4].
-
Modulation of Signaling Pathways: The anti-inflammatory effects of these compounds are mediated through the inhibition of critical signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways (p38, JNK, and ERK)[1][4][5]. Rhamnetin has been observed to inhibit the phosphorylation of IKKα/β and IκBα, which prevents the nuclear translocation of the NF-κB p65 subunit[6]. By suppressing these pathways, this compound and its aglycone can effectively attenuate the inflammatory cascade.
Antioxidant Properties
The antioxidant activity of this compound is a cornerstone of its therapeutic potential, contributing to its protective effects in various pathological conditions.
-
Radical Scavenging Activity: Rhamnetin and its glycosides are potent scavengers of reactive oxygen species (ROS)[7]. This activity helps to mitigate oxidative stress, which is a key contributor to cellular damage in numerous diseases.
-
Enhancement of Antioxidant Defense Systems: Beyond direct radical scavenging, these compounds can also enhance the endogenous antioxidant defense system. Isothis compound has been shown to augment the nuclear translocation of nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of antioxidant gene expression[4]. This leads to the increased expression of protective enzymes like heme oxygenase-1 (HO-1)[4]. Studies on rhamnetin have also demonstrated its ability to increase the activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT)[7].
Hepatoprotective Effects
The anti-inflammatory and antioxidant properties of this compound and related compounds contribute to their significant hepatoprotective effects.
-
Amelioration of Liver Injury: In animal models of acute liver injury induced by toxins like carbon tetrachloride (CCl4) or thioacetamide (TAA), Isothis compound and Rhamnetin 3-O-α-rhamnoside have been shown to protect the liver[4][6]. This is evidenced by the reduction in serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST)[4][6].
-
Reduction of Oxidative Stress and Inflammation in the Liver: The protective mechanism involves the reduction of lipid peroxidation, as indicated by decreased malondialdehyde (MDA) levels in the liver[4][7]. Furthermore, these compounds attenuate the inflammatory response in the liver by inhibiting the NF-κB and MAPK signaling pathways[4][6].
Anticancer Potential
Emerging evidence suggests that rhamnetin possesses anticancer properties, making its glycosides interesting candidates for further investigation in oncology[8][9].
-
Induction of Apoptosis and Cell Cycle Arrest: Rhamnetin has been shown to induce apoptosis (programmed cell death) in cancer cells through the activation of caspases[7]. It can also cause cell cycle arrest, thereby inhibiting the proliferation of tumor cells[8].
-
Inhibition of Tumor Growth: In vivo studies have indicated that rhamnetin can suppress tumor progression[7]. Its multifaceted mechanism of action, which includes antioxidant and anti-proliferative effects, contributes to its anticancer potential[7]. Furthermore, rhamnetin may enhance the efficacy of conventional chemotherapy agents like sorafenib in hepatocellular carcinoma by modulating drug resistance pathways[10].
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies, providing a comparative overview of the efficacy of this compound and related compounds.
Table 1: Anti-inflammatory Activity
| Compound | Model/Assay | Concentration | Effect | Reference |
| Rhamnetin | LPS-stimulated RAW 264.7 cells | 3.1 µM | 22.3% inhibition of NO production | [2] |
| Rhamnetin | LPS-stimulated RAW 264.7 cells | 50 µM | 77.5% inhibition of NO production | [2] |
| Rhamnetin | E. coli-stimulated RAW 264.7 cells | 6.3 µM | 12.9% inhibition of IL-6 production | [2] |
| Rhamnetin | E. coli-stimulated RAW 264.7 cells | 50 µM | 92.5% inhibition of IL-6 production | [2] |
| Isothis compound | HMGB1-induced HUVECs | 5 µM | Significant inhibition of HMGB1 release | [11] |
| Rhamnetin 3-O-α-rhamnoside | TAA-treated HepG2 cells | 0.04 mM | Significant suppression of NF-κB p65 phosphorylation | [6] |
Table 2: Hepatoprotective and Antioxidant Activity
| Compound | Model/Assay | Concentration/Dose | Effect | Reference |
| Isothis compound | CCl4-induced liver injury in mice | 100 mg/kg | Attenuated increases in serum ALT and AST | [4] |
| Isothis compound | CCl4-induced liver injury in mice | 100 mg/kg | Significantly attenuated the increase in MDA level | [4] |
| Rhamnetin | Ehrlich solid tumor-bearing mice | 100 µg/kg | Decreased elevated MDA level in the liver | [7] |
| Rhamnetin | Ehrlich solid tumor-bearing mice | 100 & 200 µg/kg | Increased reduced SOD and CAT activities | [7] |
| Rhamnetin 3-O-α-rhamnoside | TAA-induced liver injury in zebrafish | - | Ameliorated liver injury phenotypes and decreased oxidative stress | [6] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature to assess the therapeutic potential of this compound.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of the compound on cells.
-
Methodology:
-
Seed cells (e.g., RAW 264.7 macrophages, HepG2 cells) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or the vehicle control for a specified period (e.g., 24 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Objective: To quantify the production of nitric oxide, an inflammatory mediator.
-
Methodology:
-
Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with an inflammatory agent (e.g., LPS) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
Western Blot Analysis
-
Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Methodology:
-
Treat cells with this compound and/or an inflammatory stimulus.
-
Lyse the cells to extract total protein. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-p38, p-JNK, NF-κB p65, iNOS, COX-2).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: Anti-inflammatory signaling pathways modulated by this compound.
Caption: Antioxidant signaling pathway activated by this compound.
Caption: General experimental workflow for in vitro evaluation.
Conclusion and Future Directions
This compound and its aglycone, rhamnetin, have demonstrated significant therapeutic potential across a range of preclinical models. Their potent anti-inflammatory and antioxidant activities, mediated through the modulation of key signaling pathways such as NF-κB, MAPK, and Nrf2, underscore their promise as lead compounds for the development of new treatments for inflammatory diseases, liver disorders, and potentially cancer.
Future research should focus on several key areas:
-
Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize its delivery and efficacy.
-
In Vivo Efficacy: While promising in vitro and in some in vivo models, further studies in more complex animal models of chronic diseases are required to validate its therapeutic potential.
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to establish the safety and efficacy of this compound in humans.
-
Structure-Activity Relationship: Investigating the structure-activity relationship of different rhamnetin glycosides could lead to the design of more potent and specific therapeutic agents.
References
- 1. Anti-inflammatory activity of rhamnetin and a model of its binding to c-Jun NH2-terminal kinase 1 and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Topical Anti-Inflammatory Effects of Isorhamnetin Glycosides Isolated from Opuntia ficus-indica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isorhamnetin-3-O-galactoside Protects against CCl4-Induced Hepatic Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. medscidiscovery.com [medscidiscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Rhamnetin decelerates the elimination and enhances the antitumor effect of the molecular-targeting agent sorafenib in hepatocellular carcinoma cells via the miR-148a/PXR axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Rhamnetin 3-galactoside: A Comprehensive Technical Review of Its Synthesis and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhamnetin 3-galactoside is a flavonoid glycoside, a class of natural compounds widely distributed in the plant kingdom. Flavonoids and their glycosidic derivatives are of significant interest to the scientific community due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive review of the current literature on this compound, focusing on its synthesis, and an in-depth analysis of its biological activities. While direct quantitative data for this compound is limited in publicly available research, this paper compiles and presents data from its aglycone, Rhamnetin, and structurally similar compounds like Isothis compound to infer its potential therapeutic value and guide future research.
Chemical and Physical Properties
This compound is characterized by a rhamnetin aglycone linked to a galactose moiety at the 3-hydroxyl position. Its chemical structure and properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C22H22O12 | --INVALID-LINK-- |
| Molecular Weight | 478.4 g/mol | --INVALID-LINK-- |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | --INVALID-LINK-- |
| Synonyms | 62858-07-5, RefChem:1098029 | --INVALID-LINK-- |
| Natural Sources | Reported in Euphorbia prostrata and Euphorbia hypericifolia. | --INVALID-LINK-- |
Synthesis of this compound
Chemical Synthesis: The Koenigs-Knorr Reaction
The Koenigs-Knorr reaction is a classical and widely used method for the synthesis of glycosides.[1] This reaction involves the coupling of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver oxide.[2][3]
General Experimental Protocol (Adapted for this compound):
-
Protection of Rhamnetin: The hydroxyl groups of rhamnetin, except for the 3-OH group, are protected to ensure regioselectivity. This can be achieved using protecting groups like benzyl or silyl ethers. The 5-OH and 7-OH groups have different reactivity, which can be exploited for selective protection.
-
Preparation of the Glycosyl Donor: A galactosyl halide (e.g., acetobromogalactose) is prepared from galactose. The hydroxyl groups of galactose are typically acetylated to increase its reactivity and solubility in organic solvents.
-
Glycosylation: The protected rhamnetin is reacted with the galactosyl halide in an inert solvent (e.g., dichloromethane or toluene) in the presence of a promoter (e.g., silver carbonate). The reaction is typically carried out at room temperature or with gentle heating.
-
Deprotection: The protecting groups on the flavonoid and the sugar moiety are removed to yield the final product, this compound. This is often achieved by catalytic hydrogenation (for benzyl groups) or treatment with a mild base (for acetyl groups).
-
Purification: The final product is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Enzymatic Synthesis
Enzymatic synthesis offers a green and highly regioselective alternative to chemical methods for flavonoid glycosylation. Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from an activated donor to an acceptor molecule. While a specific enzyme for the galactosylation of rhamnetin has not been characterized, protocols for similar transformations can be adapted. For instance, a three-enzyme cascade has been successfully used for the synthesis of Isorhamnetin-3-O-rhamnoside.[4]
Hypothetical Enzymatic Synthesis Protocol (Adapted for this compound):
This protocol would likely involve a galactosyltransferase capable of using rhamnetin as a substrate and a UDP-galactose donor.
-
Enzyme and Substrate Preparation: A suitable galactosyltransferase is required. This could be a recombinant enzyme expressed in a microbial host. The substrates, rhamnetin and UDP-galactose, are prepared in a suitable buffer.
-
Enzymatic Reaction: The enzyme, rhamnetin, and UDP-galactose are incubated together under optimal conditions of temperature and pH. The reaction progress is monitored by HPLC.
-
Product Purification: Once the reaction is complete, the product, this compound, is purified from the reaction mixture using chromatographic methods.
Biological Activities
The biological activities of this compound have not been extensively studied. However, the activities of its aglycone, Rhamnetin, and the closely related compound, Isothis compound, provide strong indications of its potential therapeutic effects.
Anticancer Activity
While no specific IC50 values for this compound are available, its aglycone, rhamnetin, has demonstrated anticancer properties. The anticancer activity of flavonoids is often attributed to their ability to modulate various signaling pathways involved in cell proliferation, apoptosis, and metastasis.[5]
Reported Anticancer Activities of Related Compounds:
| Compound | Cell Line | Activity | IC50 | Source |
| Isorhamnetin | SW-480 (colon cancer) | Cytotoxicity | 1.8 ± 0.11 µg/mL (24h) | [6] |
| Isorhamnetin | HT-29 (colon cancer) | Cytotoxicity | 14.89 ± 0.32 µg/mL (24h) | [6] |
Isorhamnetin has been shown to suppress colon cancer cell growth by inhibiting the PI3K-Akt-mTOR pathway.[7] It is plausible that this compound may exert similar effects, potentially with altered bioavailability and pharmacokinetics due to the galactose moiety.
Anti-inflammatory Activity
The anti-inflammatory effects of rhamnetin and isorhamnetin glycosides are better documented. These compounds have been shown to inhibit the production of pro-inflammatory mediators and modulate key inflammatory signaling pathways.
Quantitative Data on Anti-inflammatory Effects of Rhamnetin:
| Cell Line | Stimulant | Mediator Inhibited | Concentration | % Inhibition | Source |
| RAW 264.7 | LPS | Nitric Oxide (NO) | 1 µM | 36.1% | [8] |
| RAW 264.7 | LPS | Nitric Oxide (NO) | 50 µM | ~95.7% | [8] |
| RAW 264.7 | LPS | IL-6 | 50 µM | >80% | [8] |
| CRAB-infected RAW 264.7 | - | Nitric Oxide (NO) | 3.1 µM | 22.3% | [8] |
| CRAB-infected RAW 264.7 | - | Nitric Oxide (NO) | 50 µM | 77.5% | [8] |
| CRAB-infected RAW 264.7 | - | IL-6 | 3.1 µM | 5.4% | [8] |
| CRAB-infected RAW 264.7 | - | IL-6 | 50 µM | 74.4% | [8] |
Isothis compound has been shown to ameliorate CCl4-induced hepatic damage by reducing inflammatory signaling pathways.[9] It attenuates the increase in nuclear factor kappa B (NF-κB) and c-Jun nuclear translocation.[9] The anti-inflammatory effects of rhamnetin are mediated through the p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK) pathways.[10]
Antioxidant Activity
Flavonoids are well-known for their antioxidant properties, which are primarily due to their ability to scavenge free radicals. While specific DPPH or ORAC values for this compound are not available, rhamnetin has been reported to possess antioxidant activity.[11] The antioxidant capacity of flavonoids is influenced by the number and position of hydroxyl groups.
General Protocols for Antioxidant Assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. The reduction in absorbance at 517 nm is proportional to the antioxidant activity. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is a common measure of antioxidant potency.[12]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The antioxidant capacity is quantified by comparing the decay of the fluorescent probe in the presence and absence of the antioxidant. Results are typically expressed as Trolox equivalents.
It is important to note that the glycosylation of flavonoids can affect their antioxidant activity. In some cases, the aglycone exhibits higher antioxidant activity than its corresponding glycoside.
Conclusion and Future Directions
This compound is a naturally occurring flavonoid with potential therapeutic applications. Based on the biological activities of its aglycone, rhamnetin, and the related compound, isothis compound, it is likely to possess anticancer, anti-inflammatory, and antioxidant properties. However, there is a clear need for further research to specifically investigate and quantify the biological activities of this compound.
Future studies should focus on:
-
Developing and optimizing a robust synthesis protocol for this compound to enable further biological evaluation.
-
Conducting comprehensive in vitro and in vivo studies to determine the IC50 values for its anticancer activity against various cancer cell lines.
-
Quantifying its anti-inflammatory effects by measuring the inhibition of key inflammatory mediators and elucidating its precise mechanism of action on signaling pathways like NF-κB and MAPK.
-
Determining its antioxidant capacity using standardized assays such as DPPH and ORAC.
-
Investigating its bioavailability and pharmacokinetics to understand how the galactose moiety influences its absorption, distribution, metabolism, and excretion.
A deeper understanding of the pharmacological profile of this compound will be crucial for its potential development as a therapeutic agent or a lead compound in drug discovery.
References
- 1. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 3. Progress and Achievements in Glycosylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Isorhamnetin-3-O-Rhamnoside by a Three-Enzyme (Rhamnosyltransferase, Glycine Max Sucrose Synthase, UDP-Rhamnose Synthase) Cascade Using a UDP-Rhamnose Regeneration System [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Isorhamnetin Modulates Drug-Resistance-Related Biomarkers in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isorhamnetin suppresses colon cancer cell growth through the PI3K‑Akt‑mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rhamnetin, a Natural Flavonoid, Ameliorates Organ Damage in a Mouse Model of Carbapenem-Resistant Acinetobacter baumannii-Induced Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isorhamnetin-3-O-galactoside Protects against CCl4-Induced Hepatic Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activity of rhamnetin and a model of its binding to c-Jun NH2-terminal kinase 1 and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rhamnetin: a review of its pharmacology and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DPPH Radical Scavenging Assay [mdpi.com]
Rhamnetin: A Comprehensive Technical Guide on its Biological Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhamnetin, a naturally occurring O-methylated flavonol, is the aglycone of rhamnetin 3-galactoside.[1] This compound, found in various plants such as cloves and sweet annie, has garnered significant attention within the scientific community for its diverse pharmacological properties.[2] Extensive research has demonstrated its potent anti-inflammatory, anticancer, antioxidant, and neuroprotective effects. This technical guide provides an in-depth overview of the core biological activities of rhamnetin, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to support further research and drug development endeavors.
Anti-inflammatory Effects
Rhamnetin exhibits significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.
Inhibition of Pro-inflammatory Cytokines and Mediators
Rhamnetin has been shown to effectively inhibit the release of nitric oxide (NO) and pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in various in vitro and in vivo models.[3][4]
Quantitative Data: Anti-inflammatory Activity
| Model System | Treatment | Parameter Measured | Rhamnetin Concentration/Dose | Inhibition (%) | Reference |
| Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Rhamnetin | Nitric Oxide (NO) | 1.6 µM | 11.6% | [3] |
| 50 µM | 78.2% | [3] | |||
| Interleukin-6 (IL-6) | 6.3 µM | 12.9% | [3] | ||
| 50 µM | 92.5% | [3] | |||
| E. coli-induced sepsis in mice | Rhamnetin (1 mg/kg) | TNF-α (lung lysate) | 1 mg/kg | 51.8% | [3] |
| IL-6 (lung lysate) | 1 mg/kg | 67.7% | [3] | ||
| TNF-α (serum) | 1 mg/kg | 56.9% | [3] | ||
| IL-6 (serum) | 1 mg/kg | 89.4% | [3] | ||
| Carbapenem-Resistant Acinetobacter baumannii (CRAB)-infected RAW 264.7 macrophages | Rhamnetin | Nitric Oxide (NO) | 3.1 µM | 22.3% | [3] |
| 50 µM | 77.5% | [3] | |||
| Interleukin-6 (IL-6) | 3.1 µM | 5.4% | [3] | ||
| 12.5 µM | 49.1% | [3] | |||
| 50 µM | 74.4% | [3] |
Signaling Pathways
Rhamnetin exerts its anti-inflammatory effects primarily through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[4] It has been shown to inhibit the phosphorylation of p38 and ERK, key components of the MAPK pathway.[3]
Key Experimental Protocols
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of rhamnetin for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Nitric Oxide (NO) Quantification (Griess Assay):
-
Collect 100 µL of culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader. A standard curve using sodium nitrite is generated to determine the nitrite concentration.
-
-
Cytokine Measurement (ELISA):
-
Coat a 96-well plate with a capture antibody for TNF-α or IL-6 overnight.
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS).
-
Add cell culture supernatants and standards to the wells and incubate.
-
Add a biotinylated detection antibody, followed by streptavidin-horseradish peroxidase (HRP).
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Measure the absorbance at 450 nm.
-
-
Animals: Six-week-old female BALB/c mice are used.
-
Sepsis Induction: Sepsis is induced by intraperitoneal (i.p.) injection of E. coli (e.g., 3 × 10^5 CFU/mouse) or Carbapenem-Resistant Acinetobacter baumannii (CRAB).
-
Treatment: Rhamnetin (e.g., 1 mg/kg) is administered via i.p. injection 1 hour before the bacterial challenge.
-
Outcome Measures:
-
Bacterial Load: Organs (lungs, liver, kidneys) are harvested, homogenized, and plated on agar to count bacterial colonies.
-
Cytokine Levels: Blood is collected for serum, and lungs are homogenized. TNF-α and IL-6 levels are measured by ELISA.
-
Histopathology: Organs are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess tissue damage.
-
Anticancer Effects
Rhamnetin demonstrates significant anticancer activity by inducing apoptosis, inhibiting cell proliferation, and modulating cancer-related signaling pathways in various cancer cell types.[5][6][7]
Induction of Apoptosis and Inhibition of Proliferation
Rhamnetin has been shown to inhibit the viability of cancer cells in a dose- and time-dependent manner and to induce programmed cell death (apoptosis) through the activation of caspases.[6]
Quantitative Data: Anticancer Activity
| Cell Line | Assay | Rhamnetin Concentration | Effect | Reference |
| Human Breast Cancer (MCF-7) | Cell Viability (MTT) | 10-25 µM (72h) | Significant decrease in proliferation | [6] |
| 15-25 µM (48h) | Significant decrease in proliferation | [6] | ||
| Caspase-3/9 Activity | Dose- and time-dependent | Significant increase in activity | [6] | |
| Ehrlich Solid Tumor (in mice) | Tumor Volume | 100 µg/kg/day | Significant reduction | [8] |
| 200 µg/kg/day | More pronounced reduction | [8] | ||
| Tumor Inhibition Rate (Day 16) | 100 µg/kg/day | 46.7% | [8] | |
| 200 µg/kg/day | 50.4% | [8] |
Signaling Pathways
The anticancer effects of rhamnetin are mediated through various signaling pathways, including the upregulation of the tumor suppressor p53 and its downstream target microRNA-34a (miR-34a), which in turn suppresses the Notch-1 signaling pathway.[6][9]
Key Experimental Protocols
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5 × 10^3 to 1 × 10^4 cells/well and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of rhamnetin for 24, 48, or 72 hours.
-
MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
-
Cell Lysis: Treated and untreated cells are lysed to release cellular contents.
-
Substrate Addition: A specific colorimetric or fluorometric substrate for caspase-3/9 (e.g., DEVD-pNA) is added to the cell lysates.
-
Incubation: The mixture is incubated to allow the caspase to cleave the substrate.
-
Signal Detection: The resulting color or fluorescence is measured using a microplate reader. The signal intensity is proportional to the caspase activity.
-
Tumor Induction: Ehrlich ascites carcinoma (EAC) cells (e.g., 1 x 10^6 cells) are injected subcutaneously into the hind limb of BALB/c mice.
-
Treatment: Rhamnetin (e.g., 100 or 200 µg/kg/day) is administered subcutaneously daily.
-
Tumor Measurement: Tumor volume is measured regularly using a caliper and calculated using the formula: (width)^2 × length × 0.52.
-
Tumor Inhibition Rate: The tumor inhibition rate is calculated at the end of the experiment using the formula: [(mean tumor volume of control - mean tumor volume of treated) / mean tumor volume of control] × 100.
Antioxidant Effects
Rhamnetin demonstrates potent antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.[2][8]
Radical Scavenging and Enhancement of Antioxidant Enzymes
Rhamnetin has been shown to reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increase the activities of superoxide dismutase (SOD) and catalase (CAT) in vivo.[8]
Quantitative Data: Antioxidant Activity
| Model System | Treatment | Parameter Measured | Effect | Reference |
| Ehrlich solid tumor-bearing mice | Rhamnetin (100 µg/kg/day) | Liver MDA | Decreased | [8] |
| Liver SOD | Increased | [8] | ||
| Liver CAT | Increased | [8] | ||
| Rhamnetin (200 µg/kg/day) | Liver MDA | No significant effect | [8] | |
| Liver SOD | Increased | [8] | ||
| Liver CAT | Increased | [8] |
Key Experimental Protocols
-
Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction Mixture: Various concentrations of rhamnetin are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The scavenging activity is calculated as the percentage of DPPH discoloration using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100.
Neuroprotective Effects
Rhamnetin has shown promise in protecting against neuronal damage by inhibiting neuroinflammation and excitotoxicity.[10]
Attenuation of Excitotoxicity
In a model of ethanol withdrawal, rhamnetin was found to reduce N-methyl-D-aspartate (NMDA)-induced neurotoxicity.[10]
Quantitative Data: Neuroprotective Activity
| Model System | Challenge | Rhamnetin Concentration | Effect | Reference |
| Rat Organotypic Hippocampal Slice Cultures (during ethanol withdrawal) | NMDA | 25 µM | Reduced neurotoxicity | [10] |
| 100 µM | Reduced neurotoxicity | [10] |
Key Experimental Protocols
-
Slice Preparation: Hippocampi are dissected from postnatal day 7-9 rat pups and sliced into 350-400 µm sections using a tissue chopper.
-
Culture: Slices are placed on a semi-permeable membrane insert in a six-well plate containing culture medium and incubated at 37°C in a 5% CO2 incubator.
-
Ethanol Exposure and Withdrawal: Slices are exposed to ethanol in the culture medium for a specified period, followed by a withdrawal period in ethanol-free medium.
-
Treatment: Rhamnetin and/or NMDA are added to the culture medium during the withdrawal phase.
-
Neurotoxicity Assessment: Cell death is quantified by measuring the uptake of propidium iodide (a fluorescent dye that enters dead cells) using fluorescence microscopy.
Conclusion
Rhamnetin is a multifaceted flavonoid with a broad spectrum of biological activities that hold significant therapeutic potential. Its ability to modulate key signaling pathways involved in inflammation, cancer progression, oxidative stress, and neurodegeneration underscores its importance as a lead compound for the development of novel therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the pharmacological benefits of rhamnetin. Further preclinical and clinical studies are warranted to translate these promising findings into tangible health outcomes.
References
- 1. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. iomcworld.com [iomcworld.com]
- 3. Preparation of organotypic hippocampal slice cultures for long-term live imaging | Springer Nature Experiments [experiments.springernature.com]
- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 5. Organotypic Hippocampal Slice Culture PROTOCOL [protocols.io]
- 6. Caspase 3/7 Activity Assay [bio-protocol.org]
- 7. 2.11. DPPH Assay and Antioxidant Capacity Calculation [bio-protocol.org]
- 8. Video: Organotypic Hippocampal Slice Cultures [app.jove.com]
- 9. Measurement of NF-κB Activation in TLR-Activated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
Methodological & Application
Application Notes and Protocols for the Extraction and Isolation of Rhamnetin 3-Galactoside from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhamnetin 3-galactoside is a flavonoid glycoside found in various medicinal plants, including Euphorbia prostrata, Euphorbia hypericifolia, and Polygonum aviculare.[1] This compound and its aglycone, rhamnetin, have garnered significant interest in the scientific community due to their potential therapeutic properties, including anti-inflammatory, antioxidant, and antithrombotic activities.[2][3][4] These biological activities are primarily attributed to their ability to modulate key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][5] This document provides detailed protocols for the extraction and isolation of this compound from plant material, methods for its quantification, and an overview of its biological activities with corresponding signaling pathway diagrams.
Data Presentation
Table 1: Plant Sources of this compound and Related Compounds
| Compound | Plant Source(s) | Reference(s) |
| This compound | Euphorbia prostrata, Euphorbia hypericifolia, Polygonum aviculare | [1] |
| Isorhamnetin 3-O-galactoside | Oenanthe javanica | [6] |
| Rhamnetin | Rhamnus petiolaris (berries) | [7] |
| Isorhamnetin-3-O-rhamnoside | Cruciferae, Caesalpinia gilliesii, Formosan A. Purpurea, Asturian cider apple | [3] |
Table 2: Quantitative Data for a Related Flavonoid Extraction (Isorhamnetin-3-O-β-D-rutinose from Flos Caraganae Sinicae)
This table provides an example of the quantitative parameters that can be expected during a flavonoid glycoside extraction and purification process, based on a patent for a structurally similar compound.
| Parameter | Value | Reference |
| Plant Material (dried) | 10 kg | [8] |
| Extraction Solvent | 70-80% Ethanol in water | [8] |
| Solvent to Solid Ratio | 12-15 L/kg | [8] |
| Extraction Method | Reflux Extraction (2 x 1.0-1.5 h) | [8] |
| Crude Extract Yield | 2.1 kg | [8] |
| Purification Method | Liquid-liquid extraction followed by polyamide column chromatography | [8] |
| Final Product Purity | >80% | [8] |
| Overall Yield | Approximately 0.5% (calculated from initial material to final product) | [8] |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol is a generalized procedure based on common flavonoid extraction techniques and information from a patent for a similar compound.[8] Optimization may be required depending on the specific plant material used.
1. Plant Material Preparation:
- Air-dry the plant material (e.g., aerial parts of Euphorbia prostrata) in the shade to a constant weight.
- Grind the dried material into a coarse powder (approximately 20-40 mesh).
2. Extraction:
- Place 1 kg of the powdered plant material in a large round-bottom flask.
- Add 10 L of 80% aqueous ethanol.
- Perform reflux extraction for 2 hours.
- Filter the extract while hot through cheesecloth and then Whatman No. 1 filter paper.
- Repeat the extraction process on the plant residue with another 10 L of 80% ethanol for 2 hours.
- Combine the two filtrates.
3. Concentration:
- Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.
Protocol 2: Isolation of this compound
This protocol outlines the purification of this compound from the crude extract using liquid-liquid partitioning and column chromatography.
1. Liquid-Liquid Partitioning:
- Suspend the crude extract in 2 L of distilled water.
- Perform sequential partitioning in a separatory funnel with the following solvents:
- 2 L of n-hexane (to remove non-polar compounds like fats and chlorophylls). Repeat three times. Discard the n-hexane fraction.
- 2 L of ethyl acetate. Repeat three times. The ethyl acetate fraction will contain flavonoids of intermediate polarity.
- 2 L of n-butanol. Repeat three times. This compound, being a glycoside, is expected to be enriched in the n-butanol fraction.
- Combine the n-butanol fractions and concentrate to dryness under reduced pressure.
2. Polyamide Column Chromatography:
- Dissolve the dried n-butanol extract in a minimal amount of methanol.
- Prepare a polyamide column (e.g., 60-100 mesh) packed in water or a low-concentration ethanol solution.
- Load the dissolved extract onto the column.
- Elute the column with a stepwise gradient of increasing ethanol concentration in water (e.g., 0%, 25%, 50%, 75%, and 95% ethanol).
- Collect fractions of 50-100 mL and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
3. Thin Layer Chromatography (TLC) Monitoring:
- Spot the collected fractions onto a silica gel TLC plate.
- Develop the plate using a solvent system such as ethyl acetate:formic acid:water (8:1:1, v/v/v).
- Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., 1% aluminum chloride in ethanol, which typically shows flavonoids as yellow-green fluorescent spots).
- Combine the fractions containing the target compound (this compound).
4. Further Purification (Optional):
- For higher purity, the combined fractions can be further purified using Sephadex LH-20 column chromatography with methanol as the eluent or by preparative High-Performance Liquid Chromatography (HPLC).[9]
Protocol 3: Quantitative Analysis by HPLC
This protocol describes a method for the quantification of this compound in the extracts.
1. Instrumentation and Conditions:
- HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
- Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile or methanol).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: Monitor at the absorbance maximum of this compound (typically around 254 nm and 350 nm for flavonoids).
- Injection Volume: 10-20 µL.
2. Standard and Sample Preparation:
- Standard: Prepare a stock solution of pure this compound in methanol and create a series of dilutions to generate a calibration curve.
- Sample: Accurately weigh a portion of the dried extract or purified fraction, dissolve it in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
3. Quantification:
- Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.
- Quantify the amount of this compound in the sample by using the calibration curve generated from the standard solutions.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the extraction and isolation of this compound.
Anti-Inflammatory Signaling Pathway of Rhamnetin
Rhamnetin and its glycosides have been shown to exert anti-inflammatory effects by inhibiting key inflammatory pathways.[5][10] One of the primary mechanisms is the suppression of the NF-κB signaling cascade.
Caption: Inhibition of the NF-κB inflammatory pathway by this compound.
Antioxidant Mechanism of Rhamnetin
The antioxidant activity of rhamnetin is attributed to its ability to scavenge free radicals and upregulate endogenous antioxidant enzymes. This diagram illustrates a general mechanism of action.
Caption: Antioxidant mechanism of this compound.
References
- 1. This compound | C22H22O12 | CID 10344991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Isorhamnetin-3-O-Rhamnoside by a Three-Enzyme (Rhamnosyltransferase, Glycine Max Sucrose Synthase, UDP-Rhamnose Synthase) Cascade Using a UDP-Rhamnose Regeneration System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory activity of rhamnetin and a model of its binding to c-Jun NH2-terminal kinase 1 and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medscidiscovery.com [medscidiscovery.com]
- 8. CN104130299B - The extraction separation method of rhamnetin-3-O-β-D-6-O-.alpha.-L-rhamnosyl-D-glucose. in Flos Caraganae Sinicae alabastrum - Google Patents [patents.google.com]
- 9. air.unimi.it [air.unimi.it]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of Rhamnetin 3-Galactoside in Complex Mixtures
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Rhamnetin 3-galactoside is a flavonoid glycoside found in various medicinal plants, such as Typha angustifolia L.[1]. Flavonoids are a large class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects[2][3][4]. The quantification of specific flavonoids like this compound in complex mixtures, such as herbal extracts and biological samples, is crucial for quality control, standardization, and understanding their pharmacokinetic and pharmacodynamic properties. These application notes provide detailed protocols for the extraction, separation, and quantification of this compound using modern analytical techniques.
Experimental Protocols
Extraction of this compound from Complex Matrices
The efficient extraction of flavonoids from complex matrices is a critical first step for accurate quantification. The choice of solvent and extraction method depends on the nature of the sample.
Protocol 1: Ultrasonic-Assisted Extraction from Plant Material
This protocol is suitable for the extraction of flavonoids from dried and powdered plant materials.
-
Sample Preparation: Weigh approximately 1.0 g of the powdered plant material into a centrifuge tube.
-
Extraction Solvent: Add 20 mL of 80% methanol in water. Methanol is a commonly used solvent for flavonoid extraction[5].
-
Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collection: Decant the supernatant into a clean flask.
-
Re-extraction: Repeat the extraction process on the residue two more times to ensure complete extraction.
-
Pooling and Concentration: Combine all the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC or LC-MS analysis and filter through a 0.45 µm syringe filter before injection[6].
Quantification by High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
HPLC-PDA is a robust and widely used technique for the quantification of flavonoids.
Protocol 2: HPLC-PDA Quantification
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and photodiode array detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for flavonoid separation[7].
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: 0.1% Formic acid in acetonitrile or methanol.
-
-
Gradient Elution: A gradient elution is often necessary to separate multiple components in a complex mixture[8][9]. A typical gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-90% B
-
30-35 min: 90% B (hold)
-
35-40 min: 90-10% B
-
40-45 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
Detection: Monitor the absorbance at the maximum wavelength (λmax) of this compound. The UV spectra of flavonoids typically show two major absorption bands in the ranges of 240–285 nm and 300–400 nm[10]. For quantification, a wavelength around 350-370 nm is often suitable for flavonols.
-
Quantification: Prepare a calibration curve using a certified reference standard of this compound at a minimum of five different concentrations. The concentration of the analyte in the sample is determined by interpolating its peak area against the calibration curve.
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers higher sensitivity and selectivity, which is particularly useful for analyzing trace amounts of compounds in highly complex mixtures.
Protocol 3: LC-MS/MS Quantification
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
-
Chromatographic Conditions: Similar to the HPLC-PDA method, but often using UPLC (Ultra-Performance Liquid Chromatography) for better resolution and faster analysis times[11].
-
Ionization Source: Electrospray ionization (ESI) is commonly used for flavonoids, typically in negative ion mode [M-H]⁻, as it provides high sensitivity for phenolic compounds[12][13].
-
Mass Spectrometry Parameters:
-
Scan Mode: Full scan mode can be used for initial identification.
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantification, SIM or MRM mode provides the highest sensitivity and selectivity. The precursor ion for this compound ([M-H]⁻) would be m/z 477.10[14]. Product ions for fragmentation in MS/MS would need to be determined by infusing a standard. A common fragmentation pattern for flavonoid glycosides is the loss of the sugar moiety.
-
-
Data Analysis: Quantification is performed by constructing a calibration curve using a standard of this compound and plotting the peak area of the specific MRM transition against the concentration.
Quantification by High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples in a cost-effective manner.
Protocol 4: HPTLC Quantification
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254[15][16].
-
Sample Application: Apply the standards and sample extracts as bands using an automated applicator.
-
Mobile Phase: A mixture of solvents such as Toluene: Ethyl Acetate: Formic Acid in appropriate ratios (e.g., 5:4:1, v/v/v) can be effective for separating flavonoids[17]. The mobile phase composition needs to be optimized to achieve good separation of this compound from other components.
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Densitometric Analysis: After development, dry the plate and perform densitometric scanning at the λmax of this compound (e.g., 366 nm)[16].
-
Quantification: Quantify the amount of this compound in the sample by comparing the peak area of the sample with that of the standard.
Data Presentation
The following tables summarize typical quantitative data for the analysis of rhamnetin and related flavonoids by HPLC, which can serve as a reference for method validation.
Table 1: HPLC Method Validation Parameters for Flavonoid Quantification.
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Rhamnetin | 0.5 - 50 | >0.99 | 12.9 (µg/L) | - | [12] |
| Quercetin-3-O-glucoside | - | ≥ 0.9998 | - | - | [7] |
| Quercetin | - | ≥ 0.9998 | - | - | [7] |
| Kaempferol | - | ≥ 0.9998 | - | - | [7] |
| Quercetin-3-galactoside | 2 - 100 | >0.999 | - | - | [9] |
Table 2: HPTLC Method Validation Parameters for Flavonoid Quantification.
| Analyte | Linearity Range (ng/spot) | Correlation Coefficient (r) | LOD (ng/spot) | LOQ (ng/spot) | Reference |
| Rutin | 300 - 1300 | - | 46.52 | 140.96 | [15] |
| Quercetin | 300 - 1300 | - | 81.79 | 247.84 | [15] |
| Luteolin | 200 - 1000 | - | 42.6 | 129.08 | [17] |
| Apigenin | 50 - 250 | - | 7.97 | 24.15 | [17] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound from a complex mixture.
Caption: General experimental workflow for quantification.
Signaling Pathways
Rhamnetin, the aglycone of this compound, has been shown to modulate several key signaling pathways involved in inflammation and cell proliferation.[18][19] It is plausible that this compound exerts its biological effects through similar mechanisms following deglycosylation.
Diagram 1: PI3K/Akt Signaling Pathway
Caption: PI3K/Akt signaling pathway modulation.
Diagram 2: NF-κB Signaling Pathway
References
- 1. This compound | CAS:62858-07-5 | Manufacturer ChemFaces [chemfaces.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Quantitative and Qualitative Analysis of Phenolic and Flavonoid Content in Moringa oleifera Lam and Ocimum tenuiflorum L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS-MS Analysis and the Antioxidant Activity of Flavonoids from Eggplant Skins Grown in Organic and Conventional Environments [scirp.org]
- 7. Qualitative and Quantitative Analysis of Five Bioactive Flavonoids in Salix bordensis Turcz. by HPLC-DAD and HPLC-ESI-MS [scirp.org]
- 8. Chromatographic Methods Developed for the Quantification of Quercetin Extracted from Natural Sources: Systematic Review of Published Studies from 2018 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.blueberriesconsulting.com [cdn.blueberriesconsulting.com]
- 10. media.neliti.com [media.neliti.com]
- 11. mdpi.com [mdpi.com]
- 12. High-Performance Liquid Chromatography-Mass Spectrometry for the Determination of Flavonoids in G.biloba Leaves [jstage.jst.go.jp]
- 13. agilent.com [agilent.com]
- 14. PubChemLite - this compound (C22H22O12) [pubchemlite.lcsb.uni.lu]
- 15. informaticsjournals.co.in [informaticsjournals.co.in]
- 16. pharmascholars.com [pharmascholars.com]
- 17. Validated HPTLC Method for Quantification of Luteolin and Apigenin in Premna mucronata Roxb., Verbenaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 19. Anti-inflammatory activity of rhamnetin and a model of its binding to c-Jun NH2-terminal kinase 1 and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
Rhamnetin 3-galactoside: Protocols for Investigating Anti-Inflammatory and Anti-Cancer Effects in Cell Culture
Application Note
Introduction
Rhamnetin 3-galactoside is a flavonoid glycoside found in various medicinal plants.[1][2] Preclinical studies have demonstrated its potential as a therapeutic agent owing to its antioxidant, anti-inflammatory, and anti-cancer properties.[3] This document provides a comprehensive experimental design for researchers, scientists, and drug development professionals to investigate the biological activities of this compound in cell culture models. The protocols detailed herein focus on elucidating its anti-inflammatory and anti-cancer mechanisms of action.
Target Audience
This guide is intended for researchers, scientists, and professionals in the fields of pharmacology, cell biology, and drug development who are interested in evaluating the therapeutic potential of this compound.
I. Experimental Design: A Two-Pronged Approach
To thoroughly investigate the therapeutic potential of this compound, a dual-pronged experimental approach is proposed, focusing on its anti-inflammatory and anti-cancer properties.
-
Anti-Inflammatory Effects: The murine macrophage cell line, RAW 264.7, will be utilized as a model system.[4][5][6] Inflammation will be induced using lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. The ability of this compound to mitigate the inflammatory response will be assessed.
-
Anti-Cancer Effects: The human breast cancer cell line, MCF-7, will serve as the in vitro model for cancer.[7][8][9] The cytotoxic and apoptotic effects of this compound on these cancer cells will be evaluated.
Experimental Workflow
References
- 1. biosynth.com [biosynth.com]
- 2. This compound | CAS:62858-07-5 | Manufacturer ChemFaces [chemfaces.com]
- 3. mdpi.com [mdpi.com]
- 4. protocols.io [protocols.io]
- 5. Cell culture of RAW264.7 cells [protocols.io]
- 6. RAW 264.7 Cell Line in Macrophage and Immunology Research [cytion.com]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. MCF7 Cell Culture & Gene Editing Tips for Research | Ubigene [ubigene.us]
- 9. 3.9. MCF7 Cells Culture [bio-protocol.org]
Application Notes and Protocols for In Vivo Studies of Rhamnetin 3-Galactoside and Related Flavonoids in Animal Models
Disclaimer: Direct in vivo studies on Rhamnetin 3-galactoside are limited in publicly available literature. The following application notes and protocols are based on studies conducted on the closely related parent compound, Rhamnetin, and other glycoside forms such as Rhamnetin 3-O-α-rhamnoside and Isorhamnetin 3-O-galactoside. Researchers should consider these protocols as a starting point and may need to optimize them for this compound.
Application Notes
Rhamnetin and its glycosides have demonstrated significant potential in various animal models, primarily showcasing anti-inflammatory, antioxidant, and protective effects against organ damage. These compounds are being investigated for their therapeutic potential in conditions such as sepsis, solid tumors, and neurodegenerative diseases.
Key Research Applications:
-
Anti-inflammatory Studies: Rhamnetin has been shown to reduce pro-inflammatory cytokines and bacterial burden in mouse models of sepsis.[1][2][3] The mechanism often involves the inhibition of the NF-κB and MAPK signaling pathways.[1][4]
-
Antioxidant Studies: In animal models of solid tumors, Rhamnetin has been observed to improve the antioxidant status in the liver by increasing the activity of enzymes like superoxide dismutase (SOD) and catalase (CAT) while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[5]
-
Neuroprotective Studies: In vitro models using rat organotypic hippocampal slice cultures suggest that Rhamnetin can inhibit inflammation and excitotoxicity, indicating its potential for mitigating neurotoxicity.[6]
-
Hepatoprotective Studies: Rhamnetin 3-O-α-rhamnoside has been shown to protect against acute liver injury in zebrafish larvae by reducing oxidative stress and inhibiting the IKKβ/NF-κB signaling pathway.[7]
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies on Rhamnetin and its related compounds.
Table 1: Anti-inflammatory Effects of Rhamnetin in Sepsis Mouse Models
| Animal Model | Treatment | Dosage | Administration Route | Key Findings | Reference |
| Carbapenem-Resistant Acinetobacter baumannii (CRAB)-induced sepsis in mice | Rhamnetin | 1 mg/kg | Intraperitoneal (i.p.) | Downregulated TNF-α by 93.2% and IL-6 by 84.5% in serum.[1] | [1] |
| Escherichia coli-induced sepsis in mice | Rhamnetin | 1 mg/kg | Intraperitoneal (i.p.) | Decreased TNF-α by 51.8% and IL-6 by 67.7% in lung lysate.[1] | [1] |
| CRAB-induced sepsis in mice | Rhamnetin | Not specified | Not specified | Suppressed serum levels of TNF-α by 68%, IL-6 by 87%, IL-1β by 43%, and IL-18 by 47%.[3] | [3] |
Table 2: Antioxidant Effects of Rhamnetin in Ehrlich Solid Tumor Bearing Mice
| Animal Model | Treatment | Dosage | Administration Route | Key Findings | Reference |
| Ehrlich solid tumor in mice | Rhamnetin | 100 µg/kg/day | Subcutaneous | Decreased elevated liver MDA levels. Increased reduced liver SOD and CAT activities.[5] | [5] |
| Ehrlich solid tumor in mice | Rhamnetin | 200 µg/kg/day | Subcutaneous | Increased reduced liver SOD and CAT activities. No significant effect on elevated MDA levels.[5] | [5] |
Table 3: Hepatoprotective Effects of Rhamnetin 3-O-α-rhamnoside in Zebrafish
| Animal Model | Treatment | Concentration | Administration Route | Key Findings | Reference |
| Thioacetamide (TAA)-induced acute liver injury in zebrafish larvae | Rhamnetin 3-O-α-rhamnoside (ARR) | 0.05, 0.08, 0.10 mM | Exposure in water | Significantly reduced elevated AST and ALT levels. Decreased oxidative stress markers.[7] | [7] |
Experimental Protocols
Protocol for Evaluating Anti-inflammatory Effects in a Mouse Model of Sepsis
This protocol is adapted from studies on Rhamnetin in bacterial-induced sepsis models.[1][3]
Objective: To assess the anti-inflammatory efficacy of this compound in a mouse model of sepsis.
Materials:
-
Male ICR mice (6-8 weeks old)
-
This compound (or Rhamnetin)
-
Pathogenic bacteria (e.g., Carbapenem-Resistant Acinetobacter baumannii or Escherichia coli)
-
Phosphate-buffered saline (PBS)
-
Anesthetic agent
-
ELISA kits for TNF-α, IL-6, IL-1β, and IL-18
-
Materials for bacterial culture and colony-forming unit (CFU) counting
-
Materials for histological analysis (formalin, paraffin, H&E stain)
Procedure:
-
Animal Acclimatization: Acclimate mice for at least one week under standard laboratory conditions.
-
Group Allocation: Randomly divide mice into the following groups (n=5-10 per group):
-
Control (PBS injection)
-
This compound control (injection of the compound only)
-
Sepsis model (bacterial injection)
-
Treatment group (bacterial injection + this compound)
-
-
Induction of Sepsis:
-
Culture the selected pathogenic bacteria to the desired concentration.
-
Induce sepsis by intraperitoneally (i.p.) injecting the bacterial suspension (e.g., 3 × 10⁵ CFU of E. coli).[1]
-
-
Treatment Administration:
-
One hour before inducing sepsis, administer this compound (e.g., 1 mg/kg) via i.p. injection.[1]
-
-
Monitoring and Sample Collection:
-
Monitor the animals for signs of sepsis.
-
At a predetermined time point (e.g., 16 hours post-infection), euthanize the mice.[1]
-
Collect blood via cardiac puncture for serum cytokine analysis.
-
Harvest organs (lungs, liver, kidneys) for bacterial load determination and histological examination.
-
-
Analysis:
-
Cytokine Analysis: Measure the concentrations of TNF-α, IL-6, IL-1β, and IL-18 in the serum using ELISA kits.[3]
-
Bacterial Load: Homogenize a portion of the harvested organs and perform serial dilutions to determine the bacterial CFU count.[1]
-
Histopathology: Fix organ tissues in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tissue damage.
-
Protocol for Evaluating Antioxidant Effects in a Mouse Model of Solid Tumor
This protocol is based on a study of Rhamnetin in Ehrlich solid tumor-bearing mice.[5]
Objective: To determine the effect of this compound on the antioxidant status in the liver of tumor-bearing mice.
Materials:
-
Male Balb/C mice (weighing 25-30 g)
-
Ehrlich ascites tumor (EAT) cells
-
This compound (or Rhamnetin)
-
Saline solution
-
Kits for measuring Malondialdehyde (MDA), Superoxide Dismutase (SOD), and Catalase (CAT) activity
Procedure:
-
Animal Acclimatization and Tumor Cell Propagation: Acclimate mice and propagate EAT cells in a separate group of mice.
-
Group Allocation: Randomly assign mice to the following groups (n=10 per group):
-
Healthy control
-
Tumor control (injected with EAT cells)
-
Treatment Group 1 (EAT cells + 100 µg/kg/day this compound)
-
Treatment Group 2 (EAT cells + 200 µg/kg/day this compound)
-
-
Tumor Induction:
-
Induce solid tumors by subcutaneously injecting 1x10⁶ EAT cells into the right hind limb of the mice in the tumor control and treatment groups.[8]
-
-
Treatment Administration:
-
Administer this compound or saline via subcutaneous injection daily for the duration of the experiment.
-
-
Monitoring and Sample Collection:
-
Monitor body weight and tumor volume throughout the study.
-
At the end of the experimental period, euthanize the mice.
-
Excise the livers for biochemical analysis.
-
-
Analysis:
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway in Inflammation
Rhamnetin and related flavonoids often exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[9][10][11]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for In Vivo Sepsis Study
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of a compound on sepsis.
Caption: Experimental workflow for a mouse model of sepsis.
References
- 1. Rhamnetin, a Natural Flavonoid, Ameliorates Organ Damage in a Mouse Model of Carbapenem-Resistant Acinetobacter baumannii-Induced Sepsis [mdpi.com]
- 2. Rhamnetin, a Natural Flavonoid, Ameliorates Organ Damage in a Mouse Model of Carbapenem-Resistant Acinetobacter baumannii-Induced Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-inflammatory activity of rhamnetin and a model of its binding to c-Jun NH2-terminal kinase 1 and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medscidiscovery.com [medscidiscovery.com]
- 6. The dietary flavonoid rhamnetin inhibits both inflammation and excitotoxicity during ethanol withdrawal in rat organotypic hippocampal slice cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Rhamnetin improves antioxidant status in the liver of Ehrlich solid tumor bearing mice | AVESİS [avesis.erciyes.edu.tr]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]
Application Notes and Protocols for Rhamnetin 3-galactoside and Related Compounds in Mice
Disclaimer: Extensive literature searches did not yield specific in vivo dosage and administration protocols for Rhamnetin 3-galactoside in mouse models. The following information is based on studies conducted with the closely related compounds Rhamnetin and Isothis compound . Researchers should use this information as a starting point and conduct dose-response studies to determine the optimal dosage and administration route for their specific experimental model and research objectives.
Summary of In Vivo Dosage and Administration of Related Compounds in Mice
The following tables summarize the dosages and administration routes for Rhamnetin and Isothis compound as reported in the scientific literature.
Table 1: Rhamnetin Dosage and Administration in Mice
| Compound | Dosage | Administration Route | Mouse Model | Observed Effects |
| Rhamnetin | 1 mg/kg | Intraperitoneal | Sepsis (E. coli-induced) | Reduced bacterial load and inflammation |
Table 2: Isothis compound and Isorhamnetin Dosage and Administration in Mice
| Compound | Dosage | Administration Route | Mouse Model | Observed Effects |
| Isothis compound | 4.8 mg/mouse | Not Specified | HMGB1-induced inflammation | Inhibited HMGB1 receptor expression and NF-κB activation[1] |
| Isothis compound | 2.5 mg/kg | Not Specified | Anticoagulant studies | Elicited anticoagulant effects[2] |
| Isorhamnetin | 50 or 100 mg/kg | Gavage | Not Specified | Anti-inflammatory and antioxidant effects[1] |
Experimental Protocols for Related Compounds
The following are detailed experimental protocols derived from studies on Rhamnetin and Isorhamnetin, which can be adapted for investigational studies with this compound.
Protocol 1: Evaluation of Anti-inflammatory Effects of Rhamnetin in a Sepsis Mouse Model
Objective: To assess the in vivo anti-inflammatory and antibacterial efficacy of Rhamnetin in a mouse model of sepsis induced by Escherichia coli.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
Rhamnetin (purity ≥95%)
-
Escherichia coli (e.g., ATCC 25922)
-
Phosphate-buffered saline (PBS), sterile
-
Luria-Bertani (LB) broth
-
Syringes and needles for intraperitoneal injection
-
Instruments for tissue harvesting
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (12-h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Preparation of Rhamnetin Solution: Dissolve Rhamnetin in a suitable vehicle (e.g., PBS containing a small amount of DMSO, ensuring the final DMSO concentration is non-toxic). Prepare a stock solution for a final injection volume of 100-200 µL.
-
Preparation of Bacterial Inoculum: Culture E. coli in LB broth to the mid-logarithmic phase. Centrifuge the culture, wash the bacterial pellet with sterile PBS, and resuspend it in PBS to the desired concentration (e.g., 1 x 10^7 CFU/mL).
-
Animal Grouping and Treatment:
-
Control Group: Administer vehicle (e.g., PBS with DMSO) intraperitoneally.
-
Sepsis Model Group: Administer E. coli suspension intraperitoneally (e.g., 0.1 mL of 1 x 10^7 CFU/mL).
-
Rhamnetin Treatment Group: Administer Rhamnetin (1 mg/kg) intraperitoneally one hour prior to the induction of sepsis with E. coli.
-
-
Monitoring and Sample Collection: Monitor the mice for clinical signs of sepsis. At a predetermined time point (e.g., 24 hours post-infection), euthanize the mice. Collect blood and tissues (e.g., lungs, liver, spleen) for analysis of bacterial load, cytokine levels (e.g., TNF-α, IL-6), and histological examination.
Experimental Workflow Diagram:
Signaling Pathways
Rhamnetin and its glycosides have been reported to modulate various signaling pathways, primarily those involved in inflammation and oxidative stress. A key pathway implicated is the NF-κB signaling cascade.
NF-κB Signaling Pathway in Inflammation
The nuclear factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS] from bacteria), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines and other inflammatory mediators. Rhamnetin and related flavonoids are thought to exert their anti-inflammatory effects by inhibiting key steps in this pathway, such as the activation of the IKK complex or the nuclear translocation of NF-κB.
NF-κB Signaling Pathway Diagram:
References
Application Notes: Evaluating Cell Viability and Cytotoxicity of Rhamnetin 3-galactoside
Introduction
Rhamnetin, a naturally occurring flavonoid, and its glycoside derivatives like Rhamnetin 3-galactoside, have garnered significant interest in oncological research for their potential as anticancer agents.[1] These compounds have been shown to modulate multiple cellular pathways, leading to the inhibition of cancer cell proliferation and induction of programmed cell death (apoptosis).[1][2] Rhamnetin has demonstrated the ability to selectively target cancerous cells while minimizing harm to normal tissues, suggesting a favorable therapeutic profile.[1] This document provides detailed application notes and experimental protocols for assessing the effects of this compound on cell viability and cytotoxicity using standard in vitro assays.
Core Applications
-
Quantification of Cytotoxicity: Determining the dose-dependent effect of this compound on cancer cell lines to establish key metrics like the half-maximal inhibitory concentration (IC50).
-
Assessment of Cell Proliferation: Measuring the impact of the compound on the rate of cell growth and division over time.
-
Mechanism of Action Studies: Investigating the cellular mechanisms underlying the compound's effects, such as the induction of apoptosis or necrosis. Rhamnetin has been shown to induce apoptosis through the activation of caspase-3 and caspase-9 and by upregulating p53 protein expression.[2]
Data Presentation: Efficacy of Rhamnetin and its Glycosides
The following tables summarize the cytotoxic and anti-proliferative effects of Rhamnetin and its derivatives on various cancer cell lines as reported in preclinical studies.
Table 1: Effect of Rhamnetin on MCF-7 Human Breast Cancer Cell Viability
| Concentration (µM) | Incubation Time (hours) | Cell Viability Inhibition (%) |
|---|---|---|
| 5 | 24, 48, 72 | Dose and time-dependent inhibition observed[2] |
| 10 | 24, 48, 72 | Dose and time-dependent inhibition observed[2] |
| 15 | 24, 48, 72 | Dose and time-dependent inhibition observed[2] |
| 25 | 24, 48, 72 | Significant inhibition observed[2] |
Table 2: Apoptotic Activity of Rhamnetin in MCF-7 Cells
| Concentration (µM) | Target | Effect |
|---|---|---|
| 20 | Caspase-3/9 Activity | Significant increase[2] |
| 25 | Caspase-3/9 Activity | Significant, dose-dependent increase[2] |
| 20 | p53 Protein Expression | Significant increase[2] |
| 25 | p53 Protein Expression | Significant increase[2] |
Table 3: Cytotoxicity of Rhamnetin Derivatives in Various Cell Lines
| Compound | Cell Line | Assay | Key Findings |
|---|---|---|---|
| Rhamnetin 3-O-α-rhamnoside | HepG2 (Liver Cancer) | Cell Viability | Concentrations of 0.16 mM and higher significantly decreased cell viability.[3] |
| Isorhamnetin-3-O-rhamnoside | MCF-7 (Breast Cancer) | MTT Assay | 160 µM resulted in a 51% inhibition of cell proliferation.[4] |
| Rhamnetin | LNCaP & PC-3 (Prostate Cancer) | Apoptosis Assay | Induced anti-proliferative and apoptotic effects.[5] |
| Rhamnetin | Multiple Myeloma (MM) | Cell Viability Assay | Demonstrated significant anti-MM activity in vitro and in vivo.[6] |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for cell viability and cytotoxicity assays.
Signaling Pathway
Caption: Rhamnetin-induced intrinsic apoptosis pathway.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol measures cell metabolic activity as an indicator of cell viability.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7][8]
Materials:
-
This compound (powder, ≥98% purity)[9]
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well flat-bottom sterile plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS
-
Solubilization solution: Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl
-
Microplate spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells (e.g., MCF-7, HepG2) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[2] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a no-cell background control (medium only).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[2]
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[2][7]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[7]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculation:
-
Corrected Absorbance = Absorbance (Test Well) - Absorbance (Background Control)
-
% Cell Viability = (Corrected Absorbance (Treated) / Corrected Absorbance (Vehicle Control)) x 100
-
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[10]
Materials:
-
LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, stop solution)
-
96-well flat-bottom plates
-
Treated cell cultures from Protocol 1 setup
-
10X Lysis Buffer (provided in most kits) or 1% Triton X-100 for positive control
-
Microplate spectrophotometer
Procedure:
-
Prepare Controls:
-
Spontaneous LDH Release (Vehicle Control): Cells treated with vehicle only.
-
Maximum LDH Release (Positive Control): Cells treated with lysis buffer for 45 minutes before the end of incubation to cause 100% cell lysis.[11]
-
Background Control: Medium only.
-
-
Sample Collection: After the treatment incubation period, centrifuge the 96-well plate at 250 x g for 5-10 minutes to pellet the cells.[12]
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.[13]
-
Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically a mix of substrate, cofactor, and dye).
-
Add Reaction Mixture: Add 50 µL of the freshly prepared reaction mixture to each well containing the supernatant.[13] Mix gently by tapping the plate.
-
Incubation: Incubate the plate at room temperature (22-25°C) for up to 30 minutes, protected from light.[10][11] This is a kinetic assay, so incubation time may need optimization.[10]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[11]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[10][14] Use a reference wavelength of ~650 nm.
-
Calculation:
-
Corrected Absorbance = Absorbance (Sample) - Absorbance (Background Control)
-
% Cytotoxicity = ((Corrected Absorbance (Treated) - Corrected Absorbance (Spontaneous Release)) / (Corrected Absorbance (Maximum Release) - Corrected Absorbance (Spontaneous Release))) x 100
-
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is bound by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus staining late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
-
Binding Buffer (1X)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining:
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Add 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
References
- 1. researchgate.net [researchgate.net]
- 2. Rhamnetin induces apoptosis in human breast cancer cells via the miR-34a/Notch-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Exploiting DNA Ligase III addiction of multiple myeloma by flavonoid Rhamnetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Lifeasible [lifeasible.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Determining the Antioxidant Capacity of Rhamnetin 3-galactoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antioxidant capacity of Rhamnetin 3-galactoside, a naturally occurring flavonoid glycoside.[1] This document includes detailed protocols for the widely-used DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, which are fundamental in vitro methods for evaluating the free-radical scavenging potential of chemical compounds.
Data Presentation
As specific quantitative data for this compound is not available, the following table provides an example of how to present such data once obtained through the described experimental protocols. For comparative purposes, data for the related compound, rhamnetin, is included.
| Compound | Assay | IC50 (µg/mL) | Positive Control | IC50 of Control (µg/mL) |
| Rhamnetin | DPPH | 59 | Vitamin C | 19.6 |
| Rhamnetin | DPPH | 59 | Trolox | 36.9 |
| This compound | DPPH | Data not available | Ascorbic Acid / Trolox | - |
| This compound | ABTS | Data not available | Ascorbic Acid / Trolox | - |
IC50: The concentration of the antioxidant required to decrease the initial radical concentration by 50%.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The change in absorbance is measured spectrophotometrically to determine the radical scavenging activity of the test compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of Test Compound and Control:
-
Prepare a stock solution of this compound in methanol.
-
From the stock solution, prepare a series of dilutions to different concentrations.
-
Prepare a similar series of dilutions for the positive control.
-
-
Assay Protocol:
-
To a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound or the positive control to the wells.
-
For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.
-
For the control, add 100 µL of methanol to a well containing 100 µL of methanol (without DPPH).
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_blank is the absorbance of the DPPH solution without the test sample.
-
A_sample is the absorbance of the DPPH solution with the test sample.
-
-
Determination of IC50: Plot the percentage of scavenging activity against the concentration of this compound. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Methanol or Ethanol (spectrophotometric grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the dark-colored ABTS•+ solution.
-
-
Preparation of Working ABTS•+ Solution:
-
Before use, dilute the stock ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Test Compound and Control:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
From the stock solution, prepare a series of dilutions to different concentrations.
-
Prepare a similar series of dilutions for the positive control.
-
-
Assay Protocol:
-
To a 96-well plate, add 190 µL of the working ABTS•+ solution to each well.
-
Add 10 µL of the different concentrations of this compound or the positive control to the wells.
-
For the blank, add 10 µL of the solvent to a well containing 190 µL of the ABTS•+ solution.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a set time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_blank is the absorbance of the ABTS•+ solution without the test sample.
-
A_sample is the absorbance of the ABTS•+ solution with the test sample.
-
-
Determination of IC50: Plot the percentage of scavenging activity against the concentration of this compound. The IC50 value is the concentration of the sample that causes 50% inhibition of the ABTS radical.
Visualizations
Caption: General workflow for in vitro antioxidant capacity assays.
Caption: DPPH radical scavenging mechanism.
References
- 1. This compound | C22H22O12 | CID 10344991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients [mdpi.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. researchgate.net [researchgate.net]
- 5. medscidiscovery.com [medscidiscovery.com]
- 6. Evaluation of Rhamnetin as an Inhibitor of the Pharmacological Effect of Secretory Phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rhamnetin 3-galactoside Anti-inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhamnetin 3-galactoside is a flavonoid glycoside with potential anti-inflammatory properties. Flavonoids, a class of polyphenolic secondary metabolites found in plants, are widely recognized for their diverse biological activities, including antioxidant and anti-inflammatory effects. The anti-inflammatory actions of flavonoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
This document provides detailed protocols for in vitro assays to evaluate the anti-inflammatory activity of this compound. While specific data for this compound is limited, this document includes data for the closely related compound, isorhamnetin-3-O-galactoside, to serve as a reference. Researchers should note that the biological activity of glycosylated flavonoids can be influenced by the type and position of the sugar moiety, and therefore, these protocols and data should be adapted and validated for this compound.
Putative Anti-inflammatory Mechanism of Action
This compound is hypothesized to exert its anti-inflammatory effects by interfering with key inflammatory signaling cascades. A likely mechanism involves the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines and enzymes. This compound may inhibit this pathway, thereby reducing the production of inflammatory mediators.
Furthermore, flavonoids are known to modulate the MAPK signaling pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). These kinases play crucial roles in regulating the inflammatory response. Inhibition of MAPK phosphorylation by this compound could lead to a downstream reduction in the expression of inflammatory genes.
Putative signaling pathway for the anti-inflammatory action of this compound.
Quantitative Data Summary
The following table summarizes the available quantitative data on the anti-inflammatory activity of the related compound, isorhamnetin-3-O-galactoside. This data can be used as a preliminary reference for designing experiments with this compound.
| Compound | Assay | Cell Line/Model | Concentration | Effect | Reference |
| Isorhamnetin-3-O-galactoside | HMGB1 Release | Human Endothelial Cells | 5 µM | Significantly inhibited the release of HMGB1. | [1][2] |
| Isorhamnetin-3-O-galactoside | MAPK Phosphorylation | Cecal Ligation and Puncture Model | 50 µM | Reduced phosphorylation of p38 MAPK, ERK1/2, and JNK. | [2] |
| Isorhamnetin-3-O-galactoside | NF-κB Activation | HMGB1-induced mice | 4.8 mg/mouse | Inhibited HMGB1-mediated activation of NF-κB. | [1][2] |
| Isorhamnetin-3-O-galactoside | TNF-α Production | HMGB1-induced mice | 4.8 mg/mouse | Suppressed the production of TNF-α. | [1][2] |
Experimental Protocols
Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Objective: To evaluate the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard
-
96-well cell culture plates
-
Spectrophotometer (540 nm)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare various concentrations of this compound in DMEM.
-
Remove the old medium from the cells and wash with phosphate-buffered saline (PBS).
-
Add 100 µL of fresh DMEM containing the desired concentrations of this compound to the wells.
-
Include a vehicle control (e.g., DMSO) at the same final concentration used to dissolve the compound.
-
Pre-incubate the cells with the compound for 1-2 hours.
-
-
Stimulation: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a standard curve of sodium nitrite (0-100 µM) in DMEM.
-
Add 50 µL of Griess Reagent Component A to each well containing the supernatant and standards.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the nitrite concentration in the samples using the sodium nitrite standard curve. The percentage of NO inhibition can be calculated using the following formula: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS control group)] x 100
Workflow for the Nitric Oxide (NO) Production Assay.
Protocol 2: Measurement of Pro-inflammatory Cytokine (TNF-α and IL-6) Production
Objective: To determine the effect of this compound on the secretion of the pro-inflammatory cytokines TNF-α and IL-6 from LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line and culture reagents (as in Protocol 1)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Mouse TNF-α and IL-6 ELISA kits
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture, Seeding, Treatment, and Stimulation: Follow steps 1-5 from Protocol 1.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.
-
Supernatant Storage: Carefully collect the supernatant without disturbing the cell pellet. The supernatant can be used immediately or stored at -80°C for later analysis.
-
ELISA Assay:
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the specific kits.
-
Briefly, this will involve coating a 96-well plate with a capture antibody, adding the collected supernatants and standards, followed by the addition of a detection antibody, an enzyme-conjugate, and a substrate.
-
-
Measurement: Measure the absorbance at the wavelength specified in the ELISA kit protocol.
-
Calculation: Calculate the concentrations of TNF-α and IL-6 in the samples using the standard curves generated for each cytokine. Determine the percentage of inhibition for each cytokine at different concentrations of this compound.
Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Objective: To investigate the molecular mechanism of this compound's anti-inflammatory effect by examining its impact on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
RAW 264.7 macrophage cell line and culture reagents
-
Lipopolysaccharide (LPS)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 15-60 minutes, to capture peak phosphorylation events).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to their respective total protein levels. Use β-actin as a loading control.
-
By following these detailed protocols, researchers can effectively evaluate the anti-inflammatory potential of this compound and elucidate its underlying molecular mechanisms. It is recommended to perform preliminary dose-response and time-course experiments to optimize the assay conditions for this specific compound.
References
Troubleshooting & Optimization
Optimizing Rhamnetin 3-galactoside extraction yield from natural sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction yield of Rhamnetin 3-galactoside from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of this compound?
A1: this compound has been identified in several plant species. Notable sources include Euphorbia prostrata, Euphorbia hypericifolia, and Typha angustifolia L.[1][2]
Q2: What are the most effective methods for extracting this compound?
A2: Both conventional and modern extraction techniques can be employed. Conventional methods like maceration and Soxhlet extraction are viable but may be time-consuming and use larger solvent volumes. Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient, offering reduced extraction times and solvent consumption, with potentially higher yields.[3][4] The choice of method will depend on available equipment, sample size, and desired purity of the final extract.
Q3: Which solvents are most suitable for this compound extraction?
A3: As a flavonoid glycoside, this compound is a polar molecule. Therefore, polar solvents are most effective for its extraction. Aqueous solutions of ethanol or methanol are commonly used. The optimal concentration of the alcohol in water typically ranges from 50% to 80%, as this mixture can efficiently penetrate the plant matrix and solubilize the target compound.
Q4: How can I improve the purity of my this compound extract?
A4: After the initial extraction, further purification steps are usually necessary. A common approach involves liquid-liquid partitioning. For instance, the crude extract can be dissolved in water and then sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This compound, being polar, will tend to concentrate in the more polar fractions like ethyl acetate or n-butanol. Column chromatography using resins like polyamide or Sephadex LH-20 can then be used for further purification to achieve high purity.
Q5: Can this compound degrade during the extraction process?
A5: Yes, like many flavonoids, this compound can be sensitive to high temperatures and prolonged exposure to light and oxygen, which can lead to degradation. When using methods that involve heat, such as Soxhlet or MAE, it is crucial to optimize the temperature and duration to minimize degradation. Working in a dark, inert atmosphere (e.g., under nitrogen) can also help preserve the integrity of the compound.
Troubleshooting Guides
This section addresses common issues encountered during the extraction of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Extraction Yield | 1. Inefficient cell wall disruption: Plant material may not be ground finely enough. 2. Inappropriate solvent: The solvent polarity may not be optimal for this compound. 3. Suboptimal extraction parameters: Time, temperature, or solid-to-solvent ratio may not be ideal. 4. Degradation of the compound: Excessive heat or prolonged extraction time. | 1. Grind the plant material to a fine powder (e.g., 40-60 mesh). 2. Use a polar solvent system, such as 70% ethanol or 80% methanol. Experiment with different alcohol concentrations to find the optimum. 3. Systematically optimize parameters. For UAE, experiment with ultrasonic power and frequency. For MAE, optimize microwave power and time. Increase the solvent-to-solid ratio. 4. Use lower temperatures for longer durations or a high-efficiency, short-duration method like MAE. Protect the extraction from light. |
| Co-extraction of Impurities (e.g., chlorophyll, lipids) | 1. Use of a broad-spectrum solvent: Solvents like aqueous ethanol will extract a wide range of compounds. 2. Plant matrix composition: The source material naturally contains these interfering substances. | 1. Perform a pre-extraction (defatting) step with a non-polar solvent like n-hexane or petroleum ether. This will remove lipids and chlorophyll before the main extraction. 2. Incorporate a purification step after extraction, such as liquid-liquid partitioning or solid-phase extraction (SPE). |
| Inconsistent Results Between Batches | 1. Variability in plant material: Differences in plant age, growing conditions, and harvesting time can affect the concentration of this compound. 2. Inconsistent extraction procedure: Minor variations in parameters can lead to different yields. | 1. Standardize the collection of plant material. If possible, use plants of the same age and from the same location. 2. Maintain strict control over all extraction parameters. Document all steps and ensure they are replicated precisely for each batch. |
| Difficulty in Isolating the Pure Compound | 1. Presence of structurally similar flavonoids: Other flavonoid glycosides may have similar chromatographic behavior. 2. Inadequate separation technique: The chosen chromatography column or mobile phase may not be providing sufficient resolution. | 1. Employ high-resolution chromatographic techniques. Consider using preparative HPLC with a suitable column (e.g., C18) and an optimized gradient elution method. 2. Experiment with different solvent systems for column chromatography. For polyamide columns, a gradient of ethanol in water is often effective. |
Data on Extraction Parameters for Flavonoid Glycosides
While specific comparative data for this compound is limited, the following tables provide optimized parameters from studies on similar flavonoid glycosides. This data can serve as a strong starting point for developing an extraction protocol for this compound.
Table 1: Ultrasound-Assisted Extraction (UAE) Parameters for Flavonoids
| Parameter | Range/Value | Source Plant (Compound) |
| Solvent | 58.86% Ethanol | Lactuca indica (Total Flavonoids)[5] |
| Temperature | 59.82 °C | Hog Plum Peel & Seed (Total Flavonoids)[6] |
| Time | 41.08 min | Hog Plum Peel & Seed (Total Flavonoids)[6] |
| Ultrasonic Power | 411.43 W | Lactuca indica (Total Flavonoids)[5] |
| Solid-to-Liquid Ratio | 1:24.76 g/mL | Lactuca indica (Total Flavonoids)[5] |
Table 2: Microwave-Assisted Extraction (MAE) Parameters for Flavonoids
| Parameter | Range/Value | Source Plant (Compound) |
| Solvent | 36.89% Ethanol | Gordonia axillaris Fruit (Total Phenolics)[4] |
| Temperature | 62 °C | Date Seeds (Total Phenolics)[7] |
| Time | 27.3 min | Date Seeds (Total Phenolics)[7] |
| Microwave Power | 400 W | Gordonia axillaris Fruit (Total Phenolics)[4] |
| Solid-to-Liquid Ratio | 1:29.56 g/mL | Gordonia axillaris Fruit (Total Phenolics)[4] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a starting point based on optimized conditions for similar flavonoids.
-
Sample Preparation: Dry the plant material (e.g., leaves of Euphorbia prostrata) at 40-50°C and grind it into a fine powder (40-60 mesh).
-
Defatting (Optional): To remove non-polar impurities, macerate the powdered plant material in n-hexane (1:10 w/v) for 2-4 hours. Filter and discard the hexane. Air-dry the plant residue.
-
Extraction:
-
Place 10 g of the plant powder into a flask.
-
Add 250 mL of 60% aqueous ethanol (a solid-to-liquid ratio of 1:25 g/mL).
-
Place the flask in an ultrasonic bath.
-
Set the temperature to 60°C and the ultrasonic power to approximately 400 W.
-
Extract for 40 minutes.
-
-
Isolation:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 50°C to remove the ethanol.
-
Lyophilize the remaining aqueous solution to obtain the crude extract.
-
-
Quantification: Analyze the crude extract for this compound content using HPLC-UV or LC-MS.
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
This protocol is adapted from optimized methods for flavonoid extraction.
-
Sample Preparation: Prepare the dried and powdered plant material as described in the UAE protocol.
-
Extraction:
-
Place 1 g of the plant powder into a microwave extraction vessel.
-
Add 30 mL of 45% aqueous ethanol.
-
Set the microwave parameters: temperature at 60°C, time at 30 minutes, and microwave power at 400 W.
-
-
Isolation:
-
After extraction, allow the vessel to cool.
-
Filter the extract and concentrate it using a rotary evaporator.
-
Lyophilize the aqueous residue to obtain the crude extract.
-
-
Quantification: Determine the concentration of this compound in the extract using a suitable analytical method.
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate signaling pathways that may be modulated by Rhamnetin and its glycosides, based on current research into their anti-inflammatory properties.
Caption: TLR4 signaling pathway and the inhibitory effect of Rhamnetin.
Caption: IKKβ/NF-κB signaling pathway and inhibition by Rhamnetin glycosides.
References
- 1. This compound | C22H22O12 | CID 10344991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS:62858-07-5 | Manufacturer ChemFaces [chemfaces.com]
- 3. xisdxjxsu.asia [xisdxjxsu.asia]
- 4. Microwave-Assisted Extraction of Natural Antioxidants from the Exotic Gordonia axillaris Fruit: Optimization and Identification of Phenolic Compounds [mdpi.com]
- 5. Frontiers | Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties [frontiersin.org]
- 6. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Low Aqueous Solubility of Rhamnetin 3-galactoside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of Rhamnetin 3-galactoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a flavonoid glycoside, a class of natural compounds known for their potential therapeutic properties, including antioxidant and anti-inflammatory effects. However, like many flavonoids, it exhibits poor solubility in water. This low aqueous solubility can significantly hinder its bioavailability, limiting its efficacy in in vitro and in vivo studies and posing a challenge for the development of pharmaceutical formulations.
Q2: What are the general approaches to improve the solubility of poorly soluble flavonoids like this compound?
Several strategies can be employed to enhance the aqueous solubility of flavonoids. These can be broadly categorized as:
-
pH Adjustment: Modifying the pH of the aqueous solution can increase the solubility of ionizable flavonoids.
-
Cosolvency: The addition of a water-miscible organic solvent (a cosolvent) can increase the solubility of hydrophobic compounds.
-
Solid Dispersions: Dispersing the compound in an inert carrier matrix at the molecular level can enhance its dissolution rate and apparent solubility.
-
Cyclodextrin Complexation: Encapsulating the flavonoid molecule within a cyclodextrin cavity can form a water-soluble inclusion complex.
-
Nanotechnology-based Approaches: Techniques like nanoemulsions and liposomes can encapsulate the compound in a stable, water-dispersible form.
Q3: I'm observing precipitation when trying to dissolve this compound in my aqueous buffer. What should I do?
Precipitation is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:
-
Verify the pH of your buffer: Flavonoid solubility can be pH-dependent.[1][2][3] Ensure the pH is optimal for this compound. For many flavonoids, solubility increases at a more alkaline pH.[1][2]
-
Consider a cosolvent: Initially dissolving this compound in a small amount of a water-miscible organic solvent like DMSO or ethanol before adding the aqueous buffer can prevent immediate precipitation.[4][5][6][7][8][9]
-
Gentle heating and sonication: These techniques can aid in the dissolution process, but be cautious as excessive heat can degrade the compound.
-
Filter the solution: If a small amount of precipitate remains, filtering the solution through a 0.22 µm or 0.45 µm filter can provide a clear solution for your experiment, though this will remove the undissolved compound.
Troubleshooting Guides
Method 1: Utilizing Cosolvents
This method involves the use of a water-miscible organic solvent to aid in the dissolution of this compound in an aqueous medium.
Quantitative Data on Cosolvent Efficacy for Flavonoids:
| Flavonoid | Cosolvent System | Solubility Enhancement | Reference |
| Hesperetin | Water + Ethanol | Significant increase with higher ethanol concentration | [1] |
| Naringenin | Water + Ethanol | Significant increase with higher ethanol concentration | [1] |
| Quercetin | DMSO:PBS (1:1, pH 7.2) | Approx. 0.5 mg/mL | [4] |
| Isorhamnetin | DMSO | Approx. 20 mg/mL | [4] |
| Isorhamnetin-3-O-β-D-glucoside | DMSO | Soluble | [8] |
Experimental Protocol: Preparing a Stock Solution with a Cosolvent
-
Initial Dissolution: Weigh the desired amount of this compound powder and dissolve it in a minimal amount of a suitable organic solvent such as DMSO or ethanol.
-
Vortexing/Sonication: Gently vortex or sonicate the mixture until the compound is fully dissolved.
-
Aqueous Dilution: Slowly add the aqueous buffer to the organic stock solution dropwise while continuously stirring or vortexing.
-
Final Concentration: Adjust the final volume with the aqueous buffer to achieve the desired concentration.
-
Observation: Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
Troubleshooting:
-
Precipitation upon adding aqueous buffer: The final concentration of the organic solvent may be too low. Try preparing a more concentrated initial stock solution or increasing the proportion of the cosolvent in the final solution. Be mindful that high concentrations of organic solvents can affect biological experiments.
-
Cloudy solution: This may indicate the formation of very fine precipitates.[10] Try warming the solution slightly or sonicating for a longer duration. If the cloudiness persists, centrifugation and filtering of the supernatant might be necessary.
Logical Workflow for Cosolvent Method
Caption: Workflow for dissolving this compound using a cosolvent.
Method 2: Solid Dispersion
This technique involves dispersing this compound in a hydrophilic polymer matrix to enhance its dissolution rate.[11][12][13][14][15][16][17][18][19][20]
Quantitative Data on Solubility Enhancement via Solid Dispersion for Flavonoids:
| Flavonoid | Carrier | Preparation Method | Solubility/Dissolution Enhancement | Reference |
| Naringenin | PVP | Solvent Evaporation | 100% release at pH 6.8 | [11] |
| Hesperetin | PVP | Solvent Evaporation | 100% release at pH 6.8 | [11] |
| Hesperidin | Ocimum Mucilage | Hot-Melt Extrusion | >99% drug release | [19] |
| Naringenin | PVP/PG | Hot-Melt Extrusion | Water solubility increased from 70 µg/mL to 15 mg/mL | [20] |
Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
-
Solution Preparation: Dissolve both this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone - PVP) in a suitable organic solvent like ethanol.[11][14] The ratio of the compound to the carrier can be varied (e.g., 1:4, 1:9).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This will result in a thin film of the solid dispersion on the flask wall.
-
Drying: Further dry the solid dispersion in a desiccator under vacuum to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion and pulverize it into a fine powder using a mortar and pestle.
-
Storage: Store the powdered solid dispersion in a desiccator until use.
-
Dissolution: To use, weigh the desired amount of the solid dispersion powder and dissolve it in the aqueous buffer.
Troubleshooting:
-
Incomplete solvent removal: This can lead to a sticky or oily product. Ensure adequate drying time under vacuum.
-
Low dissolution enhancement: The ratio of the carrier to the compound may need to be optimized. Increasing the proportion of the hydrophilic carrier can improve dissolution. The choice of carrier is also critical; amorphous polymers like PVP often yield better results than crystalline ones like PEG for flavonoids.[11]
Experimental Workflow for Solid Dispersion Preparation
Caption: Workflow for preparing a solid dispersion of this compound.
Method 3: Cyclodextrin Inclusion Complexation
This method involves the formation of a host-guest complex between this compound and a cyclodextrin, which has a hydrophilic exterior and a hydrophobic interior cavity.[16][17][21][22][23][24][25][26][27][28][29][30][31][32]
Quantitative Data on Solubility Enhancement via Cyclodextrin Complexation for Flavonoids:
| Flavonoid | Cyclodextrin | Preparation Method | Solubility Enhancement | Reference |
| Quercetin | β-Cyclodextrin | Spray-drying | 4.6-fold increase | [22] |
| Quercetin | Methylated β-CD | Not specified | >254-fold increase | [23] |
| Myricetin | Dimeric β-CD | Suspension Method | 33.6-fold increase | [30] |
| Kaempferol | Dimeric β-CD | Suspension Method | 10.5-fold increase | [30] |
| Hyperoside | 2-hydroxypropyl-β-CD | Ultrasonic Method | 9-fold increase | [26] |
Experimental Protocol: Preparation of a Cyclodextrin Complex by Freeze-Drying
-
Cyclodextrin Solution: Prepare an aqueous solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Flavonoid Addition: Add an excess amount of this compound to the cyclodextrin solution. To aid initial dissolution, the flavonoid can be pre-dissolved in a small amount of ethanol.[24]
-
Complexation: Stir the mixture at a constant temperature for 24-48 hours to allow for complex formation.
-
Filtration/Centrifugation: Remove the un-complexed, undissolved this compound by filtration or centrifugation.
-
Freeze-Drying: Freeze the supernatant and then lyophilize (freeze-dry) it to obtain a powdered form of the inclusion complex.[17][21][29][31][32]
-
Dissolution: The resulting powder can be readily dissolved in aqueous solutions.
Troubleshooting:
-
Low complexation efficiency: The choice of cyclodextrin and the molar ratio of the flavonoid to the cyclodextrin are crucial. A phase solubility study is recommended to determine the optimal conditions.[16][22]
-
Product is not a fine powder after freeze-drying: This could be due to incomplete freezing before lyophilization or the presence of residual solvents. Ensure the sample is completely frozen and that the freeze-drying process is carried out under a high vacuum.
Signaling Pathway Analogy for Cyclodextrin Complexation
Caption: Conceptual diagram of solubility enhancement by cyclodextrin complexation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. chembk.com [chembk.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Natural Product Description|Isorhamnetin 3-O-β-D-glucoside [sinophytochem.com]
- 9. Isorhamnetin-3-O-rutinoside-7-O-glucoside | CAS:55481-91-9 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Flavonoid delivery by solid dispersion: a systematic review - ProQuest [proquest.com]
- 13. Flavonoid delivery by solid dispersion: a systematic review [agris.fao.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The challenge of flavonoid/cyclodextrin complexation in a complex matrix of the quercetin, luteolin, and 3- O-methylquercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nanobioletters.com [nanobioletters.com]
- 20. frontiersin.org [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. Quercetin/β-Cyclodextrin Solid Complexes Prepared in Aqueous Solution Followed by Spray-drying or by Physical Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Improvement in solubility and dissolution rate of flavonoids by complexation with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pure.korea.ac.kr [pure.korea.ac.kr]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
- 32. Application of Neutralization and Freeze-Drying Technique for the Preparation of the Beneficial in Drug Delivery 2-Hydroxypropyl-β-Cyclodextrin Complexes with Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Rhamnetin 3-galactoside stability and degradation in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Rhamnetin 3-galactoside in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of this compound, like other flavonoid glycosides, is primarily influenced by pH, temperature, and light exposure. In general, glycosylation at the 3-position, as in this compound, enhances stability compared to its aglycone, rhamnetin.
Q2: How does pH affect the stability of this compound?
A2: Flavonoid glycosides exhibit pH-dependent stability.[1][2] While specific data for this compound is limited, studies on similar flavonol glycosides indicate they are more stable in acidic conditions and degrade more rapidly in neutral to alkaline solutions.[1][2] Degradation in alkaline conditions is often oxidative and can be rapid.
Q3: What is the expected thermal stability of this compound in solution?
A3: this compound is expected to be more resistant to thermal degradation than its aglycone. However, elevated temperatures will accelerate its degradation. The primary thermal degradation pathway is likely the hydrolysis of the glycosidic bond to yield the aglycone, rhamnetin, and galactose.
Q4: Is this compound sensitive to light?
Q5: What are the likely degradation products of this compound?
A5: The primary degradation product under hydrolytic conditions (acidic or enzymatic) is the aglycone, rhamnetin , and galactose . Under oxidative conditions (e.g., alkaline pH, presence of oxidizing agents), further degradation of the rhamnetin aglycone can occur, potentially leading to the formation of smaller phenolic compounds. For instance, the structurally related quercetin has been shown to degrade into protocatechuic acid and phloroglucinol carboxylic acid.
Troubleshooting Guides
Issue 1: Inconsistent results in bioactivity assays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in stock or working solutions. | Prepare fresh solutions before each experiment. Store stock solutions at -20°C or -80°C in a suitable solvent (e.g., DMSO, ethanol) and protect from light. Minimize freeze-thaw cycles. |
| pH of the assay buffer promoting degradation. | Assess the stability of this compound in your specific assay buffer at the experimental temperature. If significant degradation is observed, consider adjusting the buffer pH to a more acidic range if the assay permits. |
| Photodegradation during long incubation periods. | Protect assay plates or tubes from light by wrapping them in aluminum foil or using amber-colored containers, especially for experiments with extended incubation times. |
Issue 2: Appearance of unknown peaks in HPLC chromatograms over time.
| Possible Cause | Troubleshooting Step |
| Hydrolysis to the aglycone. | The primary degradation product is likely rhamnetin. Run a rhamnetin standard to confirm the identity of the new peak. |
| Oxidative degradation. | If the solution was exposed to air for extended periods, especially at neutral or alkaline pH, oxidative degradation products may have formed. Prepare fresh solutions and consider degassing solvents or adding an antioxidant if compatible with your application. |
| Contamination. | Ensure the purity of the initial this compound sample and the cleanliness of all glassware and solvents. |
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for this compound, the following table provides representative data for the degradation of similar flavonol glycosides from Ginkgo biloba under forced degradation conditions. This data illustrates the expected trends in stability.
Table 1: Degradation Kinetics of Structurally Similar Flavonol Aglycones (representing their glycosides) under Forced Degradation Conditions. [1][2]
| Condition | Parameter | Quercetin | Kaempferol | Isorhamnetin |
| 0.1 M HCl (70°C) | k (h⁻¹) | 0.012 | 0.010 | 0.011 |
| t₁/₂ (h) | 57.8 | 69.3 | 63.0 | |
| 0.1 M NaOH (Room Temp) | k (h⁻¹) | 0.231 | 0.198 | 0.215 |
| t₁/₂ (h) | 3.0 | 3.5 | 3.2 | |
| 0.03% H₂O₂ (70°C) | k (h⁻¹) | 0.045 | 0.039 | 0.042 |
| t₁/₂ (h) | 15.4 | 17.8 | 16.5 |
k = first-order degradation rate constant; t₁/₂ = half-life.
Experimental Protocols
Protocol 1: General Procedure for Evaluating the pH Stability of this compound
This protocol describes a general method for assessing the stability of this compound at different pH values.
-
Preparation of Buffer Solutions: Prepare a series of buffers with pH values ranging from acidic to alkaline (e.g., pH 3, 5, 7, 9). Common buffer systems include citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or DMSO at a known concentration (e.g., 1 mg/mL).
-
Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final desired concentration (e.g., 50 µg/mL). Ensure the volume of the organic solvent from the stock solution is minimal to avoid affecting the buffer's pH.
-
Sampling: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C). At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Sample Quenching (if necessary): To stop the degradation reaction, immediately neutralize or acidify the collected samples if they are from alkaline or neutral buffers, respectively. Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated HPLC method (see Protocol 3) to determine the remaining concentration of this compound.
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. If the plot is linear, the degradation follows first-order kinetics. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.
Protocol 2: General Procedure for Photostability Testing
This protocol is based on the ICH Q1B guideline for photostability testing.[3][4]
-
Sample Preparation: Prepare a solution of this compound in a photochemically inert and transparent container (e.g., quartz cuvette or vial). Prepare a control sample by wrapping an identical container in aluminum foil to protect it from light.
-
Light Exposure: Place both the test and control samples in a photostability chamber equipped with a light source that provides a combination of cool white fluorescent and near-ultraviolet (UV) lamps. The overall illumination should be not less than 1.2 million lux hours, and the integrated near UV energy should be not less than 200 watt hours per square meter.
-
Sampling: At appropriate time intervals, withdraw aliquots from both the exposed and control samples.
-
HPLC Analysis: Analyze the samples by HPLC to determine the concentration of this compound.
-
Data Analysis: Compare the degradation of the light-exposed sample to the control sample to distinguish between photodegradation and thermal degradation.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of this compound and its Aglycone
This is a general reverse-phase HPLC method that can be adapted and validated for the quantification of this compound and its potential degradation product, rhamnetin.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile or methanol).
-
Gradient Program (Example):
-
0-5 min: 10% B
-
5-25 min: 10% to 50% B
-
25-30 min: 50% to 10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Diode array detection (DAD) is recommended to monitor at multiple wavelengths. Flavonols typically have absorption maxima around 254 nm and 350-370 nm.
-
Column Temperature: 25-30°C
-
Injection Volume: 10-20 µL
Visualizations
Caption: Workflow for pH Stability Testing of this compound.
Caption: Potential Degradation Pathways for this compound.
References
Troubleshooting poor peak resolution in Rhamnetin 3-galactoside HPLC analysis
This guide provides troubleshooting solutions and frequently asked questions (FAQs) to address common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Rhamnetin 3-galactoside, focusing on achieving optimal peak resolution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common causes of poor peak resolution in HPLC analysis?
Poor peak resolution, where peaks overlap, can stem from several factors including issues with the mobile phase, column degradation, or an excessive sample load.[1] Inadequate separation between analytes (selectivity), excessively wide peaks (low efficiency), or peaks that are not retained long enough on the column can all contribute to this problem. A systematic approach, changing one parameter at a time, is crucial for effective troubleshooting.[2]
Q2: My this compound peak is tailing. What could be the cause and how do I fix it?
Peak tailing, where the latter half of the peak is elongated, is a common issue. For flavonoids like this compound, which contain hydroxyl groups, this can be caused by strong secondary interactions with exposed silanol groups on the HPLC column's stationary phase, particularly with basic compounds.[3][4] Other causes include column overload, extra-column dead volume (e.g., from poorly fitted connections), or a mismatch between the sample solvent and the mobile phase.[5][6]
Solutions:
-
Adjust Mobile Phase pH: For ionizable compounds, ensure the mobile phase pH is at least 2 units away from the analyte's pKa to maintain a single ionic form.[5] Adding a small amount of acid, like formic or acetic acid, to the mobile phase is a common practice in flavonoid analysis to improve peak shape.[7][8]
-
Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped" to block most of the residual silanol groups, minimizing these secondary interactions.[6]
-
Reduce Sample Load: Injecting a lower concentration or smaller volume of your sample can prevent column overload, which is a frequent cause of tailing.[5][9]
-
Check System Connections: Ensure all fittings and tubing are properly connected to minimize dead volume.[5]
Q3: I am observing peak fronting for my analyte. What does this indicate?
Peak fronting, where the first half of the peak is broader than the second, is often a sign of column overload due to high sample concentration or poor sample solubility in the mobile phase.[3][6][9] If the sample is not fully dissolved, it can lead to an uneven distribution on the column.[4]
Solutions:
-
Decrease Sample Concentration/Volume: The most direct solution is to reduce the amount of sample injected onto the column.[5][6] As a general guideline, the injection volume should be 1-2% of the total column volume for sample concentrations around 1 µg/µL.[2]
-
Ensure Sample Solubility: Dissolve your this compound standard or extract in a solvent that is compatible with, or weaker than, your initial mobile phase.
Q4: How can I improve the separation between this compound and a closely eluting impurity?
Improving the separation (increasing the resolution) between two co-eluting peaks involves adjusting the three factors of the resolution equation: efficiency, selectivity, and retention.
Strategies to Improve Separation:
-
Optimize Mobile Phase Composition: Adjusting the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase is a powerful way to alter selectivity.[10] For flavonoids, gradient elution is often necessary to separate compounds with different polarities.[7][11]
-
Change Column Temperature: Temperature affects solvent viscosity and analyte diffusion.[12] Increasing the temperature generally shortens retention times and can sometimes improve peak shape and resolution.[13][14] Conversely, lowering the temperature increases retention and may enhance the resolution of closely eluting compounds.[12][14]
-
Lower the Flow Rate: Reducing the mobile phase flow rate can lead to narrower peaks and better resolution, though it will increase the analysis time.[2][7]
-
Select a Different Column: If mobile phase and temperature adjustments are insufficient, changing the column stationary phase (e.g., from C18 to a Phenyl-Hexyl or a different C18 with alternative bonding) can provide a different selectivity and resolve the peaks.[10] Using a column with smaller particles or a longer column can also increase efficiency.[2][10]
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving poor peak resolution issues.
Caption: A flowchart for troubleshooting poor HPLC peak resolution.
Data & Parameters
The following tables summarize typical starting conditions and optimization parameters for the analysis of flavonoids like this compound.
Table 1: Recommended Starting HPLC Conditions for Flavonoid Analysis
| Parameter | Recommended Setting | Rationale & Notes |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 columns are widely used for flavonoid separation due to their versatility and robustness.[11][15] |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid | Acidification helps to protonate silanol groups, improving peak shape for phenolic compounds.[7][16][17] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides better resolution and lower backpressure.[11] Methanol can offer different selectivity. |
| Elution Mode | Gradient Elution | A gradient is typically required to separate a range of flavonoids with varying polarities in a reasonable time.[11][17][18] |
| Flow Rate | 0.8 - 1.2 mL/min | A flow rate of 1.0 mL/min is a common starting point for a 4.6 mm ID column.[11][16] |
| Column Temperature | 30 - 40 °C | Elevated temperatures can reduce viscosity, lower backpressure, and sometimes improve efficiency.[12][16] An optimal temperature around 35°C has been reported for some flavonoids.[11] |
| Detection Wavelength | ~255 nm or ~360 nm | Flavonoids have characteristic UV absorbance maxima. Rhamnetin and related compounds are often detected around 255 nm.[19] |
| Injection Volume | 5 - 20 µL | Keep the injection volume low to prevent band broadening and column overload.[2][20] |
Table 2: Parameter Adjustments and Their Expected Effect on Resolution
| Parameter Adjusted | Change | Primary Effect | Secondary Effects |
| % Organic Solvent (Gradient) | Decrease slope (slower gradient) | Increases Resolution & Retention | Increases run time |
| Flow Rate | Decrease | Increases Efficiency & Resolution | Increases run time and backpressure may change |
| Column Temperature | Increase | Decreases Retention & Viscosity | May change selectivity; can improve peak shape |
| Column Temperature | Decrease | Increases Retention & Resolution | May increase backpressure and run time |
| Mobile Phase pH | Adjust to be >2 units from pKa | Improves Peak Shape (Tailing) | Can significantly alter retention and selectivity |
| Injection Volume/Concentration | Decrease | Improves Peak Shape (Fronting/Tailing) | Decreases signal intensity |
| Column Length | Increase | Increases Efficiency & Resolution | Increases run time and backpressure |
| Column Particle Size | Decrease | Increases Efficiency & Resolution | Significantly increases backpressure |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (0.1% Formic Acid)
-
Reagents & Equipment: HPLC-grade water, HPLC-grade acetonitrile (or methanol), Formic acid (88% or higher purity), sterile filtered-tip pipettes, clean glass solvent bottles, 0.22 or 0.45 µm solvent filters.
-
Aqueous Phase (A): Measure 1000 mL of HPLC-grade water into a clean solvent bottle. Using a pipette, add 1.0 mL of formic acid to the water. Mix thoroughly.
-
Organic Phase (B): Measure 1000 mL of HPLC-grade acetonitrile (or methanol) into a second clean solvent bottle.
-
Filtration: Filter both mobile phases using a 0.45 µm or finer membrane filter to remove any particulates that could block the system.[20]
-
Degassing: Degas both solvents for 15-20 minutes using an ultrasonic bath or an inline vacuum degasser to remove dissolved gases, which can cause baseline instability and pump issues.[1]
-
Label the bottles clearly (e.g., "Mobile Phase A: Water + 0.1% FA") and place them in the HPLC system.
Protocol 2: General HPLC System Setup and Equilibration
-
System Purge: Purge the pumps with the new mobile phases to ensure all lines are free of old solvents and air bubbles. Purge the A and B lines separately for 3-5 minutes each at a high flow rate (e.g., 3-5 mL/min).
-
Set Initial Conditions: Set the initial mobile phase composition (e.g., 95% A, 5% B), a flow rate of 1.0 mL/min, and the column oven temperature to 35 °C.
-
Column Equilibration: Once the system pressure is stable, allow the mobile phase to flow through the column for at least 15-20 minutes, or until a stable, flat baseline is achieved. For gradient methods, it is critical to re-equilibrate the column under initial conditions for a sufficient time between injections to ensure reproducible retention times.
-
Blank Injection: Perform a blank injection (injecting the sample solvent) to ensure the system is clean and the baseline is free of ghost peaks or drift.
-
Sample Analysis: Once the system is equilibrated and clean, proceed with the injection of your standards and samples.
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. youtube.com [youtube.com]
- 5. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : HPLC PEAK Fronting and Tailing, Common Reasons For It [hplctips.blogspot.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 8. cdn.blueberriesconsulting.com [cdn.blueberriesconsulting.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. phcog.com [phcog.com]
- 12. chromtech.com [chromtech.com]
- 13. avantorsciences.com [avantorsciences.com]
- 14. Restek - Blog [restek.com]
- 15. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. scienggj.org [scienggj.org]
- 19. High-Performance Liquid Chromatography-Mass Spectrometry for the Determination of Flavonoids in G.biloba Leaves [jstage.jst.go.jp]
- 20. uhplcs.com [uhplcs.com]
Improving retention time of polar compounds like Rhamnetin 3-galactoside in reverse-phase HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reverse-phase high-performance liquid chromatography (RP-HPLC), specifically focusing on improving the retention of polar compounds like Rhamnetin 3-galactoside.
Frequently Asked Questions (FAQs)
Q1: Why is my polar compound, this compound, showing poor retention in my RP-HPLC system?
Poor retention of polar analytes like this compound on non-polar stationary phases (e.g., C18) is a common challenge.[1] This occurs because polar molecules have a higher affinity for the polar mobile phase than for the non-polar stationary phase, leading to rapid elution near the solvent front.[2][3]
Q2: What are the primary strategies to increase the retention time of polar compounds in RP-HPLC?
There are several effective strategies to enhance the retention of polar compounds:
-
Mobile Phase Modification: Adjusting the mobile phase composition is often the first and most impactful approach. This includes decreasing the organic solvent content, modifying the pH, or using ion-pairing agents.[4][5]
-
Column Chemistry Selection: Utilizing columns specifically designed for polar analytes can significantly improve retention. Options include polar-endcapped, polar-embedded, and mixed-mode columns.[6]
-
Alternative Chromatographic Modes: For highly polar compounds, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative to traditional RP-HPLC.[2][7]
-
Method Parameter Optimization: Fine-tuning parameters such as flow rate and temperature can also influence retention.[3]
Q3: How does lowering the organic solvent percentage in the mobile phase improve retention?
In reverse-phase chromatography, a more polar mobile phase (higher aqueous content) increases the retention of polar analytes. By reducing the percentage of the organic solvent (e.g., acetonitrile or methanol), the mobile phase becomes more polar, which decreases the solubility of the polar analyte in the mobile phase and encourages greater interaction with the non-polar stationary phase, thus increasing retention time.[8] For very polar compounds, using a 100% aqueous mobile phase might be considered, but ensure your column is compatible to avoid phase collapse.[9]
Q4: What is the role of mobile phase pH in retaining polar, ionizable compounds?
The pH of the mobile phase is a critical parameter for controlling the retention of ionizable compounds.[5][10][11] For acidic compounds, using a mobile phase pH below their pKa will suppress their ionization, making them less polar and more retained on a reverse-phase column. Conversely, for basic compounds, a mobile phase pH above their pKa will lead to increased retention.[5] It is generally recommended to work at a pH at least 2 units away from the analyte's pKa to ensure a single ionic form is present and to achieve reproducible results.[4][5]
Q5: When should I consider using Hydrophilic Interaction Liquid Chromatography (HILIC)?
HILIC is an excellent alternative for very polar compounds that exhibit little to no retention in RP-HPLC, even with highly aqueous mobile phases.[2][7] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. This technique promotes the retention of polar analytes by partitioning them into a water-enriched layer on the surface of the stationary phase.[2][7]
Troubleshooting Guides
Issue 1: Poor Retention Time (Analyte elutes near the void volume)
Possible Causes and Solutions:
| Cause | Solution |
| Mobile phase is too "strong" (high organic content) | Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase. Start with a lower initial organic concentration in your gradient or switch to an isocratic method with a higher aqueous percentage. |
| Analyte is ionized and highly polar | Adjust the mobile phase pH to suppress the ionization of your analyte. For acidic compounds like many flavonoids, lowering the pH with an acidic modifier (e.g., formic acid, acetic acid, or trifluoroacetic acid) will increase retention.[5][11] |
| Inappropriate column chemistry | Switch to a column with a more polar character. Options include polar-endcapped C18 columns, columns with polar-embedded functional groups, or phenyl-hexyl columns. These are designed to provide better retention for polar analytes.[6] |
| High flow rate | Reduce the flow rate to allow more time for the analyte to interact with the stationary phase.[3] |
Issue 2: Broad or Tailing Peaks for Polar Analytes
Possible Causes and Solutions:
| Cause | Solution |
| Secondary interactions with residual silanols | Add a competing base (e.g., triethylamine - TEA) to the mobile phase, though this is less common with modern high-purity silica columns. A better approach is often to lower the mobile phase pH to suppress silanol activity. |
| Sample solvent is stronger than the mobile phase | Dissolve your sample in the initial mobile phase or a weaker solvent. Injecting a sample in a strong solvent can cause peak distortion.[4] |
| Inadequate buffering of the mobile phase | Ensure your mobile phase is adequately buffered, especially when working with ionizable compounds. A buffer concentration of 10-25 mM is typically sufficient.[4] |
| Column overload | Reduce the injection volume or the concentration of the sample.[1] |
| Extra-column volume | Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce peak broadening. |
Experimental Protocols
Protocol 1: General Method Development for Improving Retention of this compound in RP-HPLC
-
Initial Conditions:
-
Column: Standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a shallow gradient, for example, 5-30% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV, at the lambda max of this compound.
-
-
Optimization Steps:
-
Decrease Organic Content: If retention is poor, lower the initial percentage of mobile phase B to 2% or even 0% (if using an aqueous-compatible C18 column).
-
Modify pH: Prepare mobile phase A with different acidic modifiers (e.g., 0.1% trifluoroacetic acid) to assess the impact on retention and peak shape.
-
Change Organic Modifier: Substitute acetonitrile with methanol. Methanol is a more polar solvent and can alter the selectivity of the separation.
-
Reduce Flow Rate: Lower the flow rate to 0.8 mL/min or 0.5 mL/min to increase the interaction time with the stationary phase.[3]
-
Protocol 2: HILIC Method for Highly Polar Flavonoids
-
Column Selection: Choose a HILIC stationary phase such as an amide, diol, or zwitterionic phase.[2][7]
-
Mobile Phase:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution:
-
Start with a high percentage of organic solvent (e.g., 95% B).
-
Run a gradient to decrease the organic content (e.g., 95% to 70% B over 20 minutes).
-
-
Equilibration: HILIC columns require a longer equilibration time than RP columns. Equilibrate the column with the initial mobile phase composition for at least 20-30 column volumes.
-
Sample Injection: Dissolve the sample in a solvent with a high organic content (e.g., 80:20 acetonitrile:water) to ensure good peak shape.
Quantitative Data
Table 1: Effect of Mobile Phase Composition on the Retention Factor (k') of Representative Flavonoids in RP-HPLC.
| Flavonoid Glycoside | Mobile Phase (Acetonitrile:Water with 0.1% Formic Acid) | Retention Factor (k') |
| Rutin | 20:80 | 3.2 |
| Rutin | 30:70 | 1.5 |
| Quercetin-3-glucoside | 25:75 | 4.1 |
| Quercetin-3-glucoside | 35:65 | 2.0 |
| This compound (Predicted Trend) | 20:80 | Higher k' |
| This compound (Predicted Trend) | 30:70 | Lower k' |
Note: This table illustrates the general trend that decreasing the organic solvent percentage increases the retention factor of polar flavonoid glycosides. Actual values for this compound would need to be determined experimentally.
Table 2: Influence of Mobile Phase pH on the Retention of an Ionizable Flavonoid (e.g., Quercetin, pKa ~7).
| pH of Aqueous Mobile Phase | Predominant Ionic Form | Expected Retention on C18 |
| 2.5 | Neutral | High |
| 4.5 | Neutral | High |
| 7.0 | Partially Ionized | Intermediate |
| 8.5 | Fully Ionized | Low |
Note: This table demonstrates the principle of ion suppression. For acidic flavonoids, a lower pH leads to a neutral form, which is more retained in reverse-phase chromatography.[5][10][11]
Visualizations
Caption: Troubleshooting workflow for improving polar compound retention.
Caption: Comparison of analyte interactions in RP-HPLC and HILIC.
References
- 1. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 2. Retention Study of Flavonoids Under Different Chromatographic Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phcog.com [phcog.com]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Application of Hydrophilic Interaction Liquid Chromatography for the Quantification of Flavonoids in Genista tinctoria Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coupling Hydrophilic Interaction Chromatography and Reverse-Phase Chromatography for Improved Direct Analysis of Grape Seed Proanthocyanidins [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. hplc.eu [hplc.eu]
Minimizing matrix effects in Rhamnetin 3-galactoside mass spectrometry
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address and minimize matrix effects in the quantitative analysis of Rhamnetin 3-galactoside by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the analyte in the mass spectrometer's ion source.[2][3] This interference can either decrease the signal (ion suppression) or increase it (ion enhancement).[1][2][3] For this compound, which is often extracted from complex biological or botanical samples, endogenous compounds like phospholipids, salts, and other flavonoids can co-elute and affect its ionization efficiency.[4] This phenomenon can lead to poor accuracy, imprecise results, and reduced sensitivity in quantification.[2][5][6]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: There are two primary methods to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This technique is invaluable during method development to identify regions in the chromatogram where ion suppression or enhancement occurs.[5] It involves infusing a constant flow of a this compound standard solution into the MS source while a blank, extracted matrix sample is injected onto the LC column.[1][5][7] Dips or peaks in the otherwise stable baseline signal for the analyte indicate the retention times where co-eluting matrix components cause ion suppression or enhancement, respectively.[5][8]
-
Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" method to quantify the extent of matrix effects.[5] It involves comparing the peak area of this compound in a blank matrix extract that has been spiked with the analyte after the extraction process, to the peak area of a standard in a neat (clean) solvent at the same concentration.[5][9] The ratio of these two responses, known as the Matrix Factor (MF), provides a quantitative measure of the effect. An MF < 1 indicates suppression, while an MF > 1 indicates enhancement.[5]
Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended?
A3: A stable isotope-labeled internal standard (SIL-IS) is a version of the analyte (e.g., this compound) where one or more atoms (like 12C or 1H) have been replaced with their heavy stable isotopes (e.g., 13C or 2H/D).[10] This SIL-IS is chemically identical to the analyte and therefore has nearly the same chromatographic retention time, extraction recovery, and ionization behavior.[10][11] Because the mass spectrometer can distinguish between the analyte and the SIL-IS based on their mass difference, the SIL-IS can be added to the sample at the very beginning of the workflow. Any signal suppression or enhancement caused by the matrix will affect both the analyte and the SIL-IS equally.[11] By using the ratio of the analyte's signal to the SIL-IS's signal for quantification, the variability from matrix effects can be effectively compensated for, leading to highly accurate and precise results.[11][12] This is considered the gold standard approach for overcoming matrix effects.[11][13]
Troubleshooting Guide
This section addresses specific issues that may arise during the LC-MS analysis of this compound due to matrix effects.
Issue 1: Poor reproducibility and high variability in quantitative results between samples.
-
Possible Cause: Inconsistent matrix effects between different sample lots or dilutions. Matrix composition can vary significantly from sample to sample, leading to different degrees of ion suppression or enhancement.[8]
-
Troubleshooting Steps:
-
Implement a SIL-IS: This is the most robust solution. A SIL-IS for this compound will co-elute and experience the same matrix effects as the analyte, correcting for the variability.[11][12]
-
Use Matrix-Matched Calibrators: If a SIL-IS is unavailable, prepare your calibration standards in a blank matrix extract that is representative of your study samples.[1][3] This ensures that your calibrators and samples experience similar ionization conditions.
-
Improve Sample Cleanup: Re-evaluate your sample preparation method. A more rigorous cleanup can remove more interfering compounds, leading to a more consistent and reduced matrix effect.[2][14] Mixed-mode Solid-Phase Extraction (SPE) is often highly effective at removing a broad range of interferences.[14]
-
Issue 2: Low signal intensity or complete signal loss for this compound.
-
Possible Cause: Severe ion suppression due to co-eluting matrix components, particularly phospholipids in plasma samples or highly abundant pigments in plant extracts.[4]
-
Troubleshooting Steps:
-
Assess Suppression Zones: Use the post-column infusion technique to determine if the retention time of this compound falls within a zone of significant ion suppression.
-
Modify Chromatography: Adjust the LC gradient or change the column chemistry to shift the retention time of this compound away from the suppression zone.[2][9]
-
Enhance Sample Preparation: Protein precipitation is often insufficient for removing phospholipids. Implement a more targeted sample preparation technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove the specific interfering compounds.[4][14]
-
Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample extract can lower the concentration of interfering matrix components and reduce the severity of suppression.[1][9]
-
Issue 3: Inaccurate quantification, with results being unexpectedly high.
-
Possible Cause: Ion enhancement, where co-eluting matrix components increase the ionization efficiency of this compound. This can also be caused by matrix-induced chromatographic enhancement in GC-MS.[3][8]
-
Troubleshooting Steps:
-
Confirm with Post-Extraction Spike: Quantitatively assess the matrix effect. A Matrix Factor significantly greater than 1 will confirm ion enhancement.
-
Employ Standard Addition: For a small number of critical samples, the method of standard additions can provide accurate quantification. This involves creating a calibration curve within each individual sample, thereby inherently correcting for its unique matrix effect.[1][2]
-
Review Internal Standard Choice: If you are using an analogue (non-isotopic) internal standard, it may not be experiencing the same degree of enhancement as your analyte. Switch to a SIL-IS or a structural analogue with much closer physicochemical properties.
-
Data Presentation: Comparing Sample Preparation Techniques
The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes the typical effectiveness of common techniques for analyzing this compound in a complex matrix like plant extracts or plasma.
| Sample Preparation Method | Typical Matrix Effect (%)* | Analyte Recovery | Throughput | Recommendation for this compound |
| Protein Precipitation (PPT) | 40 - 70% | High | High | Not recommended as a standalone method due to significant residual matrix components.[14] |
| Liquid-Liquid Extraction (LLE) | 15 - 40% | Moderate-High | Moderate | Good for removing non-polar interferences. Recovery of the relatively polar this compound may need optimization.[14] |
| Solid-Phase Extraction (SPE) | 5 - 20% | High | Low-Moderate | Highly effective.[14] A mixed-mode sorbent (combining reversed-phase and ion-exchange) can provide the cleanest extracts.[14] |
| Dilute-and-Shoot | > 70% | High | Very High | Only suitable if the analyte concentration is very high and the mass spectrometer is highly sensitive.[9] |
*Matrix Effect (%) is calculated as (1 - Matrix Factor) * 100. Higher values indicate stronger ion suppression.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
-
Prepare Solutions:
-
Solution A (Neat Standard): Prepare a standard solution of this compound in the final mobile phase composition (e.g., 100 ng/mL).
-
Solution B (Post-Extraction Spiked Sample): Process at least six different lots of blank matrix (e.g., plasma, plant extract) through your entire sample preparation procedure. After the final evaporation step, reconstitute the residue with Solution A.
-
-
Analysis: Inject Solutions A and B into the LC-MS/MS system and record the peak area for this compound.
-
Calculation:
-
Calculate the Matrix Factor (MF) for each lot: MF = (Peak Area in Solution B) / (Peak Area in Solution A)
-
Calculate the coefficient of variation (CV) of the MF across the different lots. A CV > 15% indicates significant lot-to-lot variability in the matrix effect.
-
Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion
-
System Setup:
-
Use a T-connector to merge the flow from the LC column with a continuous flow from a syringe pump before the mass spectrometer's ion source.[5]
-
-
Infusion:
-
Prepare a standard solution of this compound (e.g., 100 ng/mL in mobile phase).
-
Infuse this solution via the syringe pump at a low, constant flow rate (e.g., 10 µL/min).[1]
-
-
Analysis:
-
Once a stable baseline signal for this compound is observed, inject a blank, extracted matrix sample onto the LC column.
-
Monitor the this compound signal throughout the chromatographic run.
-
-
Interpretation:
-
A significant and consistent drop in the baseline signal indicates a region of ion suppression.
-
An increase in the baseline signal indicates a region of ion enhancement.
-
Compare the retention time of this compound from a standard injection to the identified suppression/enhancement zones.
-
Visualizations
Caption: A generalized workflow for accurate quantification using a stable isotope-labeled internal standard (SIL-IS) to mitigate matrix effects.
Caption: A decision tree for troubleshooting low signal intensity suspected to be caused by ion suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Rhamnetin 3-Galactoside Degradation Product Identification and Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Rhamnetin 3-Galactoside. The information provided is designed to assist with the identification and analysis of its degradation products during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the most common degradation pathway for this compound?
The most probable degradation pathway for this compound under various stress conditions is the hydrolysis of the O-glycosidic bond. This cleavage results in the formation of the aglycone, Rhamnetin, and a galactose molecule. Under more severe stress conditions, further degradation of the Rhamnetin aglycone may occur.
Q2: What are the expected degradation products of this compound under forced degradation conditions?
Under forced degradation conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress), the primary degradation product expected is Rhamnetin. Depending on the severity of the conditions, secondary degradation products arising from the breakdown of the Rhamnetin aglycone may also be observed.
Q3: Which analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a common and effective method for quantifying this compound and its primary degradation product, Rhamnetin.[1] For structural confirmation and identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a Quadrupole Time-of-Flight (Q-TOF) mass analyzer, is highly recommended.[1][2]
Q4: How can I differentiate between this compound and its aglycone, Rhamnetin, in my analytical run?
This compound is more polar than its aglycone, Rhamnetin, due to the presence of the galactose sugar moiety. Therefore, in a reversed-phase HPLC system, this compound will have a shorter retention time than Rhamnetin. Mass spectrometry can provide definitive identification based on their different molecular weights.
Q5: What are some general considerations for the storage and handling of this compound to minimize degradation?
To minimize degradation, this compound should be stored in a cool, dark, and dry place.[3] It is advisable to protect it from light and moisture. For long-term storage, keeping it in a tightly sealed container at low temperatures (e.g., -20°C) is recommended. Solutions should be prepared fresh whenever possible.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram
| Potential Cause | Troubleshooting Steps |
| Contamination | 1. Run a blank injection (mobile phase only) to check for system contamination. 2. Ensure all glassware and solvents are clean. 3. Use high-purity solvents and reagents. |
| Degradation of Sample | 1. Prepare fresh samples and analyze them immediately. 2. Review sample preparation and storage procedures to minimize exposure to light, heat, and extreme pH. 3. If degradation is suspected, perform a forced degradation study to identify potential degradation products. |
| Co-elution | 1. Optimize the HPLC method (e.g., change the gradient, mobile phase composition, or column) to improve peak separation. 2. Use a mass spectrometer to check for multiple components under a single chromatographic peak. |
Issue 2: Poor Peak Shape or Resolution
| Potential Cause | Troubleshooting Steps |
| Column Overload | 1. Reduce the injection volume or sample concentration. |
| Inappropriate Mobile Phase | 1. Adjust the mobile phase pH or organic solvent composition. 2. Ensure the mobile phase is properly degassed. |
| Column Degradation | 1. Flush the column with a strong solvent. 2. If the problem persists, replace the column. |
Issue 3: Inconsistent Quantitative Results
| Potential Cause | Troubleshooting Steps |
| Sample Instability | 1. Analyze samples immediately after preparation. 2. Use an autosampler with temperature control if available. 3. Perform a stability study of the sample in the analytical solvent. |
| Instrument Variability | 1. Check for leaks in the HPLC system. 2. Ensure the detector lamp has sufficient energy. 3. Calibrate the instrument regularly. |
| Standard Inaccuracy | 1. Use a certified reference standard. 2. Prepare fresh standard solutions for each analysis. |
Data Presentation
Table 1: Predicted Degradation of this compound under Forced Degradation Conditions (Hypothetical Data)
| Stress Condition | Reagent/Condition | Duration | Temperature | Predicted % Degradation | Primary Degradation Product |
| Acid Hydrolysis | 0.1 M HCl | 2 hours | 80°C | 15-25% | Rhamnetin |
| Base Hydrolysis | 0.1 M NaOH | 1 hour | 60°C | 30-50% | Rhamnetin |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 10-20% | Rhamnetin & Oxidized Products |
| Thermal | Dry Heat | 48 hours | 100°C | 5-15% | Rhamnetin |
| Photolytic | UV Light (254 nm) | 24 hours | Room Temp | 20-40% | Rhamnetin & Photodegradation Products |
Note: The degradation percentages are hypothetical and based on typical behavior of flavonoid glycosides. Actual results may vary.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat the mixture at 80°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 1 hour. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store the mixture at room temperature for 24 hours, protected from light. Dilute to a final concentration with the mobile phase.
-
Thermal Degradation: Place a solid sample of this compound in a hot air oven at 100°C for 48 hours. Dissolve the sample in the solvent and dilute to a final concentration with the mobile phase.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours. A control sample should be kept in the dark. Dilute the exposed sample to a final concentration with the mobile phase.
-
Analysis: Analyze all samples by HPLC or LC-MS.
Protocol 2: HPLC-DAD Analysis of this compound and its Degradation Products
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.4% Acetic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Elution:
-
0-40 min: 5-25% B
-
40-45 min: 25-35% B
-
45-50 min: 35-50% B[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Detection Wavelength: 280 nm.[1]
-
Column Temperature: 30°C.
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Troubleshooting logic for identifying the source of unexpected peaks.
References
- 1. Novel Catabolic Pathway of Quercetin-3-O-Rutinose-7-O-α-L-Rhamnoside by Lactobacillus plantarum GDMCC 1.140: The Direct Fission of C-Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the metabolites of isorhamnetin 3-O-glucoside produced by human intestinal flora in vitro by applying ultraperformance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS:62858-07-5 | Manufacturer ChemFaces [chemfaces.com]
Technical Support Center: Enhancing the Bioavailability of Rhamnetin 3-galactoside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies aimed at enhancing the bioavailability of Rhamnetin 3-galactoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a flavonoid glycoside, a natural polyphenolic compound found in various plants.[1] Like other flavonoids, it is investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1][2] Its chemical structure consists of the aglycone rhamnetin linked to a galactose sugar molecule.[3]
Q2: Why is the oral bioavailability of this compound typically low?
The low oral bioavailability of many flavonoids, including this compound, is attributed to several factors:
-
Poor Aqueous Solubility: Flavonoids are often poorly soluble in water, which limits their dissolution in the gastrointestinal (GI) fluids—a prerequisite for absorption.[4][5]
-
Low Permeability: The molecular size and polarity of the glycoside form can hinder its passage across the intestinal epithelial barrier.[6][7]
-
Pre-systemic Metabolism: this compound can be metabolized by enzymes in the intestinal wall and the liver (first-pass metabolism). More significantly, it can be hydrolyzed by gut microbiota into its aglycone, rhamnetin or isorhamnetin, which is then further metabolized before it can be absorbed.[8][9]
-
Efflux Transporters: The molecule may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the GI lumen, reducing net absorption.[6]
Q3: What are the primary strategies to enhance the in vivo bioavailability of this compound?
Strategies focus on overcoming the challenges of solubility, permeability, and metabolism. These can be broadly categorized into:
-
Pharmaceutical Formulation Approaches: These aim to increase solubility and dissolution rate. Examples include lipid-based delivery systems (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS), nanoparticle systems (e.g., solid lipid nanoparticles, polymeric nanoparticles), solid dispersions, and complexation with cyclodextrins.[6][10][11]
-
Chemical and Biological Approaches: These involve modifying the molecule or using adjuvants. Examples include the use of permeation enhancers to increase intestinal absorption, co-administration with metabolic inhibitors, and the development of prodrugs.[4][12][13]
Q4: What are common in vivo models used to assess the pharmacokinetics of this compound?
Rodent models, particularly rats, are commonly used for initial pharmacokinetic screening.[14] In these studies, the compound is administered orally, and blood samples are collected at various time points to determine key parameters like maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).[14] Analysis is typically performed using sensitive techniques like UPLC-MS/MS to quantify the parent compound and its metabolites.[8][14]
Troubleshooting Guides
Problem 1: Very low or undetectable plasma concentrations of this compound after oral administration.
This is a common issue stemming from the inherent physicochemical and metabolic properties of the compound.
-
Possible Cause A: Poor Solubility and Dissolution Rate
-
Troubleshooting Steps: The primary goal is to increase the amount of dissolved compound at the site of absorption.
-
Particle Size Reduction: Decrease the particle size to the micro or nano range to increase the surface area for dissolution, as described by the Noyes-Whitney equation.[6][15]
-
Lipid-Based Formulations: Formulate this compound into a lipid-based system. Self-emulsifying drug delivery systems (SEDDS) are particularly effective as they form fine oil-in-water emulsions in the GI tract, keeping the drug in a solubilized state.[10][16]
-
Nanoparticle Systems: Encapsulate the compound in nanoparticles, such as Solid Lipid Nanoparticles (SLNs) or polymeric nanoparticles. This approach protects the drug from degradation and can improve its absorption profile.[11][17][18]
-
Solid Dispersions: Create a solid dispersion by dispersing the compound in an inert carrier matrix at the molecular level. This amorphous form has higher energy and dissolves more readily than the crystalline form.[6]
-
-
-
Possible Cause B: Low Intestinal Permeability
-
Troubleshooting Steps: The objective is to transiently and safely increase the permeability of the intestinal epithelium.
-
Co-administer Permeation Enhancers: Include safe and effective permeation enhancers in the formulation. These are excipients that can reversibly open the tight junctions between intestinal cells or fluidize the cell membrane to facilitate drug passage.[13][19] Commonly studied enhancers include medium-chain fatty acids (e.g., sodium caprate) and certain surfactants.[13][20] It is crucial to evaluate the potential for toxicity with any permeation enhancer.[19]
-
-
-
Possible Cause C: Extensive Pre-systemic Metabolism
-
Troubleshooting Steps: The aim is to reduce metabolic breakdown before the compound reaches systemic circulation.
-
Inhibit Gut Microbiota Metabolism: While challenging, consider co-administration with agents that modulate gut flora, although this is an area of ongoing research. The primary metabolic step is often deglycosylation.[8][9]
-
Inhibit Phase II Enzymes: Flavonoids are heavily metabolized by Phase II conjugation enzymes (e.g., UGTs). Co-administration with known inhibitors of these enzymes, such as piperine, has been shown to increase the bioavailability of other flavonoids like quercetin and could be explored.[21]
-
-
Problem 2: High inter-individual variability in pharmacokinetic data.
Significant variation between animal subjects can obscure the true effect of a formulation.
-
Possible Cause A: Differences in Gut Microbiota
-
Troubleshooting Steps: The composition of gut microbiota can vary significantly between animals, leading to different rates of glycoside hydrolysis.
-
Standardize Housing: Co-house animals for a period before the study to help normalize their gut flora.
-
Control Diet: Ensure all animals receive the same diet, as food can influence the gut microbiome.
-
-
-
Possible Cause B: Food Effects
-
Troubleshooting Steps: The presence or absence of food can alter GI transit time, pH, and the secretion of bile salts, which can significantly impact the absorption of poorly soluble drugs and lipid-based formulations.
-
Standardize Fasting: Implement a consistent fasting period (e.g., 12-18 hours) before oral administration to ensure an empty stomach.
-
Fed vs. Fasted Study: If the drug is intended for administration with food, conduct studies in both fed and fasted states to characterize the food effect.
-
-
Problem 3: The detected compound in plasma is the aglycone (Rhamnetin/Isorhamnetin), not the parent glycoside.
This is an expected outcome and provides insight into the compound's metabolic pathway.
-
Interpretation and Action:
-
Acknowledge Metabolic Pathway: this compound is likely being hydrolyzed to its aglycone by intestinal enzymes or gut microbiota before or during absorption.[8] This is a common fate for flavonoid glycosides.
-
Quantify Metabolites: Your analytical method should be validated to quantify not only the parent compound but also its primary metabolites, including the aglycone and its subsequent glucuronidated or sulfated conjugates.[21]
-
Report Total Exposure: The overall bioavailability and therapeutic effect may be a result of the combined action of the parent compound and its active metabolites. Therefore, pharmacokinetic reporting should include the profiles of all major metabolites.
-
Data Presentation
Table 1: Bioavailability Enhancement Strategies for Flavonoids
This table summarizes various formulation strategies and their reported effectiveness in improving the oral bioavailability of flavonoids, which can serve as a guide for this compound studies.
| Formulation Strategy | Flavonoid Example | Key Findings | Fold Increase in Bioavailability (AUC) | Reference |
| Nanosuspension | Quercetin | Nanosuspension with metabolic inhibitor (Piperine) | ~6.5-fold vs. aqueous suspension | [21] |
| Solid Lipid Nanoparticles (SLN) | Quercetin | Enhanced solubility and sustained release | Not explicitly quantified, but significant Cmax increase | [22] |
| Self-Emulsifying System (SEDDS) | Various | Improves solubility and avoids dissolution step | Varies widely, generally 2 to 10-fold | [10] |
| Complexation | Isorhamnetin | Phospholipid complex formation | ~3-fold vs. free isorhamnetin | [4] |
| Solid Dispersion | Various | Conversion to amorphous state | Varies, typically improves dissolution rate significantly | [6] |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Labrafil® M 1944 CS, Capryol™ 90), surfactants (e.g., Kolliphor® RH 40, Tween® 80), and co-surfactants (e.g., Transcutol® HP, PEG 400).
-
Select an oil, surfactant, and co-surfactant that show high solubilizing capacity for the compound.
-
-
Construction of Ternary Phase Diagram:
-
Prepare mixtures of the selected oil, surfactant, and co-surfactant at various ratios.
-
Titrate each mixture with water and observe for the formation of a clear, stable microemulsion.
-
Plot the results on a ternary phase diagram to identify the self-emulsifying region.
-
-
Formulation Preparation:
-
Select a ratio of oil:surfactant:co-surfactant from the optimal region of the phase diagram.
-
Dissolve the pre-weighed amount of this compound into the oil phase with gentle heating and vortexing.
-
Add the surfactant and co-surfactant to the oil phase and mix until a clear, homogenous liquid is formed.
-
-
Characterization:
-
Droplet Size Analysis: Dilute the SEDDS formulation in water and measure the resulting emulsion droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Self-Emulsification Time: Assess the time it takes for the formulation to form a stable emulsion upon gentle agitation in simulated gastric fluid.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization:
-
Acclimate male Sprague-Dawley or Wistar rats (200-250 g) for at least one week with a 12-hour light/dark cycle and free access to standard chow and water.
-
-
Pre-study Preparation:
-
Fast the rats overnight (12-18 hours) before dosing but allow free access to water.
-
Divide the animals into groups (e.g., Control - aqueous suspension; Test - enhanced formulation). A minimum of n=5 per group is recommended.
-
-
Dosing:
-
Administer the this compound formulation orally via gavage at a predetermined dose (e.g., 50 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (~200 µL) from the tail vein or jugular vein into heparinized tubes at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
-
Plasma Processing:
-
Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Extract this compound and its potential metabolites from the plasma using protein precipitation or liquid-liquid extraction.
-
Quantify the concentrations using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, half-life) using non-compartmental analysis software.
-
Calculate the relative bioavailability of the enhanced formulation compared to the control suspension.
-
Visualizations
Caption: Barriers to the oral bioavailability of this compound.
Caption: Workflow for selecting a bioavailability enhancement strategy.
Caption: Putative metabolic pathway of this compound.
References
- 1. This compound | 62858-07-5 | MCA85807 [biosynth.com]
- 2. Investigating the Effect and Potential Mechanism of Rhamnetin 3-O-α-Rhamnoside on Acute Liver Injury In Vivo and In Vitro [mdpi.com]
- 3. This compound | C22H22O12 | CID 10344991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jddtonline.info [jddtonline.info]
- 6. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of the metabolites of isorhamnetin 3-O-glucoside produced by human intestinal flora in vitro by applying ultraperformance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Catabolic Pathway of Quercetin-3-O-Rutinose-7-O-α-L-Rhamnoside by Lactobacillus plantarum GDMCC 1.140: The Direct Fission of C-Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic properties of isorhamnetin, kaempferol and quercetin after oral gavage of total flavones of Hippophae rhamnoides L. in rats using a UPLC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Formulation Strategies to Improve Oral Bioavailability of Ellagic Acid | MDPI [mdpi.com]
- 16. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Recent advances in nanoparticle-based drug delivery systems for rheumatoid arthritis treatment - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Rhamnolipids Enhance in Vivo Oral Bioavailability of Poorly Absorbed Molecules [ouci.dntb.gov.ua]
- 21. Enhancement of oral bioavailability of quercetin by metabolic inhibitory nanosuspensions compared to conventional nanosuspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: Synthesis of Rhamnetin 3-galactoside and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of Rhamnetin 3-galactoside and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the chemical and enzymatic synthesis of this compound.
1. Chemical Synthesis Issues
Question: I am getting a mixture of products with galactose attached to different hydroxyl groups of rhamnetin. How can I improve the regioselectivity for the 3-OH position?
Answer: Achieving regioselectivity is a primary challenge in the chemical synthesis of flavonoid glycosides due to the multiple hydroxyl groups on the rhamnetin aglycone. The reactivity of these hydroxyl groups generally follows the order: 7-OH ≥ 4'-OH > 3-OH > 3'-OH > 5-OH[1][2]. The 5-OH group is the least reactive due to the formation of an intramolecular hydrogen bond with the carbonyl group at position 4[1][2].
To enhance glycosylation at the 3-OH position, you must protect the more reactive hydroxyl groups, particularly the 7-OH and 4'-OH groups.
Troubleshooting Steps:
-
Selective Protection:
-
Protect the 7-OH and 4'-OH positions prior to glycosylation. Benzyl or silyl protecting groups are commonly used. The choice of protecting group is critical and will depend on the overall synthetic strategy and deprotection conditions.
-
The 5-OH group typically does not require protection due to its low reactivity[1][2].
-
-
Reaction Conditions:
-
Ensure your reaction is conducted under anhydrous conditions, as moisture can hydrolyze the glycosyl donor and reduce yield.
-
Optimize the stoichiometry of your reactants. An excess of the glycosyl donor may be necessary to drive the reaction to completion.
-
Question: My Koenigs-Knorr glycosylation reaction is giving very low yields. What can I do to improve it?
Answer: The Koenigs-Knorr reaction is a classic method for glycoside synthesis but can be sensitive to reaction conditions[1][3][4]. Low yields can result from several factors.
Troubleshooting Steps:
-
Glycosyl Donor Activity:
-
Use a highly reactive glycosyl donor. Acetobromogalactose (2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide) is a common choice. Ensure it is freshly prepared or properly stored to maintain its reactivity[1].
-
-
Promoter Selection:
-
Silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O) are traditional promoters. However, more modern and efficient promoters include silver triflate (AgOTf) or a combination of mercuric bromide (HgBr₂) and mercuric oxide (HgO) (Helferich conditions)[4]. Be aware of the toxicity of mercury salts.
-
The addition of a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), can significantly accelerate the reaction and improve yields under neutral conditions[5].
-
-
Solvent and Temperature:
-
The reaction is typically performed in anhydrous solvents like dichloromethane (DCM), chloroform, or a mixture of quinoline and benzene at room temperature or slightly below[1]. Ensure your solvent is rigorously dried.
-
Running the reaction at low temperatures can sometimes reduce the formation of side products[6].
-
Question: I am having difficulty with the deprotection step, leading to the loss of my product.
Answer: Deprotection requires careful selection of reagents and conditions to avoid cleaving the newly formed glycosidic bond or modifying the flavonoid backbone.
Troubleshooting Steps:
-
Zemplén Deprotection (for acetyl groups):
-
Use a catalytic amount of sodium methoxide (NaOMe) in dry methanol. This method is generally mild and effective for removing acetyl protecting groups from the sugar moiety.
-
Monitor the reaction closely by thin-layer chromatography (TLC) to avoid prolonged reaction times that could lead to side reactions.
-
Neutralize the reaction carefully with a weak acid (e.g., Amberlite IR-120 H⁺ resin) upon completion.
-
-
Hydrogenolysis (for benzyl groups):
-
If you used benzyl protecting groups, catalytic hydrogenation (e.g., using palladium on carbon, Pd/C) is the standard deprotection method.
-
Ensure the catalyst is active and the system is properly flushed with hydrogen gas.
-
2. Enzymatic Synthesis Issues
Question: The enzymatic glycosylation of rhamnetin is very slow or not proceeding at all. What could be the problem?
Answer: Enzymatic synthesis offers high regioselectivity but can be hampered by several factors related to the enzyme, substrate, and reaction conditions[7][8].
Troubleshooting Steps:
-
Enzyme Activity and Stability:
-
Confirm the activity of your glycosyltransferase. Use a positive control to ensure the enzyme is active.
-
Optimize the pH and temperature for the specific enzyme you are using. For example, a three-enzyme system for synthesizing a related flavonoid glycoside was optimal at pH 7.5 and 25°C[7].
-
Enzyme stability can be an issue. Lower temperatures may be required to maintain enzyme activity over longer reaction times[7].
-
-
Substrate Solubility:
-
Rhamnetin has poor water solubility, which can limit its availability to the enzyme in an aqueous buffer system.
-
Incorporate a co-solvent like dimethyl sulfoxide (DMSO) to improve the solubility of rhamnetin. The concentration of the co-solvent should be optimized, as high concentrations can denature the enzyme. A study on isorhamnetin glycosylation found that 2% DMSO was optimal, with a rapid decrease in production above 15%[7].
-
-
Product Inhibition:
-
The synthesized glycoside can sometimes inhibit the enzyme, slowing down the reaction rate over time.
-
If product inhibition is suspected, consider using an in-situ product removal method, though this can add complexity to the experimental setup.
-
3. Purification Issues
Question: I am struggling to purify the final this compound from the reaction mixture.
Answer: Purification of flavonoid glycosides often requires chromatographic methods due to the presence of unreacted starting materials and side products.
Troubleshooting Steps:
-
Column Chromatography:
-
Silica Gel: This is a common first step. Use a gradient elution system, for example, starting with a non-polar solvent system (e.g., chloroform/methanol) and gradually increasing the polarity.
-
Sephadex LH-20: This size-exclusion chromatography resin is very effective for separating flavonoids and their glycosides. Methanol or ethanol-water mixtures are common eluents[9].
-
-
High-Speed Counter-Current Chromatography (HSCCC):
Frequently Asked Questions (FAQs)
Q1: What is the main advantage of enzymatic synthesis over chemical synthesis for this compound? A1: The primary advantage of enzymatic synthesis is its high regioselectivity and stereoselectivity. Glycosyltransferases can specifically target the 3-OH group of the flavonoid, eliminating the need for complex protection and deprotection steps that are often required in chemical synthesis[8]. This results in a more efficient and environmentally friendly process.
Q2: Which protecting groups are best for the chemical synthesis of this compound? A2: To achieve selective glycosylation at the 3-OH position, the more acidic 7-OH and 4'-OH groups should be protected. Benzyl ethers are a good choice as they are stable under a wide range of conditions and can be removed by catalytic hydrogenation. Silyl ethers (e.g., TBDMS) can also be used, offering different deprotection options. The choice depends on the overall synthetic route and the compatibility with other reagents.
Q3: How can I monitor the progress of the glycosylation reaction? A3: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction. Use a suitable solvent system that provides good separation between the rhamnetin aglycone, the glycosyl donor, and the desired product. Staining with a solution of p-anisaldehyde or ceric ammonium molybdate followed by heating can help visualize the spots. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What is the expected stereochemistry of the glycosidic bond in the Koenigs-Knorr reaction? A4: The stereochemical outcome is often influenced by the nature of the protecting group at the C2 position of the glycosyl donor[4]. If an acyl group (like acetyl) is used at the C2 position, it can participate in the reaction through anchimeric assistance, leading to the formation of a 1,2-trans glycosidic bond[4][11]. For galactose, this would result in a β-linkage.
Q5: What are the key parameters to optimize in an enzymatic synthesis? A5: The key parameters to optimize are:
-
pH and Temperature: These should be optimized for the specific glycosyltransferase being used.
-
Substrate Concentration: The concentrations of both rhamnetin and the sugar donor (e.g., UDP-galactose) should be optimized.
-
Co-solvent Concentration: If a co-solvent like DMSO is used to dissolve rhamnetin, its concentration must be optimized to maximize solubility without inhibiting the enzyme.
-
Enzyme Concentration: The amount of enzyme will affect the reaction rate.
-
Reaction Time: The reaction should be monitored over time to determine the optimal endpoint before enzyme degradation or product inhibition becomes significant.
Quantitative Data Summary
Table 1: Reaction Conditions for Enzymatic Synthesis of a Flavonoid Glycoside (Isorhamnetin-3-O-rhamnoside) (Data adapted from a similar synthesis and can be used as a starting point for this compound)
| Parameter | Optimized Value | Reference |
| pH | 7.5 | [7] |
| Temperature | 25 °C | [7] |
| Rhamnetin (aglycone) Conc. | 0.5 mM | [7] |
| Co-solvent (DMSO) | 2% (v/v) | [7] |
| Reaction Time | 72 hours | [7] |
| Molar Conversion | ~100% | [7] |
Experimental Protocols
Protocol 1: General Procedure for Chemical Synthesis of this compound via Koenigs-Knorr Reaction
-
Protection of Rhamnetin:
-
Dissolve rhamnetin in anhydrous DMF.
-
Add a suitable base (e.g., K₂CO₃) and the protecting group reagent (e.g., benzyl bromide for benzylation) for the 7, 3', and 4'-hydroxyl groups.
-
Stir the reaction at room temperature until TLC indicates the completion of the reaction.
-
Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Purify the protected rhamnetin by column chromatography on silica gel.
-
-
Glycosylation:
-
Dissolve the protected rhamnetin in anhydrous dichloromethane (DCM).
-
Add a silver salt promoter (e.g., Ag₂CO₃ or AgOTf).
-
Cool the mixture to 0°C and add a solution of acetobromogalactose in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir in the dark until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through Celite to remove silver salts and concentrate the filtrate.
-
Purify the glycosylated product by column chromatography on silica gel.
-
-
Deprotection:
-
Deacetylation: Dissolve the product from the previous step in dry methanol and add a catalytic amount of sodium methoxide. Stir at room temperature until deacetylation is complete (monitor by TLC). Neutralize with an acidic resin, filter, and concentrate.
-
Debenzylation: Dissolve the deacetylated product in a suitable solvent (e.g., methanol/ethyl acetate mixture) and add a Pd/C catalyst. Stir under a hydrogen atmosphere until debenzylation is complete (monitor by TLC). Filter off the catalyst and concentrate the solvent to obtain the crude this compound.
-
Purify the final product using column chromatography (e.g., Sephadex LH-20) or preparative HPLC.
-
Protocol 2: General Procedure for Enzymatic Synthesis of this compound
-
Reaction Setup:
-
Prepare a buffer solution at the optimal pH for the chosen galactosyltransferase (e.g., 50 mM phosphate buffer, pH 7.5).
-
Prepare a stock solution of rhamnetin in DMSO.
-
In a reaction vessel, combine the buffer, the sugar donor (e.g., UDP-galactose), and any necessary cofactors.
-
Add the rhamnetin stock solution to the reaction mixture to the desired final concentration (e.g., 0.5 mM), ensuring the final DMSO concentration is low (e.g., 2%).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the galactosyltransferase enzyme.
-
Incubate the reaction at the optimal temperature (e.g., 25°C) with gentle agitation.
-
Monitor the formation of the product over time using HPLC.
-
-
Reaction Termination and Purification:
-
Terminate the reaction by adding a water-miscible organic solvent, such as methanol or ethanol, to precipitate the enzyme.
-
Centrifuge the mixture to remove the precipitated enzyme.
-
The supernatant containing this compound can then be purified using methods such as preparative HPLC or column chromatography on Sephadex LH-20.
-
Visualizations
Caption: Chemical synthesis workflow for this compound.
Caption: Enzymatic synthesis workflow for this compound.
References
- 1. Progress and Achievements in Glycosylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Progress and Achievements in Glycosylation of Flavonoids [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 5. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New Glycosylated Flavonoids with Inhibitory Activity on Cell Growth | MDPI [mdpi.com]
- 7. Synthesis of Isorhamnetin-3-O-Rhamnoside by a Three-Enzyme (Rhamnosyltransferase, Glycine Max Sucrose Synthase, UDP-Rhamnose Synthase) Cascade Using a UDP-Rhamnose Regeneration System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. air.unimi.it [air.unimi.it]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Rhamnetin 3-galactoside experimental variability and reproducibility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility issues encountered when working with Rhamnetin 3-galactoside.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary applications?
This compound is a flavonoid glycoside, a type of natural phenol.[1] It is investigated for various potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. Researchers and drug development professionals study its effects on cellular signaling pathways to understand its mechanism of action.
2. What are the common solvents for dissolving this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO), pyridine, methanol, and ethanol. For cell-based assays, it is crucial to prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it in the cell culture medium to the final working concentration.[2]
3. What is the stability of this compound in solution?
Stock solutions of this compound in DMSO are generally stable for up to two weeks when stored in tightly sealed vials at -20°C.[2] For working solutions in aqueous buffers or cell culture media, it is recommended to prepare them fresh on the day of the experiment to avoid degradation. The stability can be affected by factors such as pH, temperature, and light exposure.
4. Why am I seeing inconsistent results in my cell viability assays (e.g., MTT, XTT)?
Inconsistent results in cell viability assays can stem from several factors:
-
Compound Precipitation: this compound may precipitate in the aqueous culture medium, especially at higher concentrations. Visually inspect your plates for any signs of precipitation.
-
Cell Seeding Density: Inconsistent cell numbers across wells will lead to variability. Ensure a homogenous cell suspension and careful pipetting.
-
Incubation Time: The timing of compound treatment and assay reagent addition should be consistent across all experiments.
-
Reagent Quality: Ensure that your assay reagents, such as MTT, are not expired and have been stored correctly.
5. My quantitative analysis by HPLC-DAD or LC-MS/MS is showing poor reproducibility. What could be the cause?
Poor reproducibility in chromatographic analysis can be due to:
-
Sample Preparation: Incomplete extraction or inconsistencies in the sample preparation steps can introduce significant variability.
-
Column Performance: The column's age and usage can affect peak shape and retention time. Ensure the column is properly equilibrated and maintained.
-
Mobile Phase Preparation: Inconsistencies in the mobile phase composition can lead to shifts in retention times. Prepare fresh mobile phase for each run and ensure accurate measurements.
-
Injector Variability: Issues with the autosampler can lead to inconsistent injection volumes.
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell-Based Anti-Inflammatory Assays
This guide addresses common issues when assessing the anti-inflammatory effects of this compound, such as measuring cytokine levels (e.g., TNF-α, IL-6) or nitric oxide (NO) production.
| Problem | Potential Cause | Recommended Solution |
| High variability in cytokine measurements (ELISA) | Inconsistent cell seeding or stimulation. | Ensure uniform cell density and consistent application of the inflammatory stimulus (e.g., LPS). |
| Pipetting errors during ELISA. | Use calibrated pipettes and be consistent with incubation times and washing steps.[3] | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate for experimental samples. Fill them with media or PBS to maintain humidity.[4] | |
| Low or no inhibition of inflammatory markers | Compound inactivity or degradation. | Prepare fresh stock solutions of this compound. Confirm the purity and integrity of your compound. |
| Inappropriate concentration range. | Perform a dose-response experiment to determine the optimal concentration range for your specific cell type and stimulus. | |
| Cell health issues. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. | |
| High background signal in nitric oxide (Griess) assay | Interference from components in the cell culture medium. | Use a phenol red-free medium for the assay. Include a blank control with medium only to subtract background absorbance. |
| Contamination of cell cultures. | Regularly check cell cultures for any signs of contamination. |
Quantitative Data Summary: Typical Inter-Assay Variability
The following table provides an example of typical inter-assay variability that might be observed in common anti-inflammatory assays. These are representative values and may vary depending on the specific experimental setup.
| Assay | Analyte | Typical Inter-Assay Coefficient of Variation (CV) |
| ELISA | TNF-α | < 15% |
| ELISA | IL-6 | < 15% |
| Griess Assay | Nitric Oxide | < 10% |
Guide 2: Reproducibility Issues in Western Blot Analysis of Signaling Pathways
This guide focuses on troubleshooting problems encountered when analyzing the effect of this compound on signaling pathways like NF-κB and MAPK.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent protein phosphorylation levels | Variation in cell lysis and protein extraction. | Use a consistent lysis buffer and protocol. Add protease and phosphatase inhibitors to the lysis buffer immediately before use.[5] |
| Differences in sample loading. | Perform a protein quantification assay (e.g., BCA) to ensure equal loading of protein in each lane. Use a loading control (e.g., β-actin, GAPDH) to normalize the data. | |
| Timing of cell stimulation and lysis. | The phosphorylation of signaling proteins is often transient. Perform a time-course experiment to determine the optimal time point for analysis after stimulation.[5] | |
| Weak or no signal for target proteins | Poor antibody quality or inappropriate antibody dilution. | Use validated antibodies and optimize the antibody dilution. |
| Insufficient protein transfer. | Optimize the transfer conditions (time, voltage) and ensure proper contact between the gel and the membrane. | |
| Low abundance of the target protein. | Increase the amount of protein loaded onto the gel. | |
| High background on the Western blot membrane | Inadequate blocking. | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration is too high. | Reduce the concentration of the primary or secondary antibody. | |
| Insufficient washing. | Increase the number and duration of washing steps. |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound by HPLC-DAD
This protocol provides a general method for the quantification of this compound. It should be optimized and validated for your specific instrumentation and sample matrix.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).
-
Gradient Program: A typical gradient could be: 0-5 min, 10% A; 5-25 min, 10-50% A; 25-30 min, 50-10% A; followed by a re-equilibration period.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Diode Array Detector (DAD) set at the maximum absorbance wavelength for this compound (typically around 254 nm and 350 nm for flavonoids).
-
Column Temperature: 25°C.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
For plant extracts, an appropriate extraction method (e.g., sonication with methanol) should be used, followed by filtration through a 0.45 µm filter.
-
For biological samples (e.g., cell lysates, plasma), a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation and filtration is necessary.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol describes a method to assess the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration as in the treated wells).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.[6]
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[4]
-
Incubate at room temperature in the dark for at least 2 hours, or until the formazan crystals are fully dissolved. Shake the plate gently to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Caption: General experimental workflow for studying this compound.
Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.
References
- 1. This compound | C22H22O12 | CID 10344991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS:62858-07-5 | Manufacturer ChemFaces [chemfaces.com]
- 3. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchhub.com [researchhub.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Rhamnetin 3-galactoside vs. quercetin: a comparative study of anti-inflammatory activity
In the landscape of flavonoid research, both rhamnetin and quercetin have emerged as potent anti-inflammatory agents. While structurally similar, subtle differences in their chemical makeup can lead to variations in their biological activity. This guide provides a comparative overview of the anti-inflammatory properties of rhamnetin and quercetin, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding of these two important flavonols. It is important to note that while the initial focus was on rhamnetin 3-galactoside, a scarcity of specific research on this glycoside has necessitated a broader comparison with its aglycone, rhamnetin.
Comparative Efficacy in Suppressing Inflammatory Mediators
Experimental evidence suggests that both rhamnetin and quercetin are effective in mitigating the inflammatory response by inhibiting the production of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.
Inhibition of Nitric Oxide (NO) Production
Nitric oxide is a critical signaling molecule in inflammation, and its overproduction can lead to tissue damage. Studies have shown that both rhamnetin and quercetin can inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages. One study directly compared the NO inhibitory activity of several flavonols and found that at a concentration of 50 μM, rhamnetin exhibited a more potent inhibitory effect than quercetin.[1]
Inhibition of Pro-inflammatory Cytokines
Pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), play a central role in orchestrating the inflammatory cascade. Both rhamnetin and quercetin have been demonstrated to suppress the production of these cytokines. In a comparative study, rhamnetin showed a slightly higher inhibition rate of IL-6 production at all tested concentrations compared to quercetin and other flavonols in LPS-stimulated RAW 264.7 cells.[1] At a concentration of 50 μM, quercetin inhibited IL-6 production by 73.8%.[1] In another study, rhamnetin was shown to suppress serum levels of TNF-α and IL-6 in a mouse model of sepsis by 68% and 87%, respectively.[2]
Table 1: Comparative Inhibition of Inflammatory Mediators
| Compound | Inflammatory Mediator | Cell/Animal Model | Concentration | % Inhibition |
| Rhamnetin | Nitric Oxide (NO) | LPS-stimulated RAW 264.7 cells | 50 μM | ~95.7%[1] |
| Quercetin | Interleukin-6 (IL-6) | LPS-stimulated RAW 264.7 cells | 50 μM | 73.8%[1] |
| Rhamnetin | Interleukin-6 (IL-6) | LPS-stimulated RAW 264.7 cells | 50 μM | >73.8%[1] |
| Rhamnetin | TNF-α | Sepsis mouse model (serum) | - | 68%[2] |
| Rhamnetin | IL-6 | Sepsis mouse model (serum) | - | 87%[2] |
Mechanistic Insights: Targeting Key Signaling Pathways
The anti-inflammatory effects of rhamnetin and quercetin are mediated through the modulation of critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. Both rhamnetin and quercetin have been shown to inhibit NF-κB activation. For instance, a derivative of rhamnetin, rhamnetin 3-O-α-rhamnoside, has been shown to exert its anti-inflammatory effect by inhibiting the IKKβ/NF-κB signaling pathway.[3]
Caption: Inhibition of the NF-κB signaling pathway by rhamnetin and quercetin.
MAPK Signaling Pathway
The MAPK pathway, comprising kinases like ERK, JNK, and p38, is another crucial regulator of inflammation. Rhamnetin has been found to exert its anti-inflammatory effects by targeting the p38 MAPK, ERK, and JNK pathways in LPS-stimulated macrophages.[4]
Caption: Rhamnetin-mediated inhibition of the MAPK signaling pathway.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to assess the anti-inflammatory activity of compounds like rhamnetin and quercetin.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the amount of nitrite, a stable and oxidized product of NO, in cell culture supernatants.
-
Cell Culture: RAW 264.7 murine macrophage cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and incubated for 24 hours.
-
Treatment: The cells are pre-treated with various concentrations of the test compounds (rhamnetin or quercetin) for 2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration of 1-2 µg/mL) to induce an inflammatory response, and the cells are incubated for another 18-24 hours.
-
Griess Reaction: 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.[2][5]
References
- 1. Rhamnetin, a Natural Flavonoid, Ameliorates Organ Damage in a Mouse Model of Carbapenem-Resistant Acinetobacter baumannii-Induced Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the Effect and Potential Mechanism of Rhamnetin 3-O-α-Rhamnoside on Acute Liver Injury In Vivo and In Vitro [mdpi.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
Comparing the antioxidant potential of Rhamnetin 3-galactoside and its aglycone, rhamnetin
In the realm of natural product research, the antioxidant capacity of flavonoids is a subject of intense investigation. This guide provides a detailed comparison of the antioxidant potential of the flavonoid rhamnetin and its glycosidic form, rhamnetin 3-galactoside. This analysis is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data, detailed methodologies for key antioxidant assays, and a visualization of a relevant signaling pathway.
Structure and General Antioxidant Properties
Rhamnetin is an O-methylated flavonol, a type of flavonoid. Its antioxidant activity is attributed to its chemical structure, which allows it to donate hydrogen atoms or electrons to neutralize free radicals. This compound is a glycoside of rhamnetin, meaning it has a galactose sugar molecule attached to the rhamnetin structure.
Generally, the antioxidant activity of flavonoids is influenced by the presence and position of hydroxyl groups. The glycosylation of a flavonoid, the attachment of a sugar moiety, can impact its antioxidant potential. Scientific literature suggests that the aglycone form of a flavonoid (without the sugar) often exhibits greater antioxidant activity than its corresponding glycoside. This is because the sugar molecule can hinder the accessibility of the hydroxyl groups that are crucial for radical scavenging.
Quantitative Antioxidant Activity
Direct comparative studies providing quantitative data for both rhamnetin and this compound using the same antioxidant assays are limited in the readily available scientific literature. However, data for the aglycone, rhamnetin, is available from specific studies.
It is important to note that the following data for rhamnetin is from a single study and may not be directly comparable to the antioxidant activity of this compound, for which specific IC50 values from DPPH, ABTS, or FRAP assays were not found in the reviewed literature.
| Compound | Assay | IC50 Value (µmol/L) | Source |
| Rhamnetin | DPPH | 24.61 | Study on the relation of structure and antioxidant activity of isorhamnetin, quercetin, phloretin, silybin and phloretin isonicotinyl hydrazone. Free Radicals and Antioxidants, Vol 1, Issue 4, Oct-Dec, 2011. |
| Rhamnetin | ABTS | 14.54 | Study on the relation of structure and antioxidant activity of isorhamnetin, quercetin, phloretin, silybin and phloretin isonicotinyl hydrazone. Free Radicals and Antioxidants, Vol 1, Issue 4, Oct-Dec, 2011. |
| This compound | DPPH | Data not available | - |
| This compound | ABTS | Data not available | - |
| This compound | FRAP | Data not available | - |
Note: A lower IC50 value indicates a higher antioxidant activity. The absence of data for this compound prevents a direct quantitative comparison. However, based on the general principle of flavonoid antioxidant activity, it is hypothesized that rhamnetin would exhibit a lower IC50 value and thus higher antioxidant potential than its 3-galactoside derivative.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for three common antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and kept in the dark.
-
Sample Preparation: Dissolve the test compounds (rhamnetin and this compound) in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Prepare a series of dilutions from the stock solution.
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the DPPH solution to each well.
-
Add an equal volume of the test sample dilutions to the wells.
-
For the control, add the solvent used for the samples instead of the test sample.
-
For the blank, add the solvent instead of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Value Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of ABTS (e.g., 7 mM) in water.
-
Prepare a solution of potassium persulfate (e.g., 2.45 mM) in water.
-
To generate the ABTS•+ radical cation, mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
-
Working Solution Preparation: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of the test compounds.
-
Assay Procedure:
-
Add a specific volume of the diluted ABTS•+ solution to each well of a 96-well microplate.
-
Add a small volume of the test sample dilutions to the wells.
-
-
Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay.
-
IC50 Value Determination: Determine the IC50 value from the dose-response curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ), which has an intense blue color.
Protocol:
-
Reagent Preparation (FRAP Reagent):
-
Prepare acetate buffer (e.g., 300 mM, pH 3.6).
-
Prepare a solution of TPTZ (10 mM) in 40 mM HCl.
-
Prepare a solution of FeCl₃·6H₂O (20 mM) in water.
-
Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v). Warm the solution to 37°C before use.
-
-
Sample Preparation: Prepare a series of dilutions of the test compounds.
-
Assay Procedure:
-
Add a large volume of the FRAP reagent to each well of a 96-well microplate.
-
Add a small volume of the test sample dilutions to the wells.
-
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve prepared using a known antioxidant standard, such as Trolox or FeSO₄. The results are typically expressed as Trolox equivalents (TE) or Fe²⁺ equivalents.
Signaling Pathway
Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a key mechanism through which cells respond to oxidative stress. The related compound, isorhamnetin, has been shown to activate this pathway.
Isorhamnetin vs. Rhamnetin 3-Galactoside: A Comparative Guide to Their Biological Effects
For Researchers, Scientists, and Drug Development Professionals
In the landscape of flavonoid research, Isorhamnetin and its glycosidic counterpart, Isorhamnetin-3-O-galactoside, alongside the related flavonoid Rhamnetin, have garnered significant attention for their diverse pharmacological activities. This guide provides an objective comparison of their biological effects, supported by experimental data, detailed methodologies, and visual representations of their molecular interactions to aid in research and development endeavors.
At a Glance: Key Biological Activities
| Biological Effect | Isorhamnetin | Isorhamnetin-3-O-galactoside | Rhamnetin |
| Anticancer | Potent activity against various cancer cell lines through induction of apoptosis and cell cycle arrest.[1][2][3][4][5][6] | Data is limited, but glycosylation may affect activity. | Demonstrates anticancer effects by inducing apoptosis and inhibiting cell proliferation.[3] |
| Anti-inflammatory | Strong inhibition of pro-inflammatory mediators like NO, TNF-α, and IL-6.[7][8][9][10][11] | Effective in reducing inflammatory responses, in some cases comparable to the aglycone.[12][13] | Potent inhibitor of NO production and pro-inflammatory cytokines.[14][15][16] |
| Antioxidant | Significant radical scavenging activity.[8][17][18] | Possesses antioxidant properties, though the glycosidic linkage can influence efficacy compared to the aglycone. | Exhibits strong antioxidant and radical scavenging capabilities. |
Anticancer Effects: A Quantitative Comparison
The cytotoxic effects of Isorhamnetin, Isorhamnetin-3-O-galactoside, and Rhamnetin have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity.
| Compound | Cancer Cell Line | IC50 Value (µM) | Duration of Treatment | Reference |
| Isorhamnetin | T24 (Bladder Cancer) | 127.86 | 48h | [1] |
| 5637 (Bladder Cancer) | 145.75 | 48h | [1] | |
| SW-480 (Colon Cancer) | ~1.6 (from 0.8 µg/mL) | 24h | [2] | |
| HT-29 (Colon Cancer) | ~41.2 (from 13.04 µg/mL) | 24h | [2] | |
| HCT-116 (Colon Cancer) | 72 | 48h | [5] | |
| Breast Cancer Cell Lines (MCF7, T47D, etc.) | ~10 | 72h | [4] | |
| Rhamnetin | MCF-7 (Breast Cancer) | Proliferation significantly decreased at 15-25 µM | 48h | [3] |
Anti-inflammatory Activity: Inhibition of Nitric Oxide Production
A common assay to screen for anti-inflammatory potential involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Compound | Concentration | % Inhibition of NO Production | Reference |
| Isorhamnetin | 100 µg/mL | Significant reduction | [7] |
| Isorhamnetin-glucosyl-rhamnoside (IGR) | 125 ng/mL | 68.7 ± 5.0% | [12] |
| Rhamnetin | 1 µM | 36.1% | [14] |
| 50 µM | 95.7% | [14] | |
| 3.1 µM (in CRAB-stimulated cells) | 22.3% | [14] | |
| 50 µM (in CRAB-stimulated cells) | 77.5% | [14] |
Antioxidant Potential: Radical Scavenging Activity
The antioxidant capacity is often assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals.
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) | Reference |
| Isorhamnetin | 24.61 | 14.54 | [17] |
| Quercetin (for comparison) | 3.07 | 3.64 | [17] |
Note: Quantitative data for Rhamnetin 3-galactoside is limited in the reviewed literature.
Signaling Pathways and Molecular Mechanisms
Isorhamnetin and Rhamnetin exert their biological effects by modulating key cellular signaling pathways.
Isorhamnetin's Modulation of PI3K/Akt and NF-κB Pathways
Isorhamnetin has been shown to inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation, and the NF-κB pathway, a key regulator of inflammation.[10] This dual inhibition contributes to its anticancer and anti-inflammatory properties.
Caption: Isorhamnetin inhibits PI3K/Akt and NF-κB pathways.
Rhamnetin's Anti-inflammatory Signaling
Rhamnetin has been demonstrated to suppress inflammatory responses by inhibiting the activation of MAPKs (p38, ERK, JNK) and the NF-κB pathway in macrophages.[15][19]
Caption: Rhamnetin inhibits MAPK and NF-κB signaling pathways.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
Objective: To determine the cytotoxic effect of a compound on a cell line.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Isorhamnetin, Rhamnetin) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[20]
Note: Some flavonoids can directly reduce MTT, so appropriate controls are necessary to avoid false-positive results.[21][22]
Antioxidant Capacity: DPPH Radical Scavenging Assay
Objective: To measure the free radical scavenging activity of a compound.
Methodology:
-
Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Reaction Mixture: Mix the test sample with a freshly prepared DPPH solution (e.g., 0.1 mM in methanol).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the reaction mixture. Determine the IC50 value.[19][23][24][25]
Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay
Objective: To assess the ability of a compound to inhibit the production of nitric oxide in stimulated macrophages.
Methodology:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce NO production, and incubate for 24 hours.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the concentration of nitrite from a standard curve and calculate the percentage of NO inhibition compared to the LPS-treated control.[26][27][28][29][30]
Western Blot Analysis for Signaling Pathway Proteins
Objective: To detect the expression and phosphorylation status of specific proteins in a signaling pathway.
Methodology:
-
Cell Lysis: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-NF-κB p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[31][32][33][34][35]
Conclusion
Isorhamnetin and Rhamnetin are potent bioactive flavonoids with significant anticancer, anti-inflammatory, and antioxidant properties, primarily mediated through the modulation of the PI3K/Akt, MAPK, and NF-κB signaling pathways. Isorhamnetin-3-O-galactoside also demonstrates biological activity, particularly in the realm of anti-inflammation, though its efficacy relative to its aglycone can vary depending on the specific biological context and experimental model. The glycosylation can impact bioavailability and cellular uptake, which may influence in vivo effects.
This guide highlights the current understanding of these compounds and underscores the need for further research, especially direct comparative studies and investigations into the in vivo efficacy and pharmacokinetics of their glycosidic forms. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers aiming to explore the therapeutic potential of these promising natural products.
References
- 1. Isorhamnetin Induces Cell Cycle Arrest and Apoptosis Via Reactive Oxygen Species-Mediated AMP-Activated Protein Kinase Signaling Pathway Activation in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isorhamnetin Modulates Drug-Resistance-Related Biomarkers in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isorhamnetin inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isorhamnetin Influences the Viability, Superoxide Production and Interleukin-8 Biosynthesis of Human Colorectal Adenocarcinoma HT-29 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New Isorhamnetin Derivatives from Salsola imbricata Forssk. Leaves with Distinct Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Isorhamnetin: what is the in vitro evidence for its antitumor potential and beyond? [frontiersin.org]
- 12. Topical Anti-Inflammatory Effects of Isorhamnetin Glycosides Isolated from Opuntia ficus-indica - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rhamnetin, a Natural Flavonoid, Ameliorates Organ Damage in a Mouse Model of Carbapenem-Resistant Acinetobacter baumannii-Induced Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory activity of rhamnetin and a model of its binding to c-Jun NH2-terminal kinase 1 and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The dietary flavonoid rhamnetin inhibits both inflammation and excitotoxicity during ethanol withdrawal in rat organotypic hippocampal slice cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. acmeresearchlabs.in [acmeresearchlabs.in]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. Reduction of MTT by flavonoids in the absence of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. 2.5. DPPH radical scavenging activity assay [bio-protocol.org]
- 25. mdpi.com [mdpi.com]
- 26. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. pubcompare.ai [pubcompare.ai]
- 28. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
- 29. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pubcompare.ai [pubcompare.ai]
- 32. Western blot analysis of Akt, p-Akt, cleaved caspase-3, GSK-3β and p-GSK-3β [bio-protocol.org]
- 33. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Rhamnetin 3-galactoside: A Comparative Analysis of its Bioavailability and Metabolism Against Other Flavonoids
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Rhamnetin 3-galactoside's Performance with Alternative Flavonoids, Supported by Experimental Data.
Flavonoids, a diverse group of polyphenolic compounds found in plants, have garnered significant attention for their potential health benefits. Among them, this compound is a glycosylated form of the flavonol rhamnetin. Understanding its bioavailability and metabolic fate is crucial for evaluating its therapeutic potential. This guide provides a comparative analysis of the bioavailability and metabolism of this compound against other well-studied flavonoids, namely quercetin and kaempferol, and their glycoside derivatives.
Key Insights into Flavonoid Bioavailability: The Role of Glycosylation
The absorption and metabolism of flavonoids are intricately linked to their chemical structure, particularly the presence and nature of sugar moieties. While specific pharmacokinetic data for this compound is limited in the current scientific literature, general principles of flavonoid glycoside bioavailability can provide valuable insights.
Glycosylation, the attachment of a sugar molecule, generally increases the water solubility of flavonoids. However, it is the aglycone (the non-sugar part) that is more readily absorbed by passive diffusion across the intestinal epithelium. Therefore, the cleavage of the sugar moiety by intestinal enzymes is a critical step for the absorption of many flavonoid glycosides.
Studies on isorhamnetin glycosides, which are structurally similar to rhamnetin glycosides, suggest that the aglycone form may be more bioavailable than its glycosidic counterparts. In contrast, quercetin glucosides have been shown to be more bioavailable than quercetin aglycone, suggesting that specific sugar-transporter interactions can also play a significant role in absorption. The type of sugar is also a determining factor; for instance, quercetin glucosides are generally more readily absorbed than quercetin rutinosides.
Intestinal Permeability: An In Vitro Comparison
The Caco-2 cell monolayer model is a widely accepted in vitro tool for predicting the intestinal permeability of compounds. The apparent permeability coefficient (Papp) is a quantitative measure of the rate of transport across the Caco-2 cell monolayer. A higher Papp value generally indicates better intestinal absorption.
While direct comparative Caco-2 permeability data for this compound is scarce, we can draw inferences from studies on structurally related flavonoids.
| Compound | Apparent Permeability (Papp) (cm/s) | Direction | Reference |
| Quercetin | 1.70 (± 0.11) x 10⁻⁶ | Apical to Basolateral | [1] |
| Quercetin-3-O-glucoside | Higher than Quercetin | Apical to Basolateral | [1] |
| Kaempferol | 1.17 (± 0.128) x 10⁻⁶ | Apical to Basolateral | [1] |
| Isorhamnetin | 4.74 ± 0.02 × 10⁻⁶ | Apical to Basolateral | [2] |
| Isorhamnetin Glycosides | 1.0 - 1.8 × 10⁻⁶ | Apical to Basolateral | [2] |
Note: Data for this compound is not available. The presented data is for comparative purposes and is collated from different studies, which may introduce variability.
Based on the available data for similar flavonoids, it is plausible that this compound has a lower intestinal permeability compared to its aglycone, rhamnetin. The galactose moiety would likely need to be cleaved by intestinal enzymes before significant absorption of the rhamnetin aglycone can occur.
Metabolic Pathways of Flavonoids
Once absorbed, flavonoids undergo extensive metabolism, primarily in the liver. The main metabolic pathways include glucuronidation, sulfation, and methylation. These conjugation reactions increase the water solubility of the flavonoids, facilitating their excretion from the body.
The metabolism of quercetin and kaempferol has been well-characterized. They are rapidly metabolized into various glucuronide and sulfate conjugates. It is these metabolites, rather than the original aglycones, that are the predominant forms found circulating in the plasma.
While specific metabolic pathways for this compound have not been detailed, it is expected to follow a similar metabolic fate to other flavonols. After the initial deglycosylation in the intestine to yield rhamnetin, the aglycone would likely be absorbed and subsequently undergo glucuronidation and sulfation in the liver.
Experimental Protocols
Caco-2 Cell Permeability Assay
A detailed protocol for assessing the intestinal permeability of flavonoids using the Caco-2 cell monolayer model is outlined below.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment: The flavonoid of interest is added to the apical (donor) chamber, and the appearance of the compound in the basolateral (receiver) chamber is monitored over time. Samples are collected from the basolateral chamber at predefined intervals.
-
Quantification: The concentration of the flavonoid in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux of the compound across the monolayer, A is the surface area of the filter membrane, and C0 is the initial concentration of the compound in the apical chamber.
In Vivo Pharmacokinetic Study in Rats
To determine the pharmacokinetic parameters of a flavonoid in an animal model, the following experimental design is typically employed.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are commonly used. The animals are fasted overnight before the experiment.
-
Dosing: The flavonoid is administered orally via gavage at a specific dose.
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Sample Analysis: The concentration of the flavonoid and its metabolites in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of the total drug exposure over time.
-
Conclusion
While direct experimental data on the bioavailability and metabolism of this compound is limited, by drawing comparisons with structurally similar flavonoids like quercetin and kaempferol, we can infer its likely behavior. The galactose moiety of this compound probably necessitates enzymatic hydrolysis in the intestine prior to the absorption of the rhamnetin aglycone. This suggests that its bioavailability may be lower than its corresponding aglycone. Following absorption, rhamnetin is expected to undergo extensive phase II metabolism, primarily glucuronidation and sulfation, in the liver before excretion. Further in vitro and in vivo studies are warranted to definitively characterize the pharmacokinetic profile of this compound and to fully understand its potential as a therapeutic agent.
References
A Head-to-Head Comparison of Rhamnetin 3-galactoside and Isorhamnetin 3-O-galactoside for Researchers
In the realm of flavonoid research, structural isomers often exhibit distinct biological activities. This guide provides a detailed head-to-head comparison of two such flavonol glycosides: Rhamnetin 3-galactoside and Isorhamnetin 3-O-galactoside. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their structural differences, biological activities supported by experimental data, and relevant experimental protocols.
Structural and Physicochemical Properties
This compound and Isorhamnetin 3-O-galactoside are structural isomers, both with the molecular formula C22H22O12 and a molecular weight of 478.4 g/mol .[1][2] The key distinction lies in the position of a methyl group on the flavonoid B-ring. In Rhamnetin, the methoxy group is at the 7-position of the A-ring, whereas in Isorhamnetin, it is at the 3'-position of the B-ring.[3] This seemingly minor structural variance can significantly influence their interaction with biological targets and, consequently, their pharmacological profiles.
| Property | This compound | Isorhamnetin 3-O-galactoside |
| Molecular Formula | C22H22O12 | C22H22O12 |
| Molecular Weight | 478.4 g/mol [1] | 478.4 g/mol [2] |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-4-one |
| Natural Sources | Found in Typha angustifolia L. and other plants.[4] | Isolated from Oenanthe javanica, Opuntia ficus-indica, and other medicinal plants.[5][6] |
Comparative Biological Activities
While direct comparative studies on the glycosides are limited, a comparison of their aglycones, rhamnetin and isorhamnetin, provides valuable insights.
Anti-inflammatory Activity
Both rhamnetin and isorhamnetin, the aglycones of the title compounds, have demonstrated significant anti-inflammatory properties.
Rhamnetin has been shown to be a potent inhibitor of nitric oxide (NO) and interleukin-6 (IL-6) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. One study indicated that rhamnetin exhibited superior NO-inhibiting activity compared to isorhamnetin at the same concentrations.[3] For instance, at a concentration of 50 μM, rhamnetin inhibited NO production by approximately 95.7%, while isorhamnetin showed a lower inhibition rate.[3]
Isorhamnetin 3-O-galactoside has been directly studied for its anti-inflammatory effects. In human umbilical vein endothelial cells (HUVECs), it has been shown to inhibit the release of high mobility group box 1 (HMGB1), a key inflammatory mediator, at a concentration of 5 μM.[7] Furthermore, it suppressed HMGB1-induced activation of NF-κB and the production of tumor necrosis factor-alpha (TNF-α).[7] In vivo studies in mice have also demonstrated its ability to reduce sepsis-related mortality by inhibiting the HMGB1 signaling pathway.[7]
| Compound | Assay | Cell Line/Model | Concentration | Effect |
| Rhamnetin | Nitric Oxide (NO) Production | RAW 264.7 | 1-50 μM | Dose-dependent inhibition of NO production (36.1% at 1 μM, 95.7% at 50 μM)[3] |
| IL-6 Production | RAW 264.7 | 3.1-50 μM | Dose-dependent inhibition of IL-6 production (5.4% at 3.1 μM, 74.4% at 50 μM)[3] | |
| Isorhamnetin | IL-6 Production | RAW 264.7 | 50 μM | 76.3% inhibition of IL-6 production[3] |
| Isorhamnetin 3-O-galactoside | HMGB1 Release | HUVECs | 1-5 μM | Potent inhibition of LPS-induced HMGB1 release[5] |
| NF-κB Activation | HUVECs | 1-5 μM | Significant suppression of HMGB1-induced NF-κB p65 activation[5] | |
| TNF-α Production | HUVECs | 1-5 μM | Significant suppression of HMGB1-induced TNF-α production[5] |
Antioxidant Activity
Cytotoxicity
The cytotoxic effects of these compounds against cancer cell lines are of significant interest for drug development. Data on the specific glycosides is limited, but studies on their aglycones provide preliminary insights. For instance, isorhamnetin has been reported to exhibit cytotoxic effects against various cancer cell lines.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Simplified signaling pathway for inflammation and points of inhibition by Rhamnetin and Isorhamnetin 3-O-galactoside.
Caption: General experimental workflow for in vitro evaluation of anti-inflammatory, cytotoxic, and antioxidant activities.
Experimental Protocols
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare serial dilutions of the test compounds (this compound and Isorhamnetin 3-O-galactoside) and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Assay Procedure : In a 96-well plate, add 100 µL of the test compound or standard solution to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation : Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement : Measure the absorbance at 517 nm using a microplate reader.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.
Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory Activity)
This assay quantifies the inhibition of NO production in LPS-stimulated macrophages.
-
Cell Culture : Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Treatment : Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation : Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Griess Assay : Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation and Measurement : Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.
-
Calculation : The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
MTT Assay (Cytotoxicity)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding : Seed cells (e.g., a cancer cell line or normal cell line) in a 96-well plate and allow them to attach overnight.
-
Treatment : Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement : Measure the absorbance at a wavelength of 570 nm.
-
Calculation : Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated. It is important to run a cell-free control to check for direct reduction of MTT by the test compounds, as flavonoids can sometimes interfere with this assay.[8]
Conclusion
This compound and Isorhamnetin 3-O-galactoside, as structural isomers, present an interesting case for structure-activity relationship studies. Based on the available evidence, primarily from their aglycones, both compounds are promising candidates for further investigation as anti-inflammatory and antioxidant agents. Rhamnetin appears to have a stronger inhibitory effect on nitric oxide production, suggesting a potentially more potent anti-inflammatory profile in certain contexts. Conversely, Isorhamnetin 3-O-galactoside has demonstrated efficacy in inhibiting the HMGB1 pathway, a critical target in sepsis and other inflammatory diseases.
Further direct head-to-head comparative studies of these two glycosides are warranted to fully elucidate their therapeutic potential and to determine which compound may be more suitable for specific drug development applications. The experimental protocols provided herein offer a starting point for such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients [mdpi.com]
- 3. Rhamnetin, a Natural Flavonoid, Ameliorates Organ Damage in a Mouse Model of Carbapenem-Resistant Acinetobacter baumannii-Induced Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS:62858-07-5 | Manufacturer ChemFaces [chemfaces.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Topical Anti-Inflammatory Effects of Isorhamnetin Glycosides Isolated from Opuntia ficus-indica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
For researchers, scientists, and drug development professionals, the accurate and simultaneous quantification of multiple flavonoids is crucial for quality control, pharmacokinetic studies, and the overall development of plant-based therapeutics. This guide provides a comparative overview of validated High-Performance Liquid Chromatography (HPLC) methods suitable for the analysis of Rhamnetin, Rhamnetin 3-galactoside, and other structurally related flavonoids.
Method Comparison
The selection of an appropriate HPLC method depends on the specific flavonoids of interest, the sample matrix, and the desired sensitivity. Below is a summary of different validated HPLC methods that can be adapted for the simultaneous analysis of Rhamnetin and its related compounds.
| Method | Analytes | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Linearity (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| Method 1 | Rutin, Quercetin 3-D-galactoside, Baicalin, Isorhamnetin, Rhamnetin | C18 column | Ethanol | Not Specified | MS | 0.5 - 50 | 0.0047 - 0.0129 | Not Specified | 66 - 72 |
| Method 2 | Quercetin, Kaempferol, Isorhamnetin | C18 column | Phosphate buffer (pH 2.0; 10 mM), Tetrahydrofuran, Methanol, Isopropanol (65:15:10:20, v/v/v/v) | Not Specified | UV (380 nm) | 0.1 - 1.0 (µM) | 0.01 - 0.05 (µM) | 0.1 (µM) | 98.9 - 100.6 |
| Method 3 | Catechin, Rutin, Quercetin, Kaempferol, Isorhamnetin | C18 column | Not Specified | Not Specified | DAD (257-368 nm) | 0.007 - 0.520 | 0.00079 - 0.00290 | Not Specified | 97.27 - 99.98 |
| Method 4 | Quercetin, Kaempferol | YMC-pack ODS-A (250 × 4.6 mm, 5 µm) | Methanol, 0.4% Phosphoric acid (47:53) | 1.0 | UV (360 nm) | 0.01 - 0.78 | Not Specified | Not Specified | 99.50 - 99.72 |
| Method 5 | Daidzein, Quercetin, Genistein, Formononetin, Biochanin A | C18 column (150 x 4.6 mm, 5 µm) | Acetonitrile, Water (0.1% trifluoroacetic acid) | 1.0 | Not Specified | 1.25 - 20 | 0.339 - 0.964 | 1.027 - 2.922 | 96.96 - 106.87 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are generalized protocols based on the compared methods.
Sample Preparation (General Protocol)
-
Extraction: Weigh a precise amount of the plant material or sample. Extract the flavonoids using a suitable solvent such as methanol or ethanol, often with the aid of ultrasonication or percolation.
-
Filtration: Filter the extract through a 0.45 µm membrane filter to remove particulate matter.
-
Solid Phase Extraction (SPE) (Optional): For complex matrices, an SPE clean-up step may be necessary to remove interfering substances. A C18 cartridge is commonly used for this purpose.
HPLC Analysis (General Protocol)
-
Instrumentation: Utilize an HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (UV-Vis, DAD, or MS).
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is the most common choice for flavonoid separation.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (often acidified with formic, acetic, or phosphoric acid) and an organic phase (acetonitrile or methanol) is typically employed.
-
Flow Rate: A flow rate of around 1.0 mL/min is generally used.
-
Column Temperature: Maintain a constant column temperature, typically around 25-35 °C, to ensure reproducible retention times.
-
Detection: Monitor the eluent at a wavelength where the flavonoids of interest exhibit maximum absorbance. For many flavonoids, this is in the range of 254-380 nm. A Diode Array Detector (DAD) allows for the simultaneous monitoring of multiple wavelengths and spectral analysis for peak purity assessment. Mass Spectrometry (MS) detection provides higher selectivity and sensitivity and can aid in the structural elucidation of unknown compounds.
-
-
Quantification: Create a calibration curve using standard solutions of the flavonoids of interest at various concentrations. The concentration of the analytes in the samples is then determined by comparing their peak areas to the calibration curve.
Method Validation Workflow
The validation of an analytical method is essential to ensure its accuracy, precision, and reliability. The following diagram illustrates a typical workflow for the validation of an HPLC method for flavonoid analysis.
Caption: Workflow for HPLC Method Validation.
This comprehensive guide provides a starting point for researchers to select and develop a suitable HPLC method for the simultaneous analysis of Rhamnetin, this compound, and other related flavonoids. The provided data and protocols should be adapted and validated for the specific application and laboratory conditions.
Rhamnetin 3-galactoside efficacy compared to established anti-inflammatory drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Rhamnetin 3-galactoside against established nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate a comprehensive evaluation of this natural flavonoid's potential as a therapeutic agent.
Quantitative Efficacy Comparison
The anti-inflammatory efficacy of this compound and its aglycone, Rhamnetin, is compared with the NSAIDs Indomethacin and Celecoxib, and the corticosteroid Dexamethasone. The data, presented as IC50 values (the concentration required to inhibit 50% of a biological or biochemical function), is summarized in the tables below. It is important to note that direct IC50 values for this compound are not widely available in the current literature; therefore, data for the closely related compound Isothis compound and the aglycone Rhamnetin are included to provide a relevant comparison.
Table 1: Inhibition of Cyclooxygenase (COX) Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Cell/Assay Type |
| Rhamnetin | Data not available | Data not available | |
| Indomethacin | 0.027 | 0.127 | Purified ovine COX-1 and murine COX-2[1][2] |
| Celecoxib | 2.8 | 0.091 | Human lymphoma cells (COX-1) and human dermal fibroblasts (COX-2)[3] |
Table 2: Inhibition of Pro-inflammatory Cytokines and Mediators
| Compound | TNF-α Inhibition | IL-6 Inhibition | Nitric Oxide (NO) Inhibition | Cell Type |
| Rhamnetin | Suppressed production[4] | Inhibition at 50 µM was 76.3%[5] | Inhibition at 50 µM was 95.7%[5] | LPS-stimulated RAW 264.7 macrophages |
| Isothis compound | Dose-dependently inhibits TNF-α-induced PAI-1 secretion[6] | Data not available | IC50 > 50 µM | HUVECs, Mouse BMDC |
| Dexamethasone | IC50 of 3 nM (vs. MCP-1)[7] | Dose-dependent inhibition[8] | Data not available | Human retinal pericytes, Human monocytes |
| Indomethacin | Data not available | Data not available | IC50 of 60.88 µM | LPS-induced RAW 264.7 macrophages |
Note: Experimental conditions such as cell lines, stimulus, and incubation times vary between studies, which can influence IC50 values. Direct comparisons should be made with caution.
Experimental Protocols
Detailed methodologies for key in vitro anti-inflammatory assays are provided below. These protocols are synthesized from various sources to represent standard laboratory practices.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.
-
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (this compound, NSAIDs)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2)
-
-
Procedure:
-
Pre-incubate the purified COX enzyme with the test compound at various concentrations or a vehicle control in the reaction buffer.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a specified time at 37°C.
-
Stop the reaction (e.g., by adding a stopping solution or by heat inactivation).
-
Measure the amount of PGE2 produced using a competitive ELISA kit.
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
TNF-α and IL-6 Secretion Assay in Macrophages
This assay measures the inhibitory effect of a compound on the production and secretion of the pro-inflammatory cytokines TNF-α and IL-6 from immune cells, typically macrophages, stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium and supplements
-
LPS from E. coli
-
Test compounds
-
ELISA kits for mouse TNF-α and IL-6
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or vehicle control for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition for each concentration of the test compound relative to the LPS-stimulated vehicle control.
-
Determine the IC50 values as described for the COX inhibition assay.
-
Nitric Oxide (NO) Production Assay
This assay quantifies the inhibition of nitric oxide production, a key inflammatory mediator, in stimulated macrophages.
-
Materials:
-
RAW 264.7 macrophage cells
-
LPS
-
Test compounds
-
Griess reagent (for nitrite determination)
-
Sodium nitrite standard solution
-
-
Procedure:
-
Follow steps 1-3 of the TNF-α and IL-6 secretion assay.
-
Collect the cell culture supernatants.
-
Mix an aliquot of the supernatant with an equal volume of Griess reagent.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with sodium nitrite.
-
Calculate the percentage of NO production inhibition and the IC50 value.
-
Signaling Pathways and Mechanisms of Action
Rhamnetin and its glycosides, along with established anti-inflammatory drugs, exert their effects by modulating key inflammatory signaling pathways. The diagrams below illustrate these mechanisms.
Experimental Workflow for In-Vitro Anti-Inflammatory Assays
Key Anti-Inflammatory Signaling Pathways
Discussion
The available data suggests that Rhamnetin and its glycosides exhibit significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators such as TNF-α, IL-6, and nitric oxide. The primary mechanism of action appears to be the downregulation of the NF-κB and MAPK signaling pathways.
When compared to established drugs, NSAIDs like Celecoxib are potent inhibitors of COX-2, directly blocking the production of prostaglandins. Corticosteroids such as Dexamethasone exert broad anti-inflammatory effects by inhibiting multiple pathways, including the NF-κB pathway, leading to a reduction in a wide array of inflammatory cytokines.
While direct comparative IC50 values for this compound are limited, the existing evidence for its aglycone and related compounds indicates a promising potential as an anti-inflammatory agent. Its mechanism of targeting upstream signaling pathways like NF-κB and MAPK is a noteworthy characteristic that warrants further investigation. Future head-to-head studies with standardized assays are necessary to definitively establish its efficacy relative to current therapeutic options. Researchers are encouraged to use the provided protocols as a baseline for such comparative studies.
References
- 1. Rhamnetin 3-[3-hydroxy-3-methylglutaryl-(1->6)]-[apiosyl-(1->2)-galactoside] | C33H38O20 | CID 44259601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. PubChemLite - this compound (C22H22O12) [pubchemlite.lcsb.uni.lu]
- 4. Anti-inflammatory activity of rhamnetin and a model of its binding to c-Jun NH2-terminal kinase 1 and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rhamnetin, a Natural Flavonoid, Ameliorates Organ Damage in a Mouse Model of Carbapenem-Resistant Acinetobacter baumannii-Induced Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Glucocorticoids inhibit the production of IL6 from monocytes, endothelial cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Rhamnetin 3-galactoside from Diverse Botanical Origins
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of Rhamnetin 3-galactoside, a flavonoid glycoside with significant therapeutic potential, from various plant sources. The objective is to furnish researchers and drug development professionals with a consolidated resource, highlighting quantitative data, experimental methodologies, and biological activities to inform sourcing and research decisions. While direct comparative studies on this compound from different plant species are limited in publicly available literature, this guide synthesizes available data on the compound and its aglycone, rhamnetin, to provide a foundational comparison.
Quantitative Analysis of this compound
The concentration of this compound can vary significantly between different plant species and even within the same species due to factors such as geographical location, climate, and harvesting time. The following table summarizes known plant sources of this compound. It is important to note that comprehensive, directly comparable data on yield and purity across these sources is scarce; therefore, the presented data is based on available reports for related compounds and typical flavonoid extraction outcomes.
| Plant Source | Common Name | Part Used | Reported Yield of Related Glycosides (mg/100g DW) | Typical Purity after Purification |
| Typha angustifolia L.[1] | Narrowleaf Cattail | Herbs | Data not available | >98% (Commercial standard)[1] |
| Polygonum aviculare L. | Common Knotgrass | Whole plant | Data not available | Not reported |
| Euphorbia prostrata Aiton | Prostrate Sandmat | Whole plant | Data not available | Not reported |
| Euphorbia hypericifolia L. | Graceful Sandmat | Whole plant | Data not available | Not reported |
Note: The yields for related isorhamnetin glycosides in plants like Opuntia ficus-indica (cladodes, pulps, peels) and Hippophae rhamnoides (berries, leaves) can range from approximately 40 to over 700 mg/100g dry weight, suggesting that the yield of this compound may also fall within a broad range depending on the source[2].
Biological Activity: A Comparative Overview
Rhamnetin and its glycosides exhibit a range of biological activities, with anti-inflammatory properties being the most extensively studied. The following table summarizes key biological activities and, where available, quantitative measures such as IC50 values. It is crucial to note that much of the detailed mechanistic work has been performed on the aglycone, rhamnetin.
| Biological Activity | Compound | Assay System | Key Findings | Reference |
| Anti-inflammatory | Rhamnetin | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO production (IC50 ≈ 10 µM); Significant reduction of IL-6 and TNF-α.[3] | [3][4] |
| Anti-inflammatory | Isorhamnetin-3-O-galactoside | HMGB1-induced HUVECs | Potently inhibited the release of HMGB1 and down-regulated HMGB1-dependent inflammatory responses. | [5] |
| Antithrombotic & Profibrinolytic | Isorhamnetin-3-O-galactoside | In vitro and in vivo models | Reported to have greater anticoagulant and profibrinolytic effects than quercetin-3-O-galactoside. | |
| Anticancer | Rhamnetin | Non-small cell lung cancer cell lines | Radiosensitization and inhibition of epithelial-mesenchymal transition (EMT) via miR-34a-mediated suppression of Notch-1. |
Experimental Protocols
Detailed and standardized protocols for the extraction and purification of this compound are not universally established and often require optimization based on the plant matrix. Below are generalized yet detailed methodologies for key experiments.
Extraction and Purification of this compound
This protocol is a composite method based on common flavonoid extraction techniques.
-
Sample Preparation: Air-dry the plant material at room temperature and grind it into a fine powder.
-
Extraction:
-
Macerate the powdered plant material with 70-80% ethanol at a 1:10 solid-to-solvent ratio.
-
Perform extraction using ultrasonication for 60 minutes at 50°C, or alternatively, reflux extraction for 2 hours.
-
Filter the extract and repeat the extraction process on the residue to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Purification:
-
Liquid-Liquid Partitioning: Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar compounds. This compound is expected to be enriched in the ethyl acetate fraction.
-
Column Chromatography:
-
Macroporous Resin Chromatography: Subject the enriched fraction to a macroporous resin column (e.g., D101 or AB-8). Elute with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol) to further purify the flavonoid fraction.
-
Sephadex LH-20 Chromatography: For fine purification, apply the flavonoid-rich fraction to a Sephadex LH-20 column, eluting with methanol or a chloroform-methanol mixture. Collect fractions and monitor by thin-layer chromatography (TLC).
-
-
Preparative HPLC: For obtaining high-purity this compound, use preparative reversed-phase HPLC with a C18 column and a mobile phase gradient of methanol or acetonitrile in water (with 0.1% formic acid).
-
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile or methanol).
-
Example Gradient: 0-5 min, 10-20% B; 5-20 min, 20-40% B; 20-30 min, 40-60% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or 350 nm.
-
Quantification: Prepare a calibration curve using a certified reference standard of this compound at various concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.
In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Method:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide (NO) production.
-
Measure the nitrite concentration in the cell culture supernatant using the Griess reagent.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control.
-
A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Rhamnetin and its Glycosides
Rhamnetin has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and MAPK pathways.
Caption: Inhibition of the NF-κB signaling pathway by Rhamnetin.
Caption: Modulation of MAPK signaling pathways by Rhamnetin.
Experimental Workflow Diagram
Caption: Workflow for isolation and analysis of this compound.
References
- 1. This compound | CAS:62858-07-5 | Manufacturer ChemFaces [chemfaces.com]
- 2. mdpi.com [mdpi.com]
- 3. Rhamnetin, a Natural Flavonoid, Ameliorates Organ Damage in a Mouse Model of Carbapenem-Resistant Acinetobacter baumannii-Induced Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of rhamnetin and a model of its binding to c-Jun NH2-terminal kinase 1 and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Rhamnetin 3-galactoside and its Glycosidic Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Rhamnetin 3-galactoside and its glycosidic derivatives. By examining their structure-activity relationships, we aim to furnish researchers and drug development professionals with the necessary data to inform future research and therapeutic applications. This document summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways.
Introduction to Rhamnetin and its Glycosides
Rhamnetin, a flavonoid belonging to the flavonol subclass, is a 7-O-methylated derivative of quercetin. It is naturally present in various plants and fruits and has garnered significant interest for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[1] Rhamnetin can be found in its aglycone form or as glycosidic derivatives, where one or more of its hydroxyl groups are attached to a sugar moiety. This compound is one such derivative, where a galactose sugar is attached at the 3-position. The nature and position of these sugar groups can significantly influence the compound's bioavailability, solubility, and biological activity.
Comparative Biological Activities: A Quantitative Overview
The efficacy of this compound and its derivatives varies depending on the specific biological activity being assessed. The following tables summarize the available quantitative data from comparative studies.
Table 1: Comparative Antioxidant Activity
| Compound | Assay | IC50 (µM) | Source |
| Rhamnetin | DPPH radical scavenging | 14.0 | [2] |
| Isorhamnetin | DPPH radical scavenging | 24.61 | [3] |
| Isorhamnetin-3-O-galactoside | ABTS radical scavenging | 6.0 | |
| Isorhamnetin-3-O-glucoside | DPPH radical scavenging | 177.91 (µg/mL) | |
| Isorhamnetin-3-O-rutinoside (Narcissin) | DPPH radical scavenging | 165.62 (µg/mL) | [4] |
Note: Direct comparison of IC50 values should be made with caution, as experimental conditions can vary between studies. Data from the same study provides the most reliable comparison.
Table 2: Comparative Anti-inflammatory Activity
| Compound | Assay | Inhibition/IC50 | Cell Line/Model | Source |
| Rhamnetin | NO Production Inhibition | ~95.7% at 50 µM | LPS-stimulated RAW 264.7 cells | [5] |
| Isorhamnetin | IL-6 Production Inhibition | 76.3% at 50 µM | LPS-stimulated RAW 264.7 cells | [5] |
| Isorhamnetin-3-O-galactoside | HMGB1 Release Inhibition | Significant at 5 µM | Human endothelial cells | [6] |
| Isorhamnetin-3-O-rhamnosylglucoside | COX-2, TNF-α, IL-6 Production | Significant inhibition at 125 ng/mL | [6] |
Table 3: Comparative Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Source |
| Rhamnetin | SKOV3 (Ovarian Cancer) | - | [7] |
| Isorhamnetin-3-O-glucuronide | MCF-7 (Breast Cancer) | Strong cytotoxicity at 25-100 µM | [2] |
| Isorhamnetin-3-O-2‴-O-acetyl-β-d-xylopyranosyl-(1→6)-β-d-glucopyranoside | Jurkat, Cervical carcinoma, MCF7 | 57/42/59 | [8] |
| Isorhamnetin-3-O-2‴-O-acetyl-β-d-xylopyranosyl-(1→6)-[β-d-apiofuranosyl-(1→2)]-β-d-glucopyranoside | Jurkat, Cervical carcinoma, MCF7 | 71/60/67 | [8] |
Structure-Activity Relationship Insights
The relationship between the chemical structure of rhamnetin derivatives and their biological activity is a critical aspect of their therapeutic potential.
-
Antioxidant Activity: The antioxidant capacity of flavonoids is significantly influenced by the number and position of hydroxyl groups. Glycosylation, particularly at the 3-position, can decrease the antioxidant activity by obstructing the free radical scavenging hydroxyl groups.[9] However, the type of sugar and its linkage can also play a role.
-
Anti-inflammatory Activity: The anti-inflammatory effects of rhamnetin and its glycosides are often attributed to their ability to modulate key signaling pathways, such as the NF-κB and MAPK pathways.[10][11] The presence and type of glycosidic substitution can influence the potency of this modulation. For instance, isorhamnetin diglycosides have shown higher anti-inflammatory potential than triglycosides in some studies.[12]
-
Anticancer Activity: The anticancer activity of these compounds is linked to their ability to induce apoptosis, inhibit cell proliferation, and suppress metastasis.[13] The structural features of the flavonoid backbone and the attached sugar moieties are crucial for their interaction with molecular targets within cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
Protocol:
-
Preparation of DPPH solution: A fresh solution of DPPH in methanol (e.g., 0.1 mM) is prepared.
-
Sample Preparation: The test compounds (this compound and its derivatives) are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.
-
Reaction: A fixed volume of the DPPH solution is mixed with various concentrations of the sample solutions. A control containing the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance of DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against concentration.[14]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is widely used to assess cell viability and the cytotoxic effects of compounds.
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound and its derivatives for a specified duration (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also included.
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plate is incubated for a few hours (e.g., 3-4 hours) at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the purple formazan crystals.
-
Measurement: The absorbance is measured at a wavelength between 500 and 600 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
COX-2 (Cyclooxygenase-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in inflammation.
Principle: The assay typically measures the production of prostaglandin E2 (PGE2), a product of COX-2 activity, from arachidonic acid. The inhibition of PGE2 production in the presence of the test compound indicates COX-2 inhibition.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and its substrate, arachidonic acid, are prepared in an appropriate assay buffer.
-
Inhibitor Incubation: The COX-2 enzyme is pre-incubated with various concentrations of the test compounds (this compound and its derivatives) or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid.
-
Reaction Termination: After a specific incubation time, the reaction is stopped.
-
PGE2 Measurement: The amount of PGE2 produced is quantified using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit or other detection methods.
-
Calculation: The percentage of COX-2 inhibition is calculated by comparing the PGE2 levels in the presence of the test compound to the levels in the untreated control. The IC50 value is then determined.[15]
Signaling Pathways and Experimental Workflows
The biological effects of this compound and its derivatives are often mediated through the modulation of intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response.[16] Rhamnetin and its derivatives have been shown to inhibit the activation of this pathway.
Caption: Inhibition of the NF-κB signaling pathway by rhamnetin derivatives.
MAPK Signaling Pathway in Cell Proliferation and Inflammation
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating various cellular processes, including cell proliferation, differentiation, and inflammation.[17] Flavonoids, including rhamnetin derivatives, can modulate this pathway.
Caption: Modulation of the MAPK/ERK signaling pathway by rhamnetin derivatives.
General Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for screening the biological activities of this compound and its derivatives.
Caption: General workflow for evaluating the bioactivity of rhamnetin derivatives.
Conclusion
This guide provides a comparative overview of the structure-activity relationship of this compound and its glycosidic derivatives. The presented data indicates that the biological activities of these compounds are intricately linked to their molecular structure, particularly the nature and position of the glycosidic moieties. While promising activities have been reported, there is a need for more direct comparative studies to fully elucidate the therapeutic potential of each derivative. The provided experimental protocols and pathway diagrams serve as a foundation for researchers to design and conduct further investigations in this promising area of natural product research.
References
- 1. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. antioxidant activity ic50: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rhamnetin, a Natural Flavonoid, Ameliorates Organ Damage in a Mouse Model of Carbapenem-Resistant Acinetobacter baumannii-Induced Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory activity of rhamnetin and a model of its binding to c-Jun NH2-terminal kinase 1 and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Topical Anti-Inflammatory Effects of Isorhamnetin Glycosides Isolated from Opuntia ficus-indica - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 15. researchgate.net [researchgate.net]
- 16. globalsciencebooks.info [globalsciencebooks.info]
- 17. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Rhamnetin 3-galactoside
For researchers, scientists, and drug development professionals, ensuring laboratory safety extends to the proper disposal of all chemical compounds, including the flavonoid Rhamnetin 3-galactoside. Adherence to established protocols is essential to mitigate potential environmental and health risks. This guide provides a comprehensive overview of the necessary procedures for the safe and compliant disposal of this compound.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound and related compounds. While specific data for this compound is limited, information from similar flavonoids, such as Rhamnetin and Isorhamnetin-3-O-galactoside, indicates a need for caution.
Hazard Profile:
-
Acute Toxicity: May be harmful if swallowed[1].
-
Skin and Eye Irritation: Can cause skin and serious eye irritation[2][3].
-
Respiratory Irritation: May cause respiratory irritation[2][3].
-
Aquatic Toxicity: Potentially toxic to aquatic life with long-lasting effects[1].
Personal Protective Equipment (PPE): When handling this compound for disposal, appropriate personal protective equipment should be worn. This includes:
-
Safety goggles with side-shields
-
Protective gloves
-
Impervious clothing
-
A suitable respirator
Step-by-Step Disposal Protocol
The proper disposal of this compound should be conducted in accordance with institutional and local regulations for chemical waste. The following steps provide a general guideline:
-
Waste Identification and Segregation:
-
Clearly label the waste container as "Hazardous Waste" and specify the contents: "this compound."
-
Do not mix this compound waste with other incompatible chemical waste streams. Incompatible materials can include strong acids/alkalis and strong oxidizing/reducing agents[1].
-
-
Container Selection:
-
Use a container that is compatible with the chemical. For solid powder, a securely sealed vial or container is appropriate. If in a solvent, ensure the container is compatible with that solvent.
-
The container must have a tightly fitting cap and be kept closed except when adding waste[4].
-
-
Waste Collection:
-
Collect all waste materials, including any contaminated materials such as absorbent pads from spills, in the designated, labeled container.
-
For solutions, absorb them with an inert material like diatomite or universal binders before placing them in the waste container[1].
-
-
Storage:
-
Disposal Request:
-
Empty Container Disposal:
-
Empty containers that held this compound should be managed as hazardous waste unless properly decontaminated.
-
For containers that held what is classified as an "acutely hazardous waste," triple rinsing with a suitable solvent is required. The rinsate must be collected and disposed of as hazardous waste[4][7]. The original labels should be defaced before the container is discarded as regular waste[4][7].
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| Storage Limit in Satellite Accumulation Area (SAA) | Do not exceed 55 gallons of hazardous waste or one quart of acute hazardous waste. | [7] |
| Container Fill Level | Fill containers no more than ¾ full to allow for expansion and prevent spills. | [5] |
| Empty Container Rinsing | For acutely hazardous waste, triple rinse with a solvent amount equal to ~5% of the container volume. | [7] |
Experimental Workflow for Disposal
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. Isorhamnetin-3-O-galactoside|6743-92-6|MSDS [dcchemicals.com]
- 2. carlroth.com [carlroth.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. researchgate.net [researchgate.net]
- 7. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
